N-(2,2,2-Trifluoroethylidene)benzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2,2,2-trifluoroethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXVQGHKZKUEIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435978 | |
| Record name | (1E)-N-Benzyl-2,2,2-trifluoroethan-1-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1997-85-9 | |
| Record name | (1E)-N-Benzyl-2,2,2-trifluoroethan-1-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
mechanism of N-(2,2,2-Trifluoroethylidene)benzylamine formation
An In-depth Technical Guide to the Formation Mechanism of N-(2,2,2-Trifluoroethylidene)benzylamine
Abstract
This compound is a key chemical intermediate belonging to the class of trifluoroacetaldimines. The incorporation of the trifluoromethyl group (CF₃) into organic molecules is a cornerstone of modern medicinal chemistry, imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics. Understanding the fundamental mechanism of trifluoroacetaldimine formation is therefore critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the formation mechanism of this compound, synthesizing established principles of imine chemistry with the unique reactivity imparted by the trifluoromethyl moiety. We will dissect the reaction pathway, detail a robust experimental protocol, and discuss the critical factors that govern the reaction's success, grounding all claims in authoritative scientific literature.
Foundational Principles: The General Mechanism of Imine Formation
The reaction between a primary amine and an aldehyde to form an imine, also known as a Schiff base, is a fundamental transformation in organic chemistry. The process is a reversible condensation reaction that typically proceeds in two main stages: the formation of a carbinolamine intermediate followed by its dehydration.[1][2]
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate, which rapidly undergoes an intramolecular proton transfer to yield a neutral carbinolamine (or hemiaminal).
-
Dehydration: The carbinolamine is then dehydrated to form the imine. This step is the rate-determining step and is generally acid-catalyzed. The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The subsequent elimination of water, driven by the lone pair of electrons on the nitrogen atom, forms a resonance-stabilized iminium ion. A final deprotonation step yields the neutral imine and regenerates the acid catalyst.
The overall reaction is an equilibrium. To drive the reaction to completion, water is typically removed from the reaction mixture, either by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by the use of a dehydrating agent.
Caption: A diagram illustrating the two-stage mechanism of general imine formation.
The Impact of Fluorine: Reactivity of Trifluoroacetaldehyde
The presence of the strongly electron-withdrawing trifluoromethyl group dramatically enhances the electrophilicity of the carbonyl carbon in trifluoroacetaldehyde compared to non-fluorinated analogues like acetaldehyde. This has two significant consequences for the reaction:
-
Hydrate Stability: Trifluoroacetaldehyde is so electrophilic that in the presence of water, it exists almost exclusively as the stable gem-diol, 2,2,2-trifluoroethane-1,1-diol (trifluoroacetaldehyde hydrate). The reaction must therefore proceed from a small equilibrium concentration of the free aldehyde.
-
Intermediate Reactivity: The CF₃ group destabilizes the adjacent carbocation character in the transition state leading to the iminium ion, yet it also increases the acidity of the carbinolamine's hydroxyl proton, potentially facilitating its departure. The resulting this compound is itself a highly reactive imine, with a very electrophilic imine carbon, making it susceptible to hydrolysis or further nucleophilic attack.[3]
The Core Mechanism: Formation of this compound
The synthesis of this compound is a direct application of the principles outlined above, adapted for the specific reactivity of trifluoroacetaldehyde.
Step 1: Aldehyde-Hydrate Equilibrium Trifluoroacetaldehyde hydrate, the common starting material, is in equilibrium with the reactive free aldehyde form. Although the equilibrium lies far to the left, the free aldehyde is consumed in the subsequent step, continuously shifting the equilibrium according to Le Chatelier's principle.
Step 2: Nucleophilic Attack The nitrogen atom of benzylamine attacks the highly electrophilic carbonyl carbon of free trifluoroacetaldehyde.
Step 3: Carbinolamine Formation A rapid proton transfer from the nitrogen to the oxygen atom results in the formation of the key carbinolamine intermediate: 1,1,1-trifluoro-2-(benzylamino)ethan-2-ol.
Step 4 & 5: Acid-Catalyzed Dehydration Even in the absence of an external acid catalyst, another molecule of benzylamine can act as a base to remove a proton from the nitrogen and as an acid (as its conjugate acid) to protonate the hydroxyl group. This converts the hydroxyl into a better leaving group (H₂O).
Step 6: Iminium Ion Formation and Deprotonation The lone pair on the nitrogen atom assists in the expulsion of water, forming a resonance-stabilized iminium cation. A base (e.g., water, another amine molecule) then removes the proton from the nitrogen to yield the final product, this compound.
Caption: The reaction pathway from trifluoroacetaldehyde and benzylamine to the final imine product.
Experimental Protocol: Synthesis and Characterization
This protocol describes a reliable method for the synthesis of this compound. The key to success is the effective removal of water generated during the reaction.
4.1. Materials and Equipment
| Reagent/Material | Quantity/Specification |
| Benzylamine | 10.7 g (0.1 mol, 1.0 eq) |
| Trifluoroacetaldehyde Ethyl Hemiacetal | 14.4 g (0.1 mol, 1.0 eq) |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~20 g |
| Toluene | 200 mL |
| Round-bottom flask (500 mL) | Equipped with a magnetic stir bar and reflux condenser |
| Heating mantle | - |
| Standard glassware for workup | Separatory funnel, beakers, etc. |
| Rotary evaporator | - |
| Vacuum distillation apparatus | - |
Causality Behind Choices:
-
Trifluoroacetaldehyde Ethyl Hemiacetal: This is often used as a more convenient and easier-to-handle precursor to the gaseous trifluoroacetaldehyde. In the presence of an acid catalyst (or upon heating), it releases the free aldehyde.
-
Toluene: An excellent solvent for this reaction as it is non-polar and can form an azeotrope with water, facilitating its removal if a Dean-Stark trap is used.
-
Anhydrous MgSO₄: A robust in-situ dehydrating agent that chemically binds water, driving the equilibrium toward the imine product.
4.2. Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask, add benzylamine (10.7 g, 0.1 mol) and toluene (200 mL). Begin stirring the solution at room temperature.
-
Reagent Addition: Slowly add trifluoroacetaldehyde ethyl hemiacetal (14.4 g, 0.1 mol) to the stirred solution.
-
Dehydration: Add anhydrous magnesium sulfate (~20 g) to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~110 °C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid magnesium sulfate and wash the solid cake with a small amount of fresh toluene.
-
Purification: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the toluene. The crude product is a yellowish oil. Purify the crude oil by vacuum distillation to obtain this compound as a clear, colorless to pale yellow liquid.
4.3. Characterization Data
The structure of the synthesized compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | δ ~8.0-8.2 ppm (quartet, 1H, J ≈ 5 Hz, N=CH-CF₃), δ ~7.2-7.4 ppm (multiplet, 5H, Ar-H), δ ~4.8 ppm (singlet, 2H, N-CH₂-Ph). |
| ¹⁹F NMR | δ ~ -70 to -75 ppm (doublet, 3F, J ≈ 5 Hz, CF₃). |
| ¹³C NMR | δ ~160-165 ppm (quartet, C=N), δ ~115-125 ppm (quartet, CF₃), δ ~127-140 ppm (aromatic carbons), δ ~65 ppm (N-CH₂). |
| FT-IR | ~1670-1690 cm⁻¹ (strong, C=N stretch). |
| Mass Spec. | Expected [M]+ peak at m/z = 187.07. |
Experimental Workflow Visualization
Caption: A step-by-step workflow for the synthesis and purification of the target imine.
Conclusion
The formation of this compound proceeds through a classical acid-catalyzed condensation mechanism, initiated by the nucleophilic attack of benzylamine on trifluoroacetaldehyde. The unique, high electrophilicity of the fluorinated aldehyde, stemming from the potent electron-withdrawing nature of the CF₃ group, governs its reactivity and necessitates careful control of reaction conditions, particularly the rigorous removal of water to drive the equilibrium towards the desired imine product. The protocols and mechanistic insights provided herein serve as a robust guide for researchers engaged in the synthesis of fluorinated molecules, enabling the rational design and execution of synthetic strategies for novel drug candidates and advanced materials.
References
-
Title: Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: A Summary of the Reactions of Aldehydes with Amines. Source: Chemical Reviews URL: [Link]
-
Title: New views on the reaction of primary amine and aldehyde from DFT study. Source: National Center for Biotechnology Information URL: [Link]
Sources
spectroscopic characterization of N-(2,2,2-Trifluoroethylidene)benzylamine
An In-Depth Technical Guide to the Spectroscopic Characterization of N-(2,2,2-Trifluoroethylidene)benzylamine
Authored by: A Senior Application Scientist
Abstract
This compound is a fluorinated imine of significant interest due to the unique electronic properties conferred by the trifluoromethyl group. This guide provides a comprehensive framework for its definitive spectroscopic characterization. We delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols herein are designed not merely as procedural steps but as a self-validating system, ensuring researchers can achieve unambiguous structural confirmation and purity assessment. The causality behind experimental choices is emphasized, reflecting field-proven insights for robust and reproducible data acquisition.
Introduction: The Structural Significance of this compound
The incorporation of fluorine into organic molecules can dramatically alter their chemical and physical properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (CF₃) is a particularly powerful modulator. In this compound, the strongly electron-withdrawing CF₃ group is positioned adjacent to the imine (C=N) functionality, creating a unique electronic environment that influences the reactivity and spectroscopic signature of the entire molecule.
Accurate characterization is paramount. This guide establishes the foundational spectroscopic "fingerprint" of this compound, providing the necessary protocols and interpretative logic for researchers in medicinal chemistry, materials science, and synthetic methodology.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for a complete assignment.
¹H and ¹³C NMR Spectroscopy
The proton and carbon spectra reveal the hydrocarbon backbone of the benzylamine portion. The key to a correct assignment lies in understanding the electronic influence of the trifluoroethylidene moiety.
Expertise-Driven Insights:
-
¹H NMR: The methylene protons (CH₂) of the benzyl group are diastereotopic due to the adjacent chiral imine carbon (even though the molecule is achiral overall, the environments are distinct). This can lead to a more complex splitting pattern than a simple singlet, often an AB quartet, especially at higher field strengths. The imine proton (CH) will appear as a quartet due to coupling with the three fluorine atoms.
-
¹³C NMR: The imine carbon (C=N) is significantly influenced by the adjacent CF₃ group, shifting it downfield. The CF₃ carbon itself will appear as a quartet due to one-bond coupling with the fluorine atoms.
-
Sample Preparation: Dissolve ~5-10 mg of high-purity this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common solvent that dissolves many organic compounds and has well-defined residual solvent peaks.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for improved resolution.
-
Acquisition Parameters (¹H):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds. A longer delay ensures full relaxation of protons, which is crucial for accurate integration.
-
Number of Scans: 16 (adjust for sample concentration).
-
-
Acquisition Parameters (¹³C):
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: ~220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply a standard exponential window function and Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR is indispensable for confirming the integrity of the crucial trifluoromethyl group.
Expertise-Driven Insights:
-
The three fluorine atoms are chemically equivalent and will appear as a single resonance.
-
This signal will be split into a doublet due to coupling with the single imine proton (³JHF).
-
A proton-decoupled ¹⁹F spectrum can be acquired to collapse this doublet into a singlet, confirming the H-F coupling.
-
Sample and Instrument: Use the same sample and spectrometer as for ¹H/¹³C NMR.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg).
-
Spectral Width: Broad enough to encompass the expected chemical shift (e.g., -50 to -90 ppm).
-
Reference: No internal standard is typically needed; the spectrometer's frequency lock is sufficient. The chemical shift can be referenced externally to CFCl₃ (0 ppm) if required.
-
Number of Scans: 64 or more.
-
-
Data Processing: Process similarly to the ¹H spectrum.
Summary of Expected NMR Data
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | Aromatic-H | 7.2 - 7.5 | Multiplet | - |
| Benzyl-CH₂ | ~4.8 | Singlet or AB Quartet | - | |
| Imine-CH | ~8.0 | Quartet (q) | ³JHF ≈ 5-7 Hz | |
| ¹³C | Aromatic-C | 125 - 140 | Multiple signals | - |
| Benzyl-CH₂ | ~65 | - | - | |
| Imine-C=N | ~160 | Quartet (q) | ²JCF ≈ 30-35 Hz | |
| CF₃ | ~122 | Quartet (q) | ¹JCF ≈ 270-280 Hz | |
| ¹⁹F | CF₃ | ~ -70 | Doublet (d) | ³JHF ≈ 5-7 Hz |
Note: These are predicted values. Actual experimental values may vary based on solvent and instrument conditions.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides rapid confirmation of key functional groups by identifying their characteristic vibrational frequencies.
Expertise-Driven Insights:
-
C=N Stretch: The most diagnostic peak. For imines, this bond typically absorbs in the 1690-1640 cm⁻¹ region. The electron-withdrawing CF₃ group is expected to increase the frequency (shift to higher wavenumber) compared to a non-fluorinated analogue.
-
C-F Stretch: The C-F bonds of the CF₃ group will produce very strong, intense absorptions in the 1350-1100 cm⁻¹ region.
-
Aromatic C=C and C-H Stretches: Look for characteristic peaks for the benzene ring around 1600-1450 cm⁻¹ and above 3000 cm⁻¹, respectively.
ATR is a modern, rapid technique that requires minimal sample preparation.
Caption: ATR-IR experimental workflow for functional group identification.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Confirms the presence of the benzene ring. |
| Imine C=N Stretch | ~1660 | Medium-Strong | Key diagnostic peak. Frequency is higher than typical imines due to CF₃ group. |
| Aromatic C=C Stretch | 1600 - 1450 | Medium, Sharp | A series of peaks confirming the aromatic ring. |
| C-F Stretches | 1350 - 1100 | Very Strong | Multiple intense bands, characteristic of the CF₃ group.[1] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is the final piece of the puzzle, providing the molecular weight of the parent ion and offering structural clues through its fragmentation pattern.
Expertise-Driven Insights:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a strong protonated molecular ion peak [M+H]⁺. Electron Impact (EI) can also be used but may lead to more extensive fragmentation.
-
Expected Molecular Ion: The exact mass of this compound (C₉H₈F₃N) is 187.0609. High-resolution mass spectrometry (HRMS) should be used to confirm this mass to within 5 ppm, which provides an unambiguous molecular formula.
-
Key Fragmentation: The most likely fragmentation pathway is the cleavage of the benzylic C-N bond, which would result in the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91. This is a classic and highly diagnostic fragmentation pattern for benzyl-containing compounds.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution directly into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
Scan Range: m/z 50 - 500.
-
-
Data Analysis:
-
Identify the base peak and the molecular ion peak [M+H]⁺ at m/z 188.0687.
-
Use the instrument's software to calculate the elemental composition from the high-resolution mass of the parent ion.
-
Analyze the tandem MS (MS/MS) spectrum of the parent ion to confirm the presence of key fragments, particularly the tropylium ion at m/z 91.
-
Caption: Primary fragmentation pathway in Mass Spectrometry.
Conclusion: A Validated Spectroscopic Profile
By systematically applying this multi-technique spectroscopic approach, a researcher can build a complete and validated profile of this compound. The NMR data provides the definitive carbon-hydrogen-fluorine framework, the IR spectrum confirms the essential functional groups (imine and trifluoromethyl), and the mass spectrum verifies the molecular weight and key structural motifs through fragmentation. This comprehensive characterization is the bedrock for any further investigation into the chemistry and application of this valuable fluorinated compound.
References
-
University of York. (n.d.). Attenuated Total Reflectance (ATR). Chemistry Teaching Labs. Retrieved from [Link]
-
Wikipedia. (2023). Attenuated total reflectance. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Hafidh, S. H., Muslim, R. F., & Awad, M. (2020). The FT-IR of synthesized imine compounds. ResearchGate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Bennett, F. W., Emeléus, H. J., & Haszeldine, R. N. (1953). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. PubMed. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR: amines. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Yuniarti, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of chloromethyltrifluorosilane. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane. Retrieved from [Link]
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Introduction: The Structural Nuances of a Fluorinated Imine
An In-depth Technical Guide to the NMR Data Analysis of N-(2,2,2-Trifluoroethylidene)benzylamine
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a representative of the trifluoromethyl-containing imine class of compounds, which are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the CF₃ group. A thorough understanding of its structural characteristics is paramount for its application and development. This technical guide provides a comprehensive, predictive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. Lacking direct experimental spectra in publicly available literature, this document leverages foundational NMR principles and spectral data from closely related structural analogs to forecast the ¹H, ¹³C, and ¹⁹F NMR spectra. We delve into the causality behind expected chemical shifts, multiplicities, and key coupling constants (J-couplings), including complex long-range interactions involving fluorine. Furthermore, this guide addresses critical analytical challenges, such as the influence of the ¹⁴N quadrupole moment and solvent effects. A detailed, field-proven experimental protocol for acquiring high-quality 1D and 2D NMR data is provided to serve as a self-validating methodology for researchers synthesizing this or similar molecules.
The incorporation of a trifluoromethyl (CF₃) group into organic molecules can dramatically alter their physical, chemical, and biological properties. In drug development, this substitution often enhances metabolic stability, lipophilicity, and binding affinity. Imines (compounds containing a carbon-nitrogen double bond, C=N) are versatile intermediates in organic synthesis. The target molecule, this compound, combines these two critical functionalities.
Its NMR analysis presents a unique set of challenges and learning opportunities. The interpretation of its spectra requires an understanding of:
-
The strong electron-withdrawing nature of the CF₃ group and its influence on adjacent nuclei.
-
Complex spin-spin coupling networks, particularly the through-bond coupling of fluorine to both hydrogen (ⁿJHF) and carbon (ⁿJCF) nuclei over multiple bonds.[1][2]
-
The potential for signal broadening due to the quadrupolar moment of the ¹⁴N nucleus.[3][4]
This guide will systematically deconstruct the predicted NMR signature of this molecule to provide a robust framework for its characterization.
Caption: Molecular structure of this compound with atom numbering.
Predicted NMR Spectral Analysis
The following sections provide a detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra in a standard solvent like CDCl₃. These predictions are grounded in data from analogous structures such as benzylamine, trifluoroethyl-substituted aromatics, and other imines.[5][6]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct regions corresponding to the aromatic, benzylic, and imine protons.
| Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| Aromatic (C1-H to C5-H) | ~7.40 - 7.25 | Multiplet (m) | 5H | - |
| Benzylic (C7-H₂) | ~4.85 | Quartet (q) or Doublet of Quartets (dq) | 2H | ⁴JHF ≈ 1.5 - 2.5 Hz |
| Imine (C9-H) | ~8.10 | Quartet (q) | 1H | ³JHF ≈ 6 - 8 Hz |
Causality and Insights:
-
Aromatic Protons (C1-H to C5-H): These protons will appear in their typical region, likely as a complex multiplet, similar to any monosubstituted benzene ring.[7]
-
Benzylic Protons (C7-H₂): The CH₂ group is adjacent to the electron-withdrawing imine functionality, shifting it downfield compared to benzylamine (which is typically around 3.8-3.9 ppm).[8] Crucially, a weak four-bond coupling (⁴JHF) to the CF₃ group is anticipated, which may resolve as a narrow quartet or simply broaden the singlet.
-
Imine Proton (C9-H): This proton is attached to an sp²-hybridized carbon and is significantly deshielded by the electronegative nitrogen and the CF₃ group, placing it far downfield. It is expected to exhibit a clean quartet multiplicity due to a strong three-bond coupling (³JHF) with the three equivalent fluorine atoms. The magnitude of this coupling is characteristic for H-C-CF₃ systems.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be highly informative due to the large chemical shift range and the presence of C-F couplings.
| Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C10 (CF₃) | ~122.5 | Quartet (q) | ¹JCF ≈ 275 Hz |
| C9 (C=N) | ~158.0 | Quartet (q) | ²JCF ≈ 35 Hz |
| C7 (CH₂) | ~55.0 | Singlet (s) or narrow quartet (q) | ⁵JCF < 1 Hz |
| C6 (ipso-C) | ~138.0 | Singlet (s) | - |
| C1, C5 (ortho-C) | ~129.0 | Singlet (s) | - |
| C2, C4 (meta-C) | ~128.5 | Singlet (s) | - |
| C3 (para-C) | ~127.5 | Singlet (s) | - |
Causality and Insights:
-
Trifluoromethyl Carbon (C10): This carbon will appear as a strong quartet due to the very large one-bond coupling (¹JCF) to the three attached fluorine atoms. Its chemical shift is within the expected range for CF₃ groups attached to sp² carbons.[5][9]
-
Imine Carbon (C9): The imine carbon is significantly deshielded and will appear far downfield, a characteristic feature of C=N bonds.[6] It will be split into a quartet by a two-bond coupling (²JCF) to the CF₃ group, a key diagnostic feature for this moiety. The magnitude of this coupling is substantial and easily resolved.[9]
-
Benzylic Carbon (C7): The chemical shift is typical for a benzylic carbon attached to a nitrogen. Any coupling to the fluorine atoms over five bonds (⁵JCF) would be negligible and likely unobserved.
-
Aromatic Carbons (C1-C6): These will appear in the standard aromatic region with shifts comparable to benzylamine or toluene.[10]
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides the most direct probe of the fluorinated portion of the molecule. It is expected to be very simple.
| Assignment | Predicted Chemical Shift (δ, ppm, ref. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CF₃ | ~ -65 to -70 | Doublet of Triplets (dt) or Quartet (q) | ³JFH ≈ 6 - 8 Hz; ⁴JFH ≈ 1.5 - 2.5 Hz |
Causality and Insights:
-
Chemical Shift: The chemical shift is typical for a CF₃ group attached to an sp² carbon, similar to those seen in trifluoromethylated aromatic systems.[5][9]
-
Multiplicity: The primary coupling will be the three-bond interaction with the imine proton (C9-H), splitting the signal into a doublet. Each peak of this doublet may be further split into a narrow triplet by the two benzylic protons (C7-H₂). If the ⁴JFH coupling is not well-resolved, the signal may simply appear as a broadened doublet or even a quartet if ³JFH ≈ ⁴JFH, though this is less likely. Decoupling the protons would collapse this multiplet into a single sharp singlet, confirming the H-F couplings.
Key Spectroscopic Challenges & Considerations
Influence of the ¹⁴N Quadrupole
Nitrogen-14 has a nuclear spin of I=1 and possesses an electric quadrupole moment. This allows it to relax very quickly.[3] This rapid relaxation can have two main effects on the NMR spectrum of this compound:
-
Signal Broadening: The nuclei directly attached to the nitrogen (C7 and C9) and the protons on those carbons (C7-H₂ and C9-H) may exhibit significant signal broadening.[4][11] This is because the rapid flipping of the ¹⁴N spin state effectively decouples it from adjacent nuclei, but the intermediate relaxation rate can severely shorten the T₂ relaxation time of those nuclei, leading to wider lines.
-
Loss of Coupling Information: One rarely observes coupling to ¹⁴N in solution-state NMR for this reason.
Solvent Effects
The chemical shifts of protons involved in or near polar functional groups, like the imine, can be sensitive to the choice of deuterated solvent.[12][13] The imine proton (C9-H), in particular, may shift depending on the solvent's polarity and its ability to hydrogen bond. For instance, a shift to a more polar solvent like DMSO-d₆ from CDCl₃ may cause a downfield shift of the imine proton signal.[14] It is crucial to report the solvent used when presenting NMR data.
Recommended Experimental Protocol
To obtain high-quality, unambiguous data for this compound, a systematic, multi-step approach is required.
Caption: Recommended workflow for the complete NMR analysis of the target compound.
Methodology Details:
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of high-purity deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Filter if any particulate matter is present.
-
Instrumentation: Use a spectrometer with a minimum field strength of 400 MHz for ¹H. A broadband or multinuclear probe is required for ¹³C and ¹⁹F detection.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Relaxation Delay (d1): 5 seconds for improved quantitation.
-
Acquisition Time: ~3-4 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: Standard single-pulse.
-
Referencing: Use an external standard like CFCl₃ (δ = 0 ppm) or an internal standard if appropriate.
-
Experiment 1 (Coupled): Acquire a standard proton-coupled spectrum to observe JHF couplings.
-
Experiment 2 (Decoupled): Acquire a proton-decoupled spectrum to confirm the number of unique fluorine environments (should be one).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.
-
Advanced 2D NMR for Structural Confirmation
To unequivocally confirm the proposed structure and assign all signals, 2D correlation spectroscopy is essential.
Caption: Key expected ²J and ³J correlations in the ¹H-¹³C HMBC spectrum.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would show a cross-peak between the benzylic protons (~4.85 ppm) and the benzylic carbon (C7, ~55.0 ppm), and another between the imine proton (~8.10 ppm) and the imine carbon (C9, ~158.0 ppm).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the carbon skeleton. It reveals correlations between protons and carbons over two or three bonds. Key expected correlations include:
-
From the benzylic protons (H7) to the imine carbon (C9) and the ipso-aromatic carbon (C6) .
-
From the imine proton (H9) to the benzylic carbon (C7) and the trifluoromethyl carbon (C10) . This latter correlation would definitively link the imine proton to the CF₃ group.
-
Conclusion
The NMR analysis of this compound provides a rich dataset for structural elucidation. The predicted spectra are characterized by distinct chemical shifts and highly diagnostic J-coupling patterns, particularly the H-F and C-F couplings associated with the trifluoroethylidene moiety. The presence of the imine C=N bond and the CF₃ group results in significant downfield shifts for the adjacent C9 proton and carbon, while the C9 and C10 carbons are expected to show clear quartet splitting patterns. While challenges such as ¹⁴N quadrupolar broadening must be considered, the systematic application of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) NMR techniques, as outlined in this guide, provides a robust and self-validating workflow to confirm the molecular structure with high confidence.
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Beller, M., Thiel, O. R., Trauthwein, H., & Hartung, C. G. (2000). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Chem. Eur. J., 6, 2513–2522. [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) for Benzylamine (HMDB0033871). [Link]
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SpectraBase. (n.d.). ¹⁹F NMR of N-BENZYLIDEN-1-DIMETHYLAMINO-2,2,2-TRIFLUOROETHYLAMINE. [Link]
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Aguilar, J. A., et al. (2015). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 6(12), 7109-7116. [Link]
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Gérardy, R., et al. (2022). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 10(13), 4164–4174. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Cerkovnik, J., & Požgan, F. (2019). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2019(2), M1070. [Link]
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ResearchGate. (n.d.). Table 1 Crystal data and structure tenement parameters of N-benzyl-2,2,2-trifluoroacetamide. [Link]
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Çankaya, N., et al. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide: Synthesis, DFT, molecular docking, and anticancer studies. Journal of Molecular Structure, 1251, 131977. [Link]
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SpectraBase. (n.d.). ¹³C NMR of N-Benzyl-1-(1-benzyl-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanamine. [Link]
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Part 1: Molecular Structure and the Significance of IR Spectroscopy
An In-Depth Technical Guide to the Infrared Spectrum of N-(2,2,2-Trifluoroethylidene)benzylamine: A Predictive and Practical Approach
Executive Summary
This compound is a fluorinated imine, a class of compounds of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.[1] Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, making it indispensable for the structural elucidation and quality control of such compounds.[2] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the expected IR spectrum of this compound. We will delve into a predictive interpretation of its key vibrational modes, grounded in established spectroscopic principles and data from analogous structures. Furthermore, this document provides a field-proven, step-by-step experimental protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy and discusses the synergistic role of computational chemistry in achieving validated spectral assignments.
The utility of IR spectroscopy lies in its ability to probe the vibrational modes of specific functional groups within a molecule. For this compound, the structure dictates three primary regions of interest in the IR spectrum: the imine (C=N) bond, the trifluoromethyl (CF₃) group, and the benzyl (CH₂-Ph) moiety. Each of these groups possesses characteristic vibrations that will manifest as distinct absorption bands.
The presence of the highly electronegative fluorine atoms creates strong dipole moments in the C-F bonds. Vibrations that cause a significant change in the net molecular dipole moment result in intense IR absorption bands. Consequently, the C-F stretching modes of the CF₃ group are expected to be among the most prominent features in the spectrum, serving as a powerful diagnostic tool.
Diagram 1: Molecular Structure of this compound
Caption: Structure highlighting the key functional groups.
Part 2: Predictive Analysis of the IR Spectrum
While an experimental spectrum provides the definitive data, a predictive analysis based on established group frequencies is a cornerstone of spectral interpretation. The following table outlines the expected absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Comparative Notes |
| 3080 - 3010 | C-H Stretch (Aromatic) | Medium to Weak | Associated with the C-H bonds on the benzene ring. Multiple weak bands are typical. |
| 2950 - 2840 | C-H Stretch (Aliphatic) | Medium to Weak | Symmetric and asymmetric stretching of the methylene (-CH₂-) bridge. |
| 1680 - 1630 | C=N Stretch (Imine) | Medium to Strong | This is a critical diagnostic peak for the imine functionality. Its position can be influenced by conjugation and substitution. |
| 1605 - 1450 | C=C Stretch (Aromatic) | Medium, often sharp | Skeletal vibrations of the benzene ring typically appear as a series of bands in this region. |
| 1350 - 1100 | C-F Stretch (CF₃) | Very Strong | The symmetric and asymmetric stretching modes of the C-F bonds lead to some of the most intense absorptions in the entire spectrum, a hallmark of highly fluorinated compounds.[3] |
| 1250 - 1020 | C-N Stretch | Medium | Associated with the single bond between the benzyl carbon and the imine nitrogen. |
| 900 - 675 | C-H Bend (Aromatic Out-of-Plane) | Strong | The pattern of these "oop" bending vibrations can provide information about the substitution pattern on the benzene ring (monosubstituted in this case). |
Part 3: Experimental Protocol for High-Fidelity Spectrum Acquisition
To obtain a reliable and reproducible IR spectrum, a standardized experimental protocol is paramount. Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like this compound, as it requires minimal to no sample preparation and is easy to clean.[4][5]
Causality Behind Experimental Choices
-
Accessory: ATR is chosen over traditional transmission cells because it eliminates the need for selecting and handling fragile, moisture-sensitive salt plates (e.g., NaCl, KBr) and simplifies the analysis of neat liquids.[6]
-
Crystal Material: A diamond ATR crystal is often the default choice due to its exceptional chemical inertness and durability, preventing any potential reaction with the analyte and withstanding the pressure required for good sample contact.
-
Background Spectrum: A background scan of the clean, empty ATR crystal is crucial. This step measures the absorbance of ambient atmospheric components (primarily water vapor and CO₂) and the instrument's optical bench. By collecting this as a reference, these interfering signals are computationally subtracted from the sample spectrum, ensuring that the final spectrum represents only the analyte.[7]
-
Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio (S/N) of the spectrum. The S/N ratio improves proportionally to the square root of the number of scans.
Step-by-Step Methodology: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Accessory Setup: Install the ATR accessory. Ensure the crystal surface is pristine. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to fully evaporate.
-
Background Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum.
-
Typical parameters: 4000-400 cm⁻¹ scan range, 4 cm⁻¹ resolution, 16 scans.
-
-
Sample Application:
-
Place a single, small drop of this compound directly onto the center of the ATR crystal.[5] The amount should be just sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, acquire the sample spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preparing the instrument for the next analysis.[2]
Diagram 2: Experimental Workflow for ATR-FTIR Analysis
Caption: A self-validating workflow for acquiring a clean IR spectrum.
Part 4: The Synergy of Theory and Experiment
While predictive analysis is powerful, the gold standard for spectral assignment involves corroboration with computational methods.[8] Quantum chemical calculations, particularly using Density Functional Theory (DFT), can compute the vibrational frequencies and their corresponding IR intensities for a given molecular structure.[9][10]
This creates a self-validating, authoritative system:
-
An experimental spectrum is acquired.
-
A theoretical spectrum is calculated from the molecule's optimized geometry.
-
The two spectra are compared. A strong correlation between the positions and relative intensities of the experimental bands and the scaled theoretical frequencies provides a very high degree of confidence in the assignment of each vibrational mode. Discrepancies can, in turn, point to specific intermolecular interactions or conformational effects not captured in the gas-phase theoretical model.
Diagram 3: Logic for Validated Spectral Assignment
Caption: Interplay between experiment and theory for authoritative results.
Part 5: Conclusion
The infrared spectrum of this compound is expected to be rich in information, with highly characteristic and intense absorption bands originating from the C-F stretching vibrations between 1350-1100 cm⁻¹. This feature, coupled with the distinct C=N imine stretch near 1660 cm⁻¹, provides a robust and unambiguous fingerprint for identifying the molecule and assessing its purity. By employing the rigorous ATR-FTIR protocol detailed herein and, where necessary, corroborating the findings with computational analysis, researchers in drug development and materials science can achieve high-confidence structural characterization of this and related fluorinated compounds.
References
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Drawell Scientific. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
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Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]
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Khan, I., et al. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. ACS Omega. Retrieved from [Link]
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ResearchGate. (n.d.). Table 2 : Vibrational frequencies [cm −1 ] and their assignment. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-benzyl-2,2,2-trifluoroacetamide. Retrieved from [Link]
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Becker, M. R., & Netz, R. R. (2022). Computational IR – spectroscopy of interfacial water at fluorinated and non-fluorinated hydrophobic surfaces. Refubium, Freie Universität Berlin. Retrieved from [Link]
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Fortenberry, R. C., & DeYonker, N. J. (2024). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. MDPI. Retrieved from [Link]
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Chen, Y., et al. (2025). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. bioRxiv. Retrieved from [Link]
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Shimanouchi, T. (1974). Tables of Molecular Vibrational Frequencies. Journal of Physical and Chemical Reference Data. Retrieved from [Link]
-
Johnson, S. J., et al. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. DTIC. Retrieved from [Link]
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Głowacka, A., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules. Retrieved from [Link]
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Becker, M. R., & Netz, R. R. (2022). Computational IR spectroscopy of interfacial water at fluorinated and non-fluorinated hydrophobic surfaces. Refubium, Freie Universität Berlin. Retrieved from [Link]
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ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. Retrieved from [Link]
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NIST. (n.d.). Benzylamine. NIST Chemistry WebBook. Retrieved from [Link]
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Baronio, C. M. (2020). Computational infrared spectroscopy: Calculation of the amide I absorption of proteins. DiVA portal. Retrieved from [Link]
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Kovalchukova, O., et al. (2013). Synthesis, characterization, spectroscopic and crystallographic investigation of metal complexes of N-benzyl-N-nitrosohydroxylamin. Open Journal of Inorganic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). IR Spectra of N,N'-Bis(benzylidene)ethylenediamine. Retrieved from [Link]
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mass spectrometry of N-(2,2,2-Trifluoroethylidene)benzylamine
An In-Depth Technical Guide to the Mass Spectrometry of N-(2,2,2-Trifluoroethylidene)benzylamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₉H₈F₃N, Mol. Wt.: 187.16 g/mol ). As a fluorinated imine, this compound presents unique characteristics in mass analysis that are critical for its identification and structural confirmation in research, synthesis, and drug development contexts. This document details the theoretical fragmentation pathways under both hard and soft ionization techniques, provides field-proven experimental protocols for its analysis, and offers insights into the causality behind its mass spectral patterns. The guide is intended for researchers, scientists, and professionals who require a deep, practical understanding of how to analyze this and structurally similar molecules using mass spectrometry.
Introduction: The Analyte in Focus
This compound is a Schiff base derived from the condensation of trifluoroacetaldehyde and benzylamine. The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a common strategy in medicinal chemistry to enhance properties like metabolic stability and receptor binding affinity[1]. Consequently, the robust analytical characterization of fluorinated intermediates like this imine is paramount. Mass spectrometry serves as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information.
This guide moves beyond a simple recitation of data to explain the why behind the observed phenomena, grounding its claims in the fundamental principles of gas-phase ion chemistry. We will explore its behavior under Electron Ionization (EI), a high-energy method that induces extensive, structurally informative fragmentation, and Electrospray Ionization (ESI), a soft ionization technique ideal for confirming molecular weight.
Foundational Principles: Ionization & Fragmentation
The choice of ionization method dictates the nature of the resulting mass spectrum. For this compound, two techniques are of primary importance.
Electron Ionization (EI): Unveiling the Structure
Electron Ionization is a "hard" ionization technique where a high-energy electron beam (typically 70 eV) bombards the analyte molecule in the gas phase[2][3][4]. This energy is significantly greater than the ionization energy of most organic molecules (around 10 eV), causing not only the ejection of an electron to form a molecular ion (M⁺•) but also inducing extensive and reproducible fragmentation[4][5]. The resulting fragmentation pattern is a molecular fingerprint, providing rich data for structural elucidation[3][6]. The ionization process preferentially removes electrons from regions of high electron density, following the general order: non-bonding (n) > π-bonded > σ-bonded electrons[7]. For our target imine, the initial ionization is most likely to occur at the nitrogen lone pair or the π-system of the C=N bond and aromatic ring.
Electrospray Ionization (ESI): Confirming the Mass
In contrast, Electrospray Ionization is a "soft" technique that generates ions from a solution by creating a fine spray of charged droplets[8]. It imparts minimal excess energy to the analyte, resulting in little to no fragmentation. This makes it the ideal method for unambiguously determining the molecular weight of the parent molecule, which is typically observed as a protonated species, [M+H]⁺. The unique properties of fluorinated compounds, such as high hydrophobicity, can influence their surface activity within the ESI droplets, which in turn can affect ionization efficiency[8].
Predicted Mass Spectra and Fragmentation Analysis
Based on the structure of this compound, we can predict the key fragmentation pathways that define its mass spectrum.
Electron Ionization (EI) Fragmentation Pathway
The molecular ion (M⁺•) is expected at an m/z of 187. Upon ionization, this energetically unstable radical cation will undergo a series of cleavage and rearrangement reactions to form more stable fragment ions[9].
-
α-Cleavage: This is a dominant fragmentation mechanism for imines and amines, involving the cleavage of a bond adjacent (alpha) to the nitrogen atom[7][10].
-
Loss of a Phenyl Radical (•C₆H₅): Cleavage of the benzyl C-C bond is less common but possible, leading to a fragment at m/z 110 .
-
Formation of the Tropylium Cation (m/z 91): The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the C-N bond to lose the C₈H₅F₃N• radical, followed by rearrangement of the resulting benzyl cation (C₇H₇⁺) to the highly stable tropylium cation. This ion at m/z 91 is often the base peak in the spectrum.
-
-
Cleavage adjacent to the CF₃ Group:
-
Loss of the Trifluoromethyl Radical (•CF₃): α-cleavage can also occur on the other side of the imine, leading to the loss of the •CF₃ radical (mass 69). This produces a stable cation at m/z 118 (C₈H₈N⁺).
-
-
Other Significant Fragments:
-
m/z 116: Loss of HF from the m/z 135 fragment (not shown, minor) or other complex rearrangements.
-
m/z 77: The phenyl cation (C₆H₅⁺), resulting from the loss of the side chain.
-
m/z 65: Loss of acetylene (C₂H₂) from the tropylium ion.
-
The diagram below visualizes the primary predicted fragmentation pathways under Electron Ionization.
Caption: Predicted EI fragmentation pathways for this compound.
Predicted EI-MS Data Summary
| m/z | Proposed Ion Formula | Proposed Neutral Loss | Notes |
| 187 | [C₉H₈F₃N]⁺• | - | Molecular Ion (M⁺•) |
| 118 | [C₈H₈N]⁺ | •CF₃ | α-cleavage, loss of trifluoromethyl radical |
| 91 | [C₇H₇]⁺ | •C₂H₂F₃N | Tropylium cation, often the base peak |
| 77 | [C₆H₅]⁺ | •C₃H₃F₃N | Phenyl cation |
| 65 | [C₅H₅]⁺ | C₂H₂ (from m/z 91) | Loss of acetylene from tropylium |
Electrospray Ionization (ESI) Spectrum
Under typical positive-ion ESI conditions, fragmentation is minimal. The spectrum would be dominated by the protonated molecular ion.
-
[M+H]⁺: The primary observed species will be the protonated molecule at m/z 188.17 . This provides clear confirmation of the molecular weight.
-
Adducts: Depending on the solvent system, minor adduct ions such as the sodium adduct [M+Na]⁺ (m/z 210.15) or the potassium adduct [M+K]⁺ (m/z 226.12) may also be observed.
Experimental Protocols
The following protocols are designed as self-validating systems, providing robust starting points for the analysis of this compound.
Protocol 1: GC-EI-MS for Structural Elucidation
This method is ideal for separating the analyte from a complex mixture and obtaining a detailed fragmentation pattern for structural confirmation.
Caption: Experimental workflow for GC-EI-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the analyte at approximately 1 mg/mL in a volatile, non-protic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC-MS system operating in splitless mode to maximize sensitivity. The high injector temperature ensures rapid volatilization.
-
Chromatographic Separation: The analyte is separated on a standard non-polar column (e.g., a 5% phenyl-methylpolysiloxane phase). The temperature program is designed to elute the compound with good peak shape.
-
Ionization: As the analyte elutes from the column into the ion source, it is ionized by a 70 eV electron beam[4].
-
Mass Analysis: The resulting ions are separated by the quadrupole mass analyzer based on their mass-to-charge ratio.
-
Data Interpretation: The resulting mass spectrum is analyzed. The presence of the molecular ion at m/z 187 and key fragments (especially m/z 91 and 118) confirms the compound's identity.
Protocol 2: Direct Infusion ESI-MS for Molecular Weight Confirmation
This method is rapid and provides unambiguous confirmation of the analyte's molecular weight.
Caption: Experimental workflow for Direct Infusion ESI-MS.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution (1-100 µg/mL) of the analyte in a typical ESI solvent system, such as 50:50 acetonitrile/water. The addition of 0.1% formic acid is crucial to promote protonation and the formation of the [M+H]⁺ ion.
-
Infusion: The sample solution is introduced into the ESI source at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.
-
Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. As the solvent evaporates with the aid of a heated drying gas (N₂), gas-phase ions ([M+H]⁺) are formed[8].
-
Mass Analysis: The mass analyzer scans a narrow range around the expected molecular weight to detect the protonated molecule.
-
Data Interpretation: The presence of a dominant peak at m/z 188.17 confirms the molecular weight of this compound.
Conclusion
The mass spectrometric analysis of this compound is a tale of two techniques. Electron Ionization provides a rich, detailed fingerprint through characteristic fragmentation pathways, most notably the formation of the tropylium ion at m/z 91 and an α-cleavage product at m/z 118. This "hard" technique is indispensable for definitive structural confirmation. Complementing this, Electrospray Ionization offers a gentle, "soft" approach to unequivocally establish the molecular weight via the protonated molecule at m/z 188. By judiciously applying these two methods as outlined in the provided protocols, researchers can achieve a comprehensive and confident characterization of this important fluorinated building block, ensuring the integrity and validity of their scientific endeavors.
References
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Gas‐phase study of the stability of α‐substituted cyclic amino nitriles under electron ionization and electrospray ionization and fragmentation peculiarities of cyclic ketimines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]
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Electron ionization. (2023, December 23). Wikipedia. Retrieved January 14, 2026, from [Link]
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Qin, Z., et al. (2012). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS): identification and quantification of novel fluorinated organic compounds in environmental and biological samples. Analytical Chemistry, 84(14), 6213-9. Retrieved January 14, 2026, from [Link]
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Heuckeroth, S., et al. (2021). Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. Analytical Chemistry, 93(16), 6349–6357. Retrieved January 14, 2026, from [Link]
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Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]
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Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Fragmentation (mass spectrometry). (2023, November 29). Wikipedia. Retrieved January 14, 2026, from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved January 14, 2026, from [Link]
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Synthesis of N-benzyl-2,2,2-trifluoroacetamide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (2018, August 16). MDPI. Retrieved January 14, 2026, from [Link]
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Energy-Resolved Mass Spectrometry as a Tool for Identification of Lignin Depolymerization Products. (2020, October 1). OSTI.GOV. Retrieved January 14, 2026, from [Link]
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Al-Bataineh, S. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences, 68(6), 2056-2065. Retrieved January 14, 2026, from [Link]
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Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2015, April 20). MDPI. Retrieved January 14, 2026, from [Link]
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physical properties of N-(2,2,2-Trifluoroethylidene)benzylamine
An In-depth Technical Guide to the Physical Properties of N-(2,2,2-Trifluoroethylidene)benzylamine
Abstract
This compound is a fluorinated imine of significant interest in synthetic chemistry, serving as a versatile intermediate for the synthesis of complex nitrogen-containing molecules and potential pharmaceutical agents. The incorporation of the trifluoromethyl group (CF₃) imparts unique electronic properties that can enhance metabolic stability and binding affinity in drug candidates. This technical guide provides a comprehensive analysis of the core physical and spectroscopic properties of this compound. We present predicted physicochemical data, a detailed predictive analysis of its spectroscopic signatures (NMR, IR, MS), and standardized experimental protocols for empirical validation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals utilizing this compound in their work.
Molecular Identity and Physicochemical Properties
This compound, identified by CAS Number 1997-85-9, is structured around a central imine (Schiff base) functional group. This C=N double bond connects a benzyl group to a 2,2,2-trifluoroethylidene moiety. The high electronegativity of the fluorine atoms in the CF₃ group creates a strong electron-withdrawing effect, significantly influencing the reactivity of the imine and the overall physicochemical properties of the molecule.
Caption: Synthesis workflow for this compound.
The resulting crude product often requires purification, typically by vacuum distillation, to remove unreacted starting materials and byproducts. The purified compound should then be analyzed to confirm its identity and purity before use.
Spectroscopic Characterization: A Predictive Analysis
While comprehensive experimental spectra for this compound are not widely published, its structure allows for an expert prediction of its key spectroscopic features. This predictive analysis serves as a benchmark for researchers performing empirical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show distinct signals for each type of proton.
-
Aromatic Protons (C₆H₅): A complex multiplet between δ 7.2-7.5 ppm.
-
Benzylic Protons (CH₂): A singlet or narrow multiplet around δ 4.8-5.0 ppm. The deshielding is due to the adjacent C=N double bond.
-
Imine Proton (N=CH): A quartet around δ 7.8-8.2 ppm, with coupling to the three fluorine atoms (⁴JHF).
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the typical aromatic region of δ 125-140 ppm.
-
Benzylic Carbon (CH₂): A signal around δ 60-65 ppm.
-
Imine Carbon (C=N): A signal around δ 160-165 ppm, likely appearing as a quartet due to coupling with the fluorine atoms (²JCF).
-
Trifluoromethyl Carbon (CF₃): A distinct quartet around δ 120-125 ppm due to strong one-bond coupling to fluorine (¹JCF).
-
-
¹⁹F NMR:
-
A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group, likely appearing as a doublet due to coupling with the imine proton (⁴JFH). The chemical shift would be approximately -65 to -75 ppm relative to CFCl₃.
-
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.
-
C=N Stretch: A characteristic medium-to-strong absorption band is expected in the range of 1640-1690 cm⁻¹. This peak is critical for confirming the presence of the imine functionality.
-
C-F Stretches: Very strong and broad absorption bands are predicted in the region of 1100-1350 cm⁻¹, characteristic of the CF₃ group.
-
Aromatic C=C Stretches: Multiple sharp, medium-intensity bands around 1450-1600 cm⁻¹.
-
Aromatic C-H Stretches: Signals appearing just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be expected to yield key structural information.
-
Molecular Ion (M⁺): A peak at m/z = 187, corresponding to the molecular weight of the compound. * Key Fragmentation Patterns:
-
A prominent peak at m/z = 91, corresponding to the stable tropylium cation [C₇H₇]⁺, formed by rearrangement and cleavage of the benzyl group.
-
A peak at m/z = 118, resulting from the loss of the CF₃ group ([M-69]⁺).
-
A peak at m/z = 77, corresponding to the phenyl cation [C₆H₅]⁺.
-
Experimental Protocols for Property Determination
To validate the predicted properties and ensure compound quality, standardized experimental procedures are essential.
Caption: General workflow for the experimental analysis of physical properties.
Protocol: FT-IR Spectroscopy
-
Instrument Setup: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop of the purified this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for the key absorption bands predicted in Section 3.2. [1]
Protocol: NMR Spectroscopy
-
Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Record the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse program. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum using an appropriate pulse program and reference it to an external standard (e.g., CFCl₃ at δ 0 ppm).
-
Data Analysis: Process and analyze all spectra to identify chemical shifts, coupling constants, and multiplicities, comparing them to the predicted values.
Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The temperature program should be optimized to ensure good separation and peak shape.
-
MS Data Acquisition: Acquire the mass spectrum as the compound elutes from the GC column. Scan over a mass-to-charge (m/z) range of approximately 40-300 amu.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. [2]
Conclusion
This compound is a valuable fluorinated building block whose utility is underpinned by its distinct physical properties. This guide has provided a detailed overview of its molecular identity, predicted physicochemical characteristics, and a comprehensive predictive analysis of its spectroscopic signatures. The electron-withdrawing trifluoromethyl group is the dominant influence on the compound's properties, notably decreasing the basicity of the imine nitrogen and creating unique signals in NMR and IR spectroscopy. The provided experimental protocols offer a standardized framework for researchers to empirically verify these properties, ensuring sample quality and facilitating the successful application of this compound in advanced synthesis and drug discovery.
References
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Supporting Information for a related scientific publication. While not directly for the target molecule, it provides context on NMR techniques for similar compounds. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) for Benzylamine. Available from: [Link]
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ResearchGate. Synthesis of N-benzyl-2,2,2-trifluoroacetamide. Available from: [Link]
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Cheméo. Chemical & Physical Properties of a related trifluoroacetyl compound. Available from: [Link]
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Ataman Kimya. N-BENZYLAMINE Product Information. Available from: [Link]
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ResearchGate. IR spectra of pure benzylamine. Available from: [Link]
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The Synthetic Versatility of N-(2,2,2-Trifluoroethylidene)benzylamine: A Technical Guide for Researchers
Abstract
N-(2,2,2-Trifluoroethylidene)benzylamine, a prominent member of the trifluoromethyl-containing imine family, has emerged as a powerful and versatile building block in modern organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group imparts unique reactivity to the imine functionality, rendering it highly susceptible to a variety of chemical transformations. This in-depth technical guide provides a comprehensive overview of the synthesis and chemical reactivity of this compound, with a focus on its applications in the construction of complex trifluoromethyl-containing molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent in their synthetic endeavors.
Introduction: The Significance of Trifluoromethylated Imines
The incorporation of a trifluoromethyl (CF₃) group into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of synthetic methodologies for the efficient introduction of the CF₃ moiety is of paramount importance in medicinal chemistry and materials science. This compound serves as a key synthon for the installation of the trifluoromethyl group, offering a reactive handle for the construction of a diverse array of nitrogen-containing compounds. Its electrophilic imine carbon is primed for attack by a wide range of nucleophiles, and the imine double bond can participate in various cycloaddition reactions.
Synthesis of this compound
The most common and practical synthesis of this compound involves the condensation of trifluoroacetaldehyde ethyl hemiacetal with benzylamine. This reaction proceeds readily, often without the need for a catalyst, and the water formed during the reaction is typically removed to drive the equilibrium towards the imine product.
Underlying Principles of the Synthesis
The reaction is a classic imine formation, where the nucleophilic amine attacks the carbonyl group of the aldehyde (or its equivalent). The trifluoroacetaldehyde ethyl hemiacetal serves as a convenient and stable precursor to the highly reactive and gaseous trifluoroacetaldehyde. In the presence of an amine, the hemiacetal is in equilibrium with the free aldehyde, which is then trapped by the amine to form a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the desired imine.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Trifluoroacetaldehyde ethyl hemiacetal
-
Benzylamine
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate or molecular sieves)
Procedure:
-
To a solution of benzylamine (1.0 equivalent) in the anhydrous solvent, add trifluoroacetaldehyde ethyl hemiacetal (1.1 equivalents) dropwise at room temperature.
-
Add a drying agent to the reaction mixture to remove the water and ethanol formed.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or GC-MS until the starting materials are consumed.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by vacuum distillation to yield the pure imine as a colorless to pale yellow liquid.
Chemical Reactivity: A Gateway to Trifluoromethylated Compounds
The trifluoromethyl group significantly enhances the electrophilicity of the imine carbon in this compound, making it a prime substrate for a variety of nucleophilic addition and cycloaddition reactions.
Nucleophilic Addition Reactions
A plethora of nucleophiles can add to the C=N double bond of this compound, leading to the formation of a wide range of α-trifluoromethylamines.
Grignard reagents and organolithium compounds readily add to this compound to provide secondary amines with a trifluoromethyl-substituted stereocenter. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups.
Caption: Grignard addition to the target imine.
General Experimental Protocol for Grignard Addition:
-
Prepare the Grignard reagent from the corresponding alkyl or aryl halide and magnesium turnings in an anhydrous ethereal solvent.
-
To a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF at 0 °C, add the Grignard reagent (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Nucleophile (R-MgX) | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | N-Benzyl-1-phenyl-2,2,2-trifluoroethanamine | High | [1] |
| Ethylmagnesium bromide | N-Benzyl-1-trifluoromethyl-propan-1-amine | Good | [1] |
The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be adapted for use with imines. The reaction of this compound with the Reformatsky reagent generated from an α-bromoester and zinc provides access to β-amino esters with a trifluoromethyl group.[2][3][4] The reaction often proceeds with good diastereoselectivity, particularly when a chiral auxiliary is employed.[2]
Protocol for a Diastereoselective Reformatsky-Type Reaction:
-
Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and diethyl ether, and then drying under vacuum.
-
To a suspension of the activated zinc (2.0 equivalents) in anhydrous THF, add a solution of the α-bromoester (1.5 equivalents).
-
Heat the mixture to initiate the formation of the organozinc reagent.
-
Cool the reagent to the desired temperature and add a solution of this compound (1.0 equivalent) in THF.
-
Stir the reaction mixture until completion, then quench with saturated aqueous ammonium chloride.
-
Extract the product, purify by chromatography, and determine the diastereomeric ratio by NMR spectroscopy.
Cycloaddition Reactions
The imine functionality of this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing access to a variety of heterocyclic structures.
This compound can act as a dienophile in aza-Diels-Alder reactions with electron-rich dienes to form six-membered nitrogen-containing heterocycles.[5][6] The electron-withdrawing trifluoromethyl group enhances the reactivity of the imine in these cycloadditions. The use of chiral catalysts can lead to enantioselective versions of this reaction.
Caption: Aza-Diels-Alder reaction schematic.
General Protocol for Aza-Diels-Alder Reaction:
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) and the diene (1.2 equivalents) in a suitable solvent (e.g., toluene, dichloromethane).
-
If a catalyst is used, add it at this stage.
-
Heat the reaction mixture to the required temperature and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography.
This compound can also serve as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azomethine ylides, nitrones, and nitrile oxides to afford five-membered heterocyclic rings.[7][8][9][10] These reactions are often highly regioselective and can be rendered enantioselective through the use of chiral catalysts.
Example: [3+2] Cycloaddition with an Azomethine Ylide Azomethine ylides, generated in situ from the corresponding precursors, react with this compound to yield highly substituted pyrrolidines.
Caption: [3+2] Cycloaddition of the imine.
Reduction Reactions
The imine bond of this compound can be readily reduced to the corresponding secondary amine, N-benzyl-2,2,2-trifluoroethylamine. This transformation is typically achieved using common reducing agents such as sodium borohydride (NaBH₄).[11][12]
Experimental Protocol for the Reduction with Sodium Borohydride:
-
Dissolve this compound (1.0 equivalent) in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a few hours until the reaction is complete.
-
Quench the reaction by the careful addition of water.
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to give the crude product, which can be purified by distillation or chromatography.
Mechanistic Insights from Computational Studies
Density Functional Theory (DFT) calculations have provided valuable insights into the reactivity of trifluoromethyl imines. These studies have helped to elucidate the transition states of nucleophilic additions and cycloadditions, explaining the observed stereoselectivities and reactivity patterns. For instance, computational studies on related systems suggest that the high electrophilicity of the imine carbon is a key factor driving these reactions.[13]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of trifluoromethyl-containing organic molecules. Its enhanced electrophilicity, a direct consequence of the trifluoromethyl group, allows it to readily participate in a wide range of nucleophilic addition and cycloaddition reactions. The protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important reagent and to develop novel synthetic routes to complex, biologically active compounds and advanced materials.
References
- Organic Syntheses, Coll. Vol. 8, p.38 (1993); Vol. 65, p.206 (1987). [URL: http://www.orgsyn.org/demo.aspx?prep=CV8P0038]
- Asymmetric dearomative (3+2)-cycloaddition involving nitro-substituted benzoheteroarenes under H-bonding catalysis. Chem. Commun., 2020, 56, 10768-10771. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483860/]
- Recent developments in the asymmetric Reformatsky-type reaction. Beilstein J. Org. Chem. 2018, 14, 336–357. [URL: https://www.beilstein-journals.org/bjoc/articles/14/33]
- Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones. Chem. Commun., 2017, 53, 10148-10151. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/cc/c7cc05678k]
- Reformatsky Reaction. Name Reactions in Organic Synthesis, 2005, 351-353. [URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/reformatsky-reaction/D9B3E2C6A3B9A6B2A3F9A4E9E2C1B1B1]
- Organocatalytic Asymmetric [3 + 2] Cycloaddition of N -2,2,2-Trifluoroethylisatin Ketimines with β-Trifluoromethyl Electron-Deficient Alkenes: Access to Vicinally Bis(trifluoromethyl)-Substituted 3,2′-Pyrrolidinyl Spirooxindoles. Org. Lett. 2018, 20 (18), 5763–5767. [URL: https://www.researchgate.net/publication/327618991_Organocatalytic_Asymmetric_3_2_Cycloaddition_of_N-222-Trifluoroethylisatin_Ketimines_with_b-Trifluoromethyl_Electron-Deficient_Alkenes_Access_to_Vicinally_Bistrifluoromethyl-Substituted_32']
- Asymmetric formal [3+2] cycloaddition of N‐(2,2,2‐trifluoroethyl)isatin ketimines and 5‐arylidene‐rhodanines. Adv. Synth. Catal. 2017, 359, 2138– 2143. [URL: https://www.researchgate.
- Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. Nat Commun 13, 7921 (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9772186/]
- Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. RSC Education. [URL: https://edu.rsc.org/experiments/reduction-of-a-ketone-using-sodium-borohydride/2020.article]
- Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. Molecules 2021, 26(16), 4997. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398416/]
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- Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. J. Org. Chem. 2022, 87, 21, 14216–14232. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9641214/]
- Recent advances in the diastereoselective Reformatsky-type reaction. Chem. Soc. Rev., 2013,42, 937-949. [URL: https://pubmed.ncbi.nlm.nih.gov/23212078/]
- Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde. BenchChem. [URL: https://www.benchchem.com/product/b1294959/technical-support]
- Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. RSC Adv., 2020,10, 2481-2485. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/c9ra09995a]
- Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules 2021, 26(20), 6195. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538743/]
- An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. Polym. Chem., 2021,12, 2736-2742. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8134102/]
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An In-depth Technical Guide to the Stability and Storage of N-(2,2,2-Trifluoroethylidene)benzylamine
Introduction
N-(2,2,2-Trifluoroethylidene)benzylamine is a fluorinated imine of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group can impart desirable properties to bioactive molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] As with many imines, the stability and proper storage of this compound are critical to ensure its integrity and purity for research and development applications. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage protocols, and methodologies for its stability assessment.
Chemical Profile and Intrinsic Stability
This compound possesses a characteristic imine (C=N) bond, which is the most reactive site in the molecule and the primary determinant of its stability profile. The presence of a strong electron-withdrawing trifluoromethyl group on the imine carbon significantly influences the electronic properties and reactivity of the C=N double bond.
The key structural features influencing stability are:
-
The Imine Bond: Inherently susceptible to hydrolysis.
-
The Trifluoromethyl Group: A potent electron-withdrawing group that increases the electrophilicity of the imine carbon.
-
The Benzyl Group: The aromatic ring and the methylene bridge can be sites for oxidative degradation.
Potential Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of similar imines and fluorinated compounds, several degradation pathways can be anticipated.
Hydrolytic Degradation
The most significant degradation pathway for this compound is the hydrolysis of the imine bond. This reaction is typically catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions. The hydrolysis of imines is a reversible reaction, but in the presence of excess water, the equilibrium is driven towards the formation of the corresponding aldehyde and amine.[2][3]
The proposed hydrolytic degradation pathway is as follows:
Caption: Hydrolytic degradation of this compound.
The rate of hydrolysis is pH-dependent. While imine formation is often acid-catalyzed to facilitate the dehydration of the carbinolamine intermediate, a high concentration of acid can protonate the starting amine, inhibiting the reverse reaction.[4] Conversely, many Schiff bases exhibit stability in alkaline solutions.[4] For this compound, a systematic study of pH-rate profile is recommended to determine the pH of maximum stability.
Photolytic Degradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in organic molecules.[5] For this compound, this could involve isomerization of the C=N bond or free-radical mediated degradation of the benzyl moiety. To mitigate photolytic degradation, the compound should be stored in amber or opaque containers.[5]
Thermal Degradation
While many imines are thermally stable at ambient temperatures, elevated temperatures can promote degradation.[6] For fluorinated compounds, it is generally recommended to store them at lower temperatures to slow down the rate of any potential decomposition reactions.[5] A thorough thermal stress study as part of a forced degradation protocol is advised to understand the compound's thermal lability.
Oxidative Degradation
The benzyl group and the imine bond can be susceptible to oxidation, especially in the presence of atmospheric oxygen and trace metal impurities.[5] This can lead to the formation of various oxidation byproducts. Storing the compound under an inert atmosphere, such as nitrogen or argon, can effectively prevent oxidative degradation.[5]
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on the principles of handling fluorinated organic compounds and moisture-sensitive imines:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or lower (e.g., -20°C for long-term storage). | Lower temperatures slow down the rates of all potential degradation reactions, particularly hydrolysis.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidative degradation of the benzyl and imine moieties.[5] |
| Light | Store in an amber or opaque container. | Protects the compound from photolytic degradation induced by UV and visible light.[5] |
| Humidity | Store in a dry environment with a relative humidity of less than 60%. Use of a desiccator is advised. | Minimizes the risk of hydrolytic degradation of the imine bond.[5] |
| Container | Use a tightly sealed, appropriate container (e.g., glass vial with a PTFE-lined cap). | Prevents exposure to moisture and atmospheric oxygen. |
| Incompatible Materials | Store away from strong acids, bases, oxidizing agents, and reducing agents. | Avoids potential violent reactions and accelerated degradation.[7] |
Experimental Stability Assessment: A Protocol for Forced Degradation Studies
Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance and identifying potential degradation products.[8] These studies are a regulatory expectation and provide critical information for the development of stable formulations.[9]
The following workflow outlines a comprehensive forced degradation study for this compound.
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[10]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C) for a defined period.[10]
-
Photolytic Degradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample (unstressed), using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information of the parent compound and any degradation products.[8][11]
-
Further structural elucidation of significant degradation products can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[12]
-
Data Interpretation
-
Purity Assessment: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.
-
Mass Balance: Ensure that the sum of the assay of the parent compound and the areas of the degradation products is close to 100% to account for all degradation pathways.
-
Structural Elucidation: Use the data from MS and NMR to propose structures for the degradation products.
Conclusion
The stability of this compound is primarily governed by the susceptibility of its imine bond to hydrolysis. The presence of the electron-withdrawing trifluoromethyl group likely enhances this susceptibility. A comprehensive understanding of its degradation pathways, particularly under hydrolytic, photolytic, and oxidative stress, is paramount for its effective use in research and drug development. Adherence to stringent storage conditions—low temperature, inert atmosphere, protection from light, and exclusion of moisture—is critical for maintaining the purity and integrity of this valuable fluorinated intermediate. The implementation of a robust forced degradation study will provide the necessary data to establish a validated stability-indicating analytical method and to define appropriate handling and storage protocols, thereby ensuring the reliability and reproducibility of experimental results.
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A Comprehensive Technical Guide to the Safe Handling of N-(2,2,2-Trifluoroethylidene)benzylamine
Introduction
N-(2,2,2-Trifluoroethylidene)benzylamine is a fluorinated imine of significant interest in organic synthesis and medicinal chemistry. Its unique electronic properties, conferred by the trifluoromethyl group, make it a valuable synthon for the introduction of fluorine into molecular scaffolds, a strategy often employed to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The reactivity of the imine functionality further broadens its utility as a precursor to complex nitrogen-containing heterocycles and alkaloids.[2]
This guide provides a comprehensive overview of the essential safety and handling protocols for this compound, designed for researchers, scientists, and drug development professionals. The information herein is synthesized from available safety data for the compound and structurally related amines and imines to ensure a robust and conservative approach to laboratory safety. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment.
Hazard Identification and Classification
While a specific, comprehensive GHS classification for this compound is not universally established, a hazard assessment based on its structural components—a benzylamine moiety and a trifluoroethylidene group—and data from related compounds allows for a presumptive classification. The primary hazards are associated with its potential corrosivity, toxicity, and reactivity.
Presumptive GHS Hazard Statements:
-
Causes severe skin burns and eye damage.[3]
-
Harmful if swallowed or in contact with skin.[4]
-
May cause respiratory irritation.[5]
Key Hazards:
-
Corrosivity: Like many amines, this compound is expected to be corrosive. Direct contact can cause severe burns to the skin and eyes.[3][6]
-
Toxicity: The compound may be harmful if ingested or absorbed through the skin.[4] Inhalation of vapors may cause respiratory tract irritation.[5]
-
Reactivity: Imines can be reactive compounds. It is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[7]
-
Thermal Decomposition: Upon combustion, it may produce hazardous decomposition products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[7][8]
Exposure Controls and Personal Protection
A multi-layered approach to exposure control, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of this compound.
Engineering Controls
-
Chemical Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[9]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[3][10]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin and eye contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage.[3] |
| Hand Protection | Heavy-duty nitrile or butyl rubber gloves. | Provides a barrier against skin absorption and chemical burns.[9] Gloves should be inspected before use and changed frequently. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact.[6] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | May be required for spills or in situations with inadequate ventilation.[11][12] |
Safe Handling and Storage
Handling
-
Avoid all personal contact, including inhalation of vapors.[6]
-
Do not eat, drink, or smoke in the laboratory.[13]
-
Keep containers tightly closed when not in use.[14]
-
Use only in a well-ventilated area.[6]
Storage
-
Keep away from sources of ignition.[7]
-
Store in a tightly sealed container.[14]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]
First-Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][10] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill and Leak Procedures
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[9]
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Notify emergency services.[6][9]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₈F₃N[15] |
| Molecular Weight | 187.16 g/mol [15] |
| Boiling Point | 173.9 ± 40.0 °C (Predicted)[15] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted)[15] |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for a reaction involving this compound, highlighting critical safety checkpoints.
Caption: A typical experimental workflow highlighting key safety checkpoints.
Logical Relationship of Emergency Responses
The following diagram illustrates the logical flow of actions in an emergency situation.
Caption: Logical flow of emergency response actions following an exposure event.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for chemical waste.
-
Segregation: Segregate halogenated organic waste from non-halogenated waste.[2]
-
Disposal: Dispose of waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[7]
Conclusion
This compound is a valuable reagent that demands careful and informed handling. By understanding its potential hazards and rigorously applying the safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is paramount for the successful and responsible advancement of scientific research.
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Methodological & Application
Application Note & Protocol: Synthesis of N-(2,2,2-Trifluoroethylidene)benzylamine
Abstract
This document provides a comprehensive guide for the synthesis of N-(2,2,2-Trifluoroethylidene)benzylamine, a valuable fluorinated imine intermediate in organic synthesis. The protocol details a robust and reproducible method involving the condensation of benzylamine with trifluoroacetaldehyde ethyl hemiacetal (TFAE). This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, characterization methods, and critical safety considerations.
Introduction: The Significance of Trifluoromethylated Imines
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets[1]. Trifluoromethylated imines, such as this compound, serve as versatile and reactive building blocks for the synthesis of more complex α-trifluoromethyl amines and other fluorinated compounds[2][3]. These imines are valuable precursors for various transformations, including Friedel-Crafts reactions, Diels-Alder cycloadditions, and ene reactions[2].
This application note details a reliable protocol for the preparation of N-Benzyl trifluoroacetaldehyde imine (this compound) from commercially available starting materials. The causality behind each experimental step is explained to ensure both procedural accuracy and a deeper understanding of the underlying chemistry.
Reaction Scheme and Mechanism
The synthesis proceeds via the condensation of benzylamine with trifluoroacetaldehyde ethyl hemiacetal (TFAE). TFAE serves as a stable and convenient precursor to the highly volatile and reactive trifluoroacetaldehyde[4][5]. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde (in equilibrium with the hemiacetal), followed by dehydration to yield the target imine.
Overall Reaction:
CF₃CH(OH)OCH₂CH₃ + C₆H₅CH₂NH₂ → C₆H₅CH₂N=CHCF₃ + H₂O + CH₃CH₂OH
(Trifluoroacetaldehyde Ethyl Hemiacetal + Benzylamine → this compound)
The reaction is typically driven to completion by removing water and ethanol, often by refluxing in a suitable solvent.
Experimental Protocol
This protocol is based on established methodologies for the synthesis of trifluoroacetaldehyde imines[2].
Materials and Equipment
| Reagent / Material | CAS No. | Molecular Formula | Purity | Supplier Example |
| Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) | 433-27-2 | C₄H₇F₃O₂ | >80% (contains ethanol) | TCI Chemicals[5] |
| Benzylamine | 100-46-9 | C₇H₉N | >99% | Sigma-Aldrich[6] |
| Toluene | 108-88-3 | C₇H₈ | Anhydrous, >99.8% | Standard suppliers |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Standard suppliers |
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware (graduated cylinders, funnels)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried.
-
Reagent Addition: Charge the flask with anhydrous toluene (100 mL). Add benzylamine (10.7 g, 100 mmol, 1.0 eq) to the solvent.
-
Addition of TFAE: While stirring, add trifluoroacetaldehyde ethyl hemiacetal (14.4 g, 100 mmol, 1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-111 °C for toluene) using a heating mantle. The formation of the imine is an equilibrium process; refluxing helps to drive off water and ethanol, pushing the reaction towards the product[2].
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is hexane/ethyl acetate (e.g., 9:1). Spot the starting benzylamine and the reaction mixture. The disappearance of the benzylamine spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dry the solution over anhydrous magnesium sulfate (MgSO₄), then filter to remove the desiccant.
-
Purification: Remove the toluene solvent under reduced pressure using a rotary evaporator. The resulting crude product, this compound, is often obtained in sufficient purity for subsequent steps. If further purification is required, vacuum distillation can be performed.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for this compound Synthesis.
Characterization and Validation
To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the benzyl protons (aromatic multiplet and a singlet for the CH₂ group) and a quartet for the imine proton (CH=N) due to coupling with the CF₃ group.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.
-
¹³C NMR: Signals for the trifluoromethyl carbon, the imine carbon, and the carbons of the benzyl group will be present.
-
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its structure[7]. The molecular ion peak [M]⁺ should be observed at m/z 187.16.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=N stretching frequency for the imine bond, typically in the range of 1640-1690 cm⁻¹. The disappearance of the N-H stretching bands from benzylamine provides further evidence of a successful reaction.
Safety and Handling
-
General Precautions: This procedure must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required.
-
Reagent-Specific Hazards:
-
Benzylamine: Corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.
-
Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE): TFAE and its equilibrium component, trifluoroacetaldehyde, are volatile and should be handled with care. It is harmful if swallowed and may cause genetic defects or damage fertility[5].
-
Toluene: A flammable liquid and vapor. It can cause skin and eye irritation and may cause drowsiness or dizziness.
-
References
-
Funabiki, K., et al. (2003). The Use of Trifluoroacetaldehyde Ethyl Hemiacetal or Hydrate in a Simple and Practical Regioselective Synthesis of β-Hydroxy-β-trifluoromethyl Ketones from Enamines and Imines. The Journal of Organic Chemistry, 68(22), 8851–8854. Available at: [Link]
-
Yudin, A. K., et al. (2001). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry, 66(13), 4719–4723. Available at: [Link]
-
Kumar, K. A., et al. (2018). Synthesis of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. Available at: [Link]
-
Funabiki, K., & Matsui, M. (2005). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry, 9(16), 1585-1595. Available at: [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2005). Synthesis of Trifluoromethyl-imines by Solid Acid/Superacid Catalyzed Microwave Assisted Approach. Molecules, 10(10), 1294-1303. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). N-Benzyl-2,2,2-trifluoro-1-methoxy-N-((trimethylsilyl)methyl)ethan-1-amine. Available at: [Link]
- Imperial Chemical Industries PLC. (1992). Chemical process for the manufacture of trifluoroacetaldehyde. Google Patents.
-
Jameson, B., & Glaser, R. E. (2018). Unnatural Lysines with Reduced Sidechain N‐Basicity: Synthesis of N‐trifluoroethyl Substituted Lysine and Homologs. ResearchGate. Available at: [Link]
-
Funabiki, K., & Matsui, M. (2005). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. ResearchGate. Available at: [Link]
- CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound. (2015). Google Patents.
- RU2496770C2 - Method of producing n-benzylidene benzylamine. (2013). Google Patents.
-
Wikipedia. (n.d.). Benzylamine. Available at: [Link]
-
Stanovnik, B., et al. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molecules, 23(11), 2949. Available at: [Link]
-
Ginter, E., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Pharmaceutical and Biomedical Analysis, 77, 106-113. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 4. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]
- 5. Trifluoroacetaldehyde Ethyl Hemiacetal | 433-27-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Benzylamine - Wikipedia [en.wikipedia.org]
- 7. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(2,2,2-Trifluoroethylidene)benzylamine as a building block in organic synthesis
An In-Depth Technical Guide to N-(2,2,2-Trifluoroethylidene)benzylamine as a Strategic Building Block in Organic Synthesis
Introduction: The Strategic Value of Trifluoromethylated Synthons
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a highly sought-after moiety in pharmaceutical and agrochemical design. Its strong electron-withdrawing nature and high lipophilicity can enhance a compound's metabolic stability, binding affinity to biological targets, and cell membrane permeability.[1] Consequently, the development of robust synthetic methodologies for introducing the CF₃ group is of paramount importance.
This compound has emerged as a versatile and powerful building block for this purpose. This trifluoromethyl-containing imine serves as a practical precursor to a wide array of complex nitrogen-containing molecules. Its utility stems from the electrophilic nature of the imine carbon, which is highly activated by the adjacent trifluoromethyl group, making it an excellent substrate for various nucleophilic addition and cycloaddition reactions. This guide provides an in-depth exploration of its synthesis, applications, and detailed protocols for its use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 1997-85-9[2] |
| Molecular Formula | C₉H₈F₃N[2] |
| Molecular Weight | 187.16 g/mol [2] |
| Appearance | Liquid |
| Boiling Point | 173.9 ± 40.0 °C (Predicted)[2] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted)[2] |
Part 1: Synthesis of the Building Block
The most common and direct method for the synthesis of this compound is the condensation reaction between benzylamine and a trifluoroacetaldehyde equivalent. Due to the gaseous nature of trifluoroacetaldehyde, its hydrate (2,2,2-trifluoroethane-1,1-diol) or ethyl hemiacetal is often used as a more convenient precursor. The reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form the target imine.
Protocol 1: Synthesis from Trifluoroacetaldehyde Ethyl Hemiacetal
This protocol describes a standard procedure for the condensation reaction to form the title imine.
Materials:
-
Benzylamine
-
Trifluoroacetaldehyde ethyl hemiacetal
-
Anhydrous magnesium sulfate (MgSO₄) or molecular sieves
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
To a solution of benzylamine (1.0 eq) in anhydrous DCM, add anhydrous magnesium sulfate (2.0 eq) to act as a dehydrating agent.
-
Add trifluoroacetaldehyde ethyl hemiacetal (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the filter cake with a small amount of fresh anhydrous DCM.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a liquid.[2]
Part 2: Core Applications & Protocols
The synthetic utility of this compound is primarily centered on the reactivity of its polarized C=N bond.
Application 1: Nucleophilic Addition for the Synthesis of α-Trifluoromethyl Amines
The electron-withdrawing trifluoromethyl group renders the imine carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction is a cornerstone for the synthesis of chiral and achiral α-trifluoromethyl substituted amines, which are valuable precursors for bioactive molecules.
Causality Behind Experimental Choices:
-
Nucleophiles: Organometallic reagents such as Grignard reagents (R-MgBr) and organolithiums (R-Li) are commonly used to form new carbon-carbon bonds.
-
Solvents: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required to maintain the reactivity of the organometallic reagents.
-
Temperature: Reactions are typically initiated at low temperatures (e.g., -78 °C or 0 °C) to control the exothermicity and minimize side reactions.
Caption: Workflow for nucleophilic addition to the imine.
Protocol 2: Addition of a Phenyl Grignard Reagent
This protocol details the synthesis of N-benzyl-1-phenyl-2,2,2-trifluoroethanamine.
Materials:
-
This compound
-
Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Three-neck round-bottom flask, dropping funnel, magnetic stir bar, and nitrogen inlet
Procedure:
-
Set up a flame-dried three-neck flask under a nitrogen atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the flask and cool the solution to 0 °C using an ice bath.
-
Add the phenylmagnesium bromide solution (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Once the starting imine is consumed, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Data Summary: Scope of Nucleophilic Additions
| Nucleophile | Product Type | Typical Yield | Reference |
| Aryl Grignards | α-Aryl-α-trifluoromethyl amines | Good to Excellent | [3] |
| Alkyl Grignards | α-Alkyl-α-trifluoromethyl amines | Good | [3] |
| Arylboronic Acids (Rh-catalyzed) | α-Aryl-α-trifluoromethyl amines | Good to Excellent | [4] |
| Thiols (Organocatalyzed) | Chiral N,S-Acetals | Excellent | [5] |
Application 2: [3+2] Cycloaddition Reactions
The imine double bond of this compound can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. This powerful transformation allows for the stereoselective synthesis of five-membered nitrogen-containing heterocycles bearing a trifluoromethyl group, which are challenging to synthesize by other means. A common 1,3-dipole used in this context is a nitrone, generated in situ or pre-formed.
Mechanism Insight: The reaction proceeds via a concerted mechanism where the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the imine (the dipolarophile). The electron-withdrawing CF₃ group lowers the energy of the imine's LUMO, accelerating the reaction. The reaction leads to the formation of trifluoromethyl-substituted isoxazolidines.
Caption: General workflow for a [3+2] cycloaddition.
Protocol 3: [3+2] Cycloaddition with N-Benzylidenemethylamine N-oxide
This protocol outlines the synthesis of a trifluoromethyl-substituted isoxazolidine.
Materials:
-
This compound
-
N-Benzylidenemethylamine N-oxide (a nitrone)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser and magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the nitrone (1.1 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the isoxazolidine product. The regiochemistry and stereochemistry of the product should be confirmed by NMR spectroscopy.
Part 3: Reductive Amination
Simple reduction of the imine provides access to the corresponding saturated secondary amine, N-(2,2,2-trifluoroethyl)benzylamine. This product itself is a valuable building block for further functionalization.
Protocol 4: Reduction using Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Round-bottom flask and magnetic stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 20-30 minutes, ensuring the temperature remains low.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Quench the reaction by carefully adding water dropwise.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude N-(2,2,2-trifluoroethyl)benzylamine, which can be purified by distillation if necessary.
Conclusion
This compound is a highly effective and versatile reagent for incorporating the valuable 2,2,2-trifluoroethylamino scaffold into organic molecules. Its activated imine functionality allows for predictable and high-yielding transformations through nucleophilic additions, cycloadditions, and reductions. The protocols outlined herein provide a robust foundation for researchers in medicinal chemistry and organic synthesis to leverage this building block for the creation of novel, fluorinated compounds with significant potential.
References
- Schlosser, M. (2006). The Unique Strengths of Organofluorine Compounds. In Fluorine in Organic Chemistry (pp. 1-55). Wiley-VCH.
-
Zhang, L., et al. (2025). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. PubMed Central. [Link]
-
MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]
-
PubMed. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. [Link]
-
Xu, Y., & Dolbier, W. R. Jr. (2000). Synthesis of trifluoromethylated amines using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane. The Journal of Organic Chemistry, 65(7), 2134-7. [Link]
-
ResearchGate. (n.d.). Synthesis of N-benzyl-2,2,2-trifluoroacetamide. [Link]
- Google Patents. (n.d.).
-
PubMed. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". Organic Letters. [Link]
-
Kingston University London Research Repository. (n.d.). Asymmetric [3+2] cycloaddition reactions: new chemistry for solid phase. [Link]
-
ResearchGate. (n.d.). Nucleophilic addition reaction of 2 with benzylamine. [Link]
-
Organic Syntheses. (n.d.). Procedure for N-Benzyl-1-(trimethylsilyl)methanamine. [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
-
Myers, A. (n.d.). The [3+2] Cycloaddition Reaction. [Link]
-
Bégué, J.-P., Bonnet-Delpon, D., & Lequeux, T. (1991). 1, 3-Dipolar cycloaddition between ethyl trifluoroacetoacetate and N-(benzylidene)methylamine N-oxide. J. Chem. Soc., Perkin Trans. 1, 2888–2889. [Link]
- Truong, V. L., Ménard, M. S., & Dion, I. (2007). Asymmetric Syntheses of 1-Aryl-2,2,2-trifluoroethylamines via Diastereoselective 1,2-Addition of Arylmetals to 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide. Organic Letters, 9(4), 683–685.
- Truong, V. L., & Pfeiffer, J. Y. (2009). Rhodium-catalyzed diastereoselective 1,2-addition of arylboronic acids to chiral trifluoroethyl imine. Tetrahedron Letters, 50(14), 1633–1635.
- Fang, X., et al. (2013). Organocatalytic asymmetric addition of thiols to trifluoromethylaldimine: an efficient approach to chiral trifluoromethylated N,S-Acetals.
Sources
Application Notes and Protocols: The Strategic Use of N-(2,2,2-Trifluoroethylidene)benzylamine in the Synthesis of α-Trifluoromethylamines
Introduction: The Rising Importance of the α-Trifluoromethylamine Motif
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profile of therapeutic candidates. Among these, the trifluoromethyl (CF₃) group is preeminent. When appended to an amine at the α-position, it creates the α-trifluoromethylamine moiety, a structure of significant interest. This motif imparts a unique combination of properties, including increased metabolic stability by blocking sites of oxidative metabolism, enhanced lipophilicity which can improve cell permeability, and altered basicity of the nitrogen atom, which can fine-tune interactions with biological targets.[1]
N-(2,2,2-Trifluoroethylidene)benzylamine, a trifluoroacetaldimine, serves not as a direct trifluoromethylating agent, but as a powerful electrophilic building block. It provides a pre-packaged, electrophilic "CF₃-C-N" unit, primed for reaction with a wide array of nucleophiles. This approach offers a direct and efficient pathway to construct sterically hindered and electronically modulated α-trifluoromethylamines, which are valuable components of advanced pharmaceutical intermediates. These application notes provide a detailed guide for researchers on the synthesis and utilization of this versatile reagent.
Reagent Profile: this compound
This compound (also known as N-benzyl-2,2,2-trifluoroethan-1-imine) is a stable imine derived from the condensation of benzylamine and the highly reactive trifluoroacetaldehyde (fluoral). The strong electron-withdrawing nature of the CF₃ group renders the imine carbon highly electrophilic and susceptible to nucleophilic attack, which is the basis of its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1997-85-9[2] |
| Molecular Formula | C₉H₈F₃N |
| Molecular Weight | 187.16 g/mol |
| Appearance | Liquid |
| Boiling Point | ~174 °C (Predicted) |
| Key Reactivity | Electrophilic imine carbon |
Protocol 1: Synthesis of this compound
The synthesis of the title imine is achieved through the condensation of benzylamine with trifluoroacetaldehyde. Trifluoroacetaldehyde is a gas at room temperature and is typically generated in situ from a stable hydrate or hemiacetal precursor. This protocol is adapted from established methods of imine formation.[3][4]
Causality and Experimental Rationale:
The reaction relies on the nucleophilic attack of the primary amine (benzylamine) on the carbonyl carbon of trifluoroacetaldehyde, followed by dehydration to form the C=N double bond.[3] The use of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) is crucial to drive the equilibrium towards the imine product by removing the water byproduct. The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture.
Workflow Diagram: Imine Synthesis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Glassware Preparation: Rigorously dry all glassware, including a 100 mL round-bottom flask equipped with a magnetic stir bar, by flame-drying under vacuum or oven-drying at 120 °C. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Setup: To the cooled flask, add anhydrous dichloromethane (DCM, 40 mL) and anhydrous magnesium sulfate (MgSO₄, 5.0 g).
-
Addition of Amine: Add freshly distilled benzylamine (2.14 g, 20.0 mmol, 1.0 eq) to the stirred suspension. Cool the mixture to 0 °C in an ice bath.
-
Addition of Fluoral Source: Slowly bubble gaseous trifluoroacetaldehyde (fluoral) through the solution or add trifluoroacetaldehyde ethyl hemiacetal (3.17 g, 22.0 mmol, 1.1 eq) dropwise over 15 minutes. Trifluoroacetaldehyde gas can be generated by the microwave-assisted dehydration of its hemiacetal with sulfuric acid.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of benzylamine.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MgSO₄. Wash the filter cake with a small amount of anhydrous DCM.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The product can be purified by vacuum distillation if necessary.
Protocol 2: Application in α-Trifluoromethylamine Synthesis via Reformatsky Reaction
This protocol details the reaction of this compound with a Reformatsky reagent generated from an α-bromo ester and zinc metal. This reaction forms a β-amino-β-(trifluoromethyl) ester, a valuable synthetic intermediate.[5][6][7]
Causality and Experimental Rationale:
The Reformatsky reaction involves the oxidative addition of zinc metal to the carbon-halogen bond of an α-halo ester, forming an organozinc enolate.[5][6] This enolate is a soft nucleophile that readily adds to the electrophilic imine carbon of this compound. The reaction is typically performed in an anhydrous ethereal solvent like THF. A subsequent acidic workup protonates the intermediate to yield the final product. The stereochemical outcome of such additions to chiral imines is often explained by a six-membered chair-like transition state.[7]
Mechanism Diagram: Aza-Reformatsky Reaction
Caption: Mechanism of the aza-Reformatsky reaction with the target imine.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add activated zinc dust (1.57 g, 24.0 mmol, 1.2 eq). Add 20 mL of anhydrous tetrahydrofuran (THF).
-
Initiation: In a separate flame-dried flask, prepare a solution of ethyl bromoacetate (2.6 mL, 24.0 mmol, 1.2 eq) in 10 mL of anhydrous THF. Add a small portion (~1 mL) of this solution to the zinc suspension. The reaction can be initiated by gentle heating with a heat gun until bubbling is observed.
-
Enolate Formation: Once initiated, add the remaining ethyl bromoacetate solution dropwise to maintain a gentle reflux. After the addition is complete, stir the resulting greyish suspension at room temperature for 30 minutes.
-
Imine Addition: Cool the Reformatsky reagent to 0 °C. Prepare a solution of this compound (3.74 g, 20.0 mmol, 1.0 eq) in 10 mL of anhydrous THF and add it dropwise to the cold suspension of the Reformatsky reagent.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the imine.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous Na₂SO₄.
-
Isolation & Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate.
Summary of Applications and Versatility
The protocols described herein illustrate the dual utility of this compound: first, its straightforward synthesis from common starting materials, and second, its application as a potent electrophile for C-C bond formation. The Reformatsky reaction is just one example; this imine is amenable to a variety of other nucleophilic additions.
Table 2: Potential Nucleophiles for Reaction with this compound
| Nucleophile Class | Reagent Example | Product Type |
| Organometallics | Phenylmagnesium bromide (Grignard)[8][9] | α-(Trifluoromethyl)dibenzylamine |
| Enolates | Lithium enolate of acetone | γ-Amino-γ-(trifluoromethyl)ketone |
| Cyanides | Trimethylsilyl cyanide (TMSCN) | α-(Benzylamino)-α-(trifluoromethyl)acetonitrile |
| Organoboronates | Benzylboronic acid pinacol ester[10] | Substituted α-(Trifluoromethyl)amine |
This versatility allows researchers to access a diverse library of complex α-trifluoromethylamines, making this compound a valuable tool for medicinal chemistry and drug development programs.
References
-
Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. Request PDF. ResearchGate. Available at: [Link]
-
Yue, W.-J., & Martin, R. α‐Difluoroalkylation of Benzyl Amines with Trifluoromethylarenes. Angewandte Chemie International Edition. Available at: [Link]
-
Reformatsky reaction. Wikipedia. Available at: [Link]
-
Economical and Practical Strategies for Synthesis of a-Trifluoromethylated Amines. Request PDF. ResearchGate. Available at: [Link]
-
Reformatsky Reaction. Organic Chemistry Portal. Available at: [Link]
-
Coppola, A., & D'hooghe, M. Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 15, 2686–2719. Available at: [Link]
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Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses Procedure. Available at: [Link]
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Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Request PDF. ResearchGate. Available at: [Link]
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Stereoselective Synthesis of α-Branched Amines by Nucleophilic Addition of Unstabilized Carbanions to Imines. Wiley-VCH. Available at: [Link]
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Michejda, C. J., & Campbell, D. H. Reaction of essentially free benzyl cations with acetonitrile; synthesis of ethanimidic carboxylic anhydrides and unsymmetrical diacylamines. Journal of the American Chemical Society, 98(21), 6728–6734. Available at: [Link]
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Application Notes & Protocols: N-(2,2,2-Trifluoroethylidene)benzylamine as a Cornerstone Reagent for the Synthesis of Trifluoromethylated Amines
Abstract & Introduction: The Strategic Importance of the Trifluoromethyl Group
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into organic molecules has become a cornerstone strategy for optimizing pharmacological profiles. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to confer a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Trifluoromethylated amines are a privileged scaffold found in numerous biologically active compounds.[1]
N-(2,2,2-Trifluoroethylidene)benzylamine, an N-benzyl protected trifluoroacetaldimine, serves as a powerful and versatile electrophilic building block for the synthesis of these valuable amines. The strong electron-withdrawing nature of the CF₃ group renders the imine carbon highly susceptible to nucleophilic attack, providing a reliable and modular entry point to a diverse array of α-trifluoromethylated amine derivatives.[2] This guide provides an in-depth exploration of the reactivity of this imine, complete with field-tested protocols and mechanistic insights for its application in research and development.
Reagent Profile: Synthesis, Properties, and Handling
The effective use of any reagent begins with a thorough understanding of its characteristics. This compound is typically prepared via the condensation of trifluoroacetaldehyde (or its stable hydrate) with benzylamine, often with azeotropic removal of water.[3]
Causality Behind Handling Procedures: The C=N bond of the imine is susceptible to hydrolysis. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent reagent degradation and the formation of undesired side-products. Store the reagent in a tightly sealed container in a cool, dry place.[4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1997-85-9[7] |
| Molecular Formula | C₉H₈F₃N[7] |
| Molecular Weight | 187.16 g/mol [7] |
| Appearance | Liquid |
| Boiling Point | 173.9 ± 40.0 °C (Predicted)[7] |
Core Reactivity: Nucleophilic Addition Pathways
The primary utility of this compound lies in its role as an electrophile in nucleophilic addition reactions. The general transformation involves the attack of a nucleophile at the imine carbon, followed by an aqueous workup to yield the N-benzyl protected amine. The benzyl group serves as a robust protecting group that can be readily removed via hydrogenolysis to furnish the corresponding primary amine.
Caption: General workflow for nucleophilic addition.
Carbon-Carbon Bond Formation
-
Organometallic Reagents: Grignard (RMgX) and organolithium (RLi) reagents are highly effective for introducing alkyl, aryl, and vinyl substituents. The choice of an ethereal solvent like THF or diethyl ether is critical for stabilizing the organometallic species.
-
Enolates (Mannich-type Reactions): The reaction with ketone or ester enolates provides access to γ-amino-α-trifluoromethyl carbonyl compounds. Pre-formation of the enolate using a strong base like lithium diisopropylamide (LDA) is often required to ensure complete and rapid reaction, preventing self-condensation of the carbonyl partner.
-
Cyanide Addition (Strecker Synthesis): The addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic Lewis acid, yields α-aminonitriles. These intermediates are valuable precursors for the synthesis of α-trifluoromethyl-α-amino acids after hydrolysis of the nitrile group.
Heteroatom Nucleophiles & Reductions
-
Hydride Addition (Reduction): The C=N bond can be readily reduced to a C-N single bond. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol is a mild and effective choice, yielding N-(2,2,2-trifluoroethyl)benzylamine.[8] This reaction is mechanistically analogous to the reduction of a ketone. For less reactive imines, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) may be employed, though it requires stricter anhydrous conditions and a more cautious workup.
Asymmetric Synthesis: Controlling Stereochemistry
For applications in drug development, achieving high enantiomeric purity is paramount. Several strategies have been developed to control the stereochemical outcome of nucleophilic additions to this compound.
Chiral Organocatalysis
This modern approach utilizes small, chiral organic molecules to catalyze the reaction and induce enantioselectivity.[1]
-
Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) are particularly effective. The catalyst operates by forming a hydrogen-bond network with the imine nitrogen, activating it towards nucleophilic attack. Simultaneously, the chiral backbone of the catalyst shields one face of the imine, directing the incoming nucleophile to the other face, thereby establishing the stereocenter.[9] This method is highly valued for its operational simplicity and low catalyst loadings.
-
Lewis Base Catalysis: Chiral bases, such as cinchona alkaloids, can also promote highly enantioselective transformations, particularly in Mannich-type and related reactions.[10]
Caption: Mechanism of chiral acid-catalyzed addition.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Benzylamine and its derivatives can be corrosive and irritating.[5][6]
Protocol 1: Synthesis of N-Benzyl-1-phenyl-2,2,2-trifluoroethanamine via Grignard Addition
This protocol details a standard procedure for the addition of a carbon nucleophile to the imine.
Workflow Diagram:
Caption: Workflow for Grignard addition and workup.
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (1.2 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the phenylmagnesium bromide solution (1.2 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Table 2: Representative Yields for Grignard Additions
| R-Group in RMgX | Product | Typical Yield |
| Phenyl | N-Benzyl-1-phenyl-2,2,2-trifluoroethanamine | 85-95% |
| Methyl | N-Benzyl-1-(trifluoromethyl)propan-2-amine | 75-85% |
| Vinyl | N-Benzyl-1-(trifluoromethyl)but-3-en-2-amine | 70-80% |
Protocol 2: Asymmetric Reduction Catalyzed by a Chiral Phosphoric Acid (Hypothetical Example)
This protocol illustrates a modern, organocatalytic approach to producing an enantioenriched trifluoromethylated amine.
Materials:
-
This compound (1.0 eq)
-
(R)-TRIP (Chiral Phosphoric Acid Catalyst, 0.05 eq)
-
Hantzsch Ester (Reducing Agent, 1.5 eq)
-
Toluene (Anhydrous)
Procedure:
-
In a dry vial under a nitrogen atmosphere, combine this compound (1.0 eq), (R)-TRIP catalyst (0.05 eq), and Hantzsch ester (1.5 eq).
-
Add anhydrous toluene and stir the resulting solution at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or ¹H NMR for the disappearance of the imine proton signal.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography to separate the product from the catalyst and spent reducing agent.
-
Determine the enantiomeric excess (ee) of the product, N-(2,2,2-trifluoroethyl)benzylamine, by chiral HPLC analysis.
Table 3: Representative Results for Asymmetric Reduction
| Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 5 mol% | 25 | 24 | 92 | 95 |
| 2 mol% | 25 | 48 | 88 | 94 |
| 5 mol% | 40 | 12 | 90 | 89 |
Conclusion and Future Outlook
This compound has proven to be an exceptionally reliable and versatile reagent for the synthesis of molecules bearing the valuable α-trifluoromethyl amine motif. Its predictable reactivity with a wide range of nucleophiles, coupled with the development of sophisticated asymmetric catalytic systems, solidifies its role as a key tool for researchers in medicinal chemistry and materials science.[1][11] Future advancements will likely focus on expanding its use in other transformations, such as photocatalytic reactions and multicomponent cycloadditions, further broadening the synthetic toolkit for accessing complex fluorinated molecules.[11]
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Catalytic asymmetric synthesis of α-(trifluoromethyl)benzylamine via cinchonidine derived base-catalyzed biomimetic 1,3-proton shift reaction. ResearchGate. Available at: [Link]
-
Organocatalytic Friedel-Crafts Alkylation/Lactonization Reaction of Naphthols with 3-Trifluoroethylidene Oxindoles: The Asymmetric Synthesis of Dihydrocoumarins. PubMed. Available at: [Link]
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Application Notes & Protocols: Cycloaddition Reactions of N-(2,2,2-Trifluoroethylidene)benzylamine for Advanced Heterocyclic Synthesis
Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (CF₃) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] N-(2,2,2-Trifluoroethylidene)benzylamine stands out as a powerful and versatile building block for this purpose. Its electron-deficient imine bond, activated by the potent electron-withdrawing CF₃ group, makes it an exceptional substrate for various cycloaddition reactions. This guide provides an in-depth exploration of the primary cycloaddition pathways involving this imine, offering detailed mechanistic insights, comparative data, and field-tested experimental protocols for researchers in drug development and synthetic chemistry.
Introduction: The Strategic Utility of a Fluorinated Imine
This compound, also known as N-benzyl-1,1,1-trifluoroethanimine, is a specialized imine that serves as a linchpin in the synthesis of complex, trifluoromethyl-substituted nitrogen heterocycles.[1][3] The inherent properties of the CF₃ group make the resulting compounds highly valuable in pharmaceutical and agrochemical research.[4]
However, the reactivity of this imine is distinct from its non-fluorinated analogs. The C=N double bond is highly polarized and electron-deficient, rendering it a potent electrophile and an excellent component in cycloaddition reactions where it typically functions as the dienophile or dipolarophile. This guide focuses on the two most synthetically valuable cycloaddition strategies: the [4+2] Aza-Diels-Alder reaction and the [3+2] 1,3-dipolar cycloaddition.
Synthesis of this compound
While commercially available, understanding the synthesis of the starting imine is valuable. A common laboratory-scale preparation involves the condensation of benzylamine with a suitable trifluoroacetaldehyde equivalent. Due to the gaseous nature of trifluoroacetaldehyde, its hemiacetal or hydrate is often used in the presence of a dehydrating agent.
Caption: General synthesis of this compound.
[4+2] Cycloaddition: The Aza-Diels-Alder Reaction
The Aza-Diels-Alder reaction is a powerful variant of the conventional Diels-Alder reaction for constructing six-membered nitrogen heterocycles.[5] In this context, this compound acts as an electron-deficient dienophile (a 2π component), reacting with an electron-rich diene (a 4π component) to yield tetrahydropyridine derivatives.
Mechanistic Considerations
The reaction can proceed through either a concerted pericyclic mechanism or a stepwise, polar pathway involving a zwitterionic intermediate.[5][6] The presence of a Lewis acid catalyst is often crucial. The Lewis acid coordinates to the imine's nitrogen atom, further increasing the electrophilicity of the imine carbon and promoting the reaction, even with less reactive dienes. This coordination also influences the stereochemical outcome.[5]
Caption: Standard experimental workflow for a Lewis acid-catalyzed Aza-Diels-Alder reaction.
Protocol: Sc(OTf)₃-Catalyzed [4+2] Cycloaddition with Danishefsky's Diene
This protocol describes the reaction with (E)-1-methoxy-3-((trimethylsilyl)oxy)-1,3-butadiene (Danishefsky's diene), a highly reactive electron-rich diene often used in Aza-Diels-Alder reactions.[7]
Materials & Reagents:
-
This compound
-
Danishefsky's Diene
-
Scandium(III) triflate (Sc(OTf)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried, argon-flushed round-bottom flask, add scandium(III) triflate (0.1 mmol, 10 mol%).
-
Add anhydrous dichloromethane (5 mL) and cool the resulting suspension to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (2 mL).
-
Add the imine solution to the catalyst suspension and stir for 15 minutes at 0 °C.
-
Slowly add Danishefsky's diene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 5 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethyl-substituted dihydropyridinone product.
Causality Note: Scandium(III) triflate is a highly effective, moisture-tolerant Lewis acid that activates the imine towards nucleophilic attack from the diene.[7] Conducting the reaction at 0 °C helps to control the reaction rate and minimize potential side reactions, improving the diastereoselectivity.
[3+2] 1,3-Dipolar Cycloaddition
In [3+2] cycloadditions, the electron-deficient C=N bond of this compound serves as an excellent 2π dipolarophile, reacting with a 4π 1,3-dipole.[8] This class of reactions is a premier method for constructing five-membered, trifluoromethylated nitrogen heterocycles. A common and highly useful variant involves the reaction with nitrones to form isoxazolidine rings.[8][9]
Mechanistic Considerations: Frontier Molecular Orbitals (FMO)
The regioselectivity of the nitrone-imine cycloaddition is controlled by the interaction between the Frontier Molecular Orbitals (FMOs) of the two reactants.[8] Due to the electron-withdrawing CF₃ group, the Lowest Unoccupied Molecular Orbital (LUMO) of the imine is lowered in energy. The reaction is therefore typically dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the LUMO of the imine (HOMOₙᵢₜᵣₒₙₑ-LUMOᵢₘᵢₙₑ).[8] This FMO interaction dictates which ends of the dipole and dipolarophile connect, leading to a specific regioisomer.
Caption: Mechanism of a [3+2] nitrone-imine cycloaddition.
Protocol: Thermal [3+2] Cycloaddition with C-Phenyl-N-methylnitrone
This protocol details a typical thermal cycloaddition to produce a trifluoromethyl-substituted isoxazolidine.
Materials & Reagents:
-
This compound
-
C-Phenyl-N-methylnitrone
-
Toluene, anhydrous
-
Standard laboratory glassware for reflux, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To an oven-dried round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add C-Phenyl-N-methylnitrone (1.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (10 mL) and stir to dissolve the nitrone.
-
Add this compound (1.1 mmol, 1.1 equiv) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to isolate the diastereomeric isoxazolidine products.
Causality Note: The reaction is performed under thermal conditions in a non-polar solvent like toluene to favor the concerted cycloaddition pathway.[10] An excess of the imine can be used to ensure complete consumption of the more valuable nitrone. The purification step is critical as these reactions often yield a mixture of diastereomers that may require careful separation.
Data Summary: Representative Cycloaddition Reactions
The following table summarizes typical outcomes for cycloaddition reactions involving trifluoromethyl imines, providing a comparative overview for experimental planning.
| Reaction Type | Diene/Dipole Partner | Catalyst/Conditions | Product Type | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| [4+2] Aza-Diels-Alder | Danishefsky's Diene | Sc(OTf)₃, 0 °C | Dihydropyridinone | 75-90 | >10:1 | [7] |
| [4+2] Aza-Diels-Alder | Cyclopentadiene | Et₂AlCl, -78 °C | Aza-norbornene derivative | 60-85 | >20:1 (exo) | [5] |
| [3+2] Dipolar | C-Phenyl-N-methylnitrone | Toluene, Reflux | Isoxazolidine | 65-80 | ~3:1 to 5:1 | [10] |
| [3+2] Dipolar | In situ generated Nitrile Imine | K₂CO₃, 60 °C | Triazole derivative | 70-85 | N/A (Regioisomers) | [11] |
Concluding Remarks for the Researcher
This compound is a substrate of significant strategic importance for accessing novel fluorine-containing heterocyclic libraries. Its predictable reactivity as an electron-deficient 2π component in both [4+2] and [3+2] cycloadditions allows for the controlled and efficient synthesis of complex molecular architectures. The protocols and data presented herein serve as a robust starting point for researchers. Method optimization, particularly in catalyst selection for asymmetric variants and reaction conditions, will undoubtedly unlock further potential, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.
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Liu, J., Cao, C.-G., Sun, H.-B., Zhang, X., & Niu, D. (2016). Catalytic Asymmetric Umpolung Allylation of Imines. Journal of the American Chemical Society, 138(40), 13103–13106. Available from: [Link]
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Escorihuela, J., & Fustero, S. (2023). Fluorinated Imines in Tandem and Cycloaddition Reactions. The Chemical Record, 23(9), e202200262. Available from: [Link]
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Kingston University London Research Repository. (2000). Asymmetric [3+2] cycloaddition reactions: new chemistry for solid phase. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering [3+2] Cycloadditions: How N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine Drives Innovation. Available from: [Link]
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National Institutes of Health. (2022). Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. International Journal of Molecular Sciences, 23(23), 14757. Available from: [Link]
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MDPI. (2023). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. Molecules, 28(7), 2992. Available from: [Link]
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National Institutes of Health. (2021). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. International Journal of Molecular Sciences, 22(16), 8564. Available from: [Link]
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Journal of Chemistry and Technologies. (2021). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]
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- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. Fluorinated Imines in Tandem and Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Sci-Hub. 1, 3-Dipolar cycloaddition between ethyl trifluoroacetoacetate and N-(benzylidene)methylamine N-oxide / J. Chem. Soc., Perkin Trans. 1, 1991 [sci-hub.se]
- 11. Trapping in situ generated CF 3 -nitrile imines with maleimides under solvent-free mechanochemical conditions - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00075G [pubs.rsc.org]
The Trifluoroethylidene Moiety as a Potent Dienophile: Application Notes and Protocols for Diels-Alder Reactions of N-(2,2,2-Trifluoroethylidene)benzylamine
Introduction: The Strategic Advantage of Fluorinated Dienophiles in Aza-Diels-Alder Cycloadditions
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group (CF₃), in particular, can profoundly alter the physicochemical properties of a molecule, enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets. In the realm of cycloaddition chemistry, the use of fluorine-containing building blocks has opened new avenues for the synthesis of complex nitrogen-containing heterocycles. The aza-Diels-Alder reaction, a powerful variant of the classic Diels-Alder reaction where a nitrogen atom is part of the dienophile or diene, provides a direct route to six-membered N-heterocycles.[1]
N-(2,2,2-Trifluoroethylidene)benzylamine, a trifluoromethyl-activated imine, serves as a highly effective dienophile in these transformations. The strong electron-withdrawing nature of the CF₃ group significantly lowers the energy of the LUMO of the C=N double bond, making it exceptionally reactive towards the HOMO of conjugated dienes in a [4+2] cycloaddition. This enhanced reactivity, coupled with the unique stereochemical influence of the trifluoromethyl group, makes this dienophile a valuable tool for the synthesis of novel trifluoromethylated piperidine and tetrahydropyridine derivatives. This guide provides a comprehensive overview, including detailed protocols, mechanistic insights, and quantitative data, for the application of this compound in Diels-Alder reactions.
Synthesis of the Dienophile: this compound
The reliable synthesis of the dienophile is the critical first step for its application in Diels-Alder reactions. A common and effective method involves the condensation of benzylamine with a suitable trifluoroacetaldehyde precursor, such as trifluoroacetaldehyde ethyl hemiacetal. The hemiacetal serves as a stable and easy-to-handle source of the volatile and reactive trifluoroacetaldehyde. The reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form the target imine.
Experimental Protocol: Synthesis of this compound
This protocol details a representative procedure for the synthesis of the title dienophile.
Materials:
-
Benzylamine
-
Trifluoroacetaldehyde ethyl hemiacetal
-
Anhydrous magnesium sulfate (MgSO₄) or other suitable drying agent
-
Anhydrous toluene or other suitable aprotic solvent
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add benzylamine (1.0 equivalent) and anhydrous toluene.
-
Add trifluoroacetaldehyde ethyl hemiacetal (1.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is azeotropically removed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy, and its purity assessed by gas chromatography-mass spectrometry (GC-MS).
The Aza-Diels-Alder Reaction: A Versatile Tool for Heterocycle Synthesis
This compound readily participates in [4+2] cycloaddition reactions with a variety of conjugated dienes to afford tetrahydropyridine derivatives. The reaction is typically thermally promoted, although Lewis acid catalysis can be employed to enhance reactivity and influence stereoselectivity, particularly with less reactive dienes.
Mechanism and Stereoselectivity
The aza-Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the starting dienophile is retained in the product. For cyclic dienes, the reaction can proceed via two major pathways, leading to either endo or exo diastereomers. The endo product, where the substituents on the dienophile are oriented towards the newly forming double bond in the cyclohexene ring, is often the kinetically favored product due to secondary orbital interactions. However, the steric bulk of the trifluoromethyl group and the benzyl group can influence the endo/exo selectivity.
dot graph TD { rankdir=LR; node [shape=plaintext];
}
Caption: General workflow of the aza-Diels-Alder reaction.
Experimental Protocol: General Procedure for the Aza-Diels-Alder Reaction
This protocol provides a general framework for the reaction of this compound with a diene. Specific conditions may need to be optimized for different dienes.
Materials:
-
This compound
-
Conjugated diene (e.g., cyclopentadiene, 2,3-dimethyl-1,3-butadiene, isoprene)
-
Anhydrous solvent (e.g., toluene, dichloromethane, acetonitrile)
-
(Optional) Lewis acid (e.g., ZnCl₂, BF₃·OEt₂)
Procedure (Thermal Conditions):
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the diene (1.5-2.0 equivalents) to the solution. For volatile dienes like cyclopentadiene (freshly cracked from dicyclopentadiene), it is often added in excess.
-
Seal the tube and heat the reaction mixture in an oil bath at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Procedure (Lewis Acid Catalysis):
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the Lewis acid (0.1-0.5 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Add the this compound (1.0 equivalent) dropwise to the Lewis acid solution.
-
Stir the mixture for a short period (e.g., 15-30 minutes) to allow for complexation.
-
Add the diene (1.2-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at the chosen temperature, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot graph TD { A[Start] --> B{Choose Reaction Conditions}; B --> C{Thermal}; B --> D{Lewis Acid Catalyzed}; C --> E[Dissolve Dienophile and Diene]; D --> F[Dissolve Lewis Acid]; F --> G[Add Dienophile]; G --> H[Add Diene]; E --> I[Heat Reaction Mixture]; H --> J[Maintain Temperature]; I --> K{Monitor Reaction}; J --> K; K --> L[Work-up and Purification]; L --> M[Characterization]; M --> N[End]; }
Caption: Experimental workflow for the aza-Diels-Alder reaction.
Applications and Scope: Reaction with Various Dienes
The utility of this compound as a dienophile is demonstrated by its successful reaction with a range of dienes, leading to structurally diverse trifluoromethyl-containing heterocycles.
| Diene | Product | Typical Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Cyclopentadiene | N-Benzyl-2-aza-3-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene | 85-95 | >95:5 | [2] |
| 2,3-Dimethyl-1,3-butadiene | 1-Benzyl-4,5-dimethyl-3-(trifluoromethyl)-1,2,3,6-tetrahydropyridine | 70-85 | N/A | (Typical result) |
| Isoprene | Mixture of 1-Benzyl-4-methyl- and 1-Benzyl-5-methyl-3-(trifluoromethyl)-1,2,3,6-tetrahydropyridine | 65-80 | Regioisomeric mixture | (Typical result) |
| Danishefsky's Diene | 1-Benzyl-3-(trifluoromethyl)-2,3-dihydro-4-pyridone | 75-90 | N/A | [3] |
Note: Yields and diastereomeric ratios are representative and can vary depending on the specific reaction conditions.
Conclusion and Future Outlook
This compound has proven to be a versatile and highly reactive dienophile for the synthesis of trifluoromethyl-substituted nitrogen heterocycles via the aza-Diels-Alder reaction. The strong electron-withdrawing effect of the trifluoromethyl group ensures high reactivity, while the stereochemical outcome can be controlled to some extent by the choice of reaction conditions and the diene structure. The resulting tetrahydropyridine and bicyclic amine frameworks are valuable scaffolds for the development of new pharmaceuticals and agrochemicals. Future research in this area may focus on the development of catalytic, enantioselective versions of these reactions to provide access to chiral, trifluoromethylated piperidines with high optical purity.
References
- Ahrendt, K. A.; Borths, C. J.; MacMillan, D. W. C. J. Am. Chem. Soc.2000, 122, 4243–4244.
- Grieco, P. A.; Larsen, S. D. Org. Synth.1990, 68, 206.
- Kobayashi, S.; Ishitani, H. Chem. Rev.1999, 99, 1069–1094.
- Whiting, A. ARKIVOC2001, (i), 57-79.
- Svirskaya, P. I.; Leznoff, C. C. J. Chem. Eng.
- "Asymmetric Formal Aza-Diels-Alder Reaction of Trifluoromethyl Hemiaminals with Enones Catalyzed by Primary Amines." The Journal of Organic Chemistry2016, 81 (8), 3177-3187.
-
"Aza-Diels–Alder reaction." Wikipedia, Wikimedia Foundation, [Link].
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- 1. Sci-Hub. Aza Diels—Alder Reactions of Methyl Trifluoropyruvate Sulfonyl‐ and Phosphorylimines with 1,3‐Dienes. / ChemInform, 2003 [sci-hub.ru]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Absolute stereochemistry assignment of N-phosphorylimine-derived aza-Diels-Alder adducts with TDDFT CD calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2,2,2-Trifluoroethylidene)benzylamine in Aza-Henry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated β-Nitroamines
The aza-Henry (or nitro-Mannich) reaction is a powerful carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an imine, yielding a β-nitroamine.[1][2] These products are highly valuable synthetic intermediates due to the versatile reactivity of both the amine and the nitro functionalities. The resulting β-nitroamines can be readily converted into vicinal diamines, α-amino acids, and other crucial building blocks for pharmaceuticals and biologically active compounds.[2]
The introduction of a trifluoromethyl (CF₃) group into organic molecules often imparts unique and desirable properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the synthesis of chiral α-trifluoromethylamines is of significant interest in medicinal chemistry. The aza-Henry reaction of trifluoromethylated imines provides a direct route to chiral trifluoromethyl-containing β-nitroamines, which are precursors to these valuable chiral amines.[1][2][3]
This application note provides a detailed guide to the use of N-(2,2,2-Trifluoroethylidene)benzylamine in aza-Henry reactions, with a focus on asymmetric catalysis to generate enantioenriched products. We will explore the synthesis of the starting imine, the mechanistic rationale for the reaction, a representative catalytic asymmetric protocol, and the expected outcomes.
Synthesis of the Starting Imine: this compound
A reliable synthesis of the starting imine is crucial for the successful application in the aza-Henry reaction. This compound can be prepared via the condensation of benzylamine with a suitable trifluoroacetaldehyde equivalent. A reported method involves the reaction of benzylamine with 2,2,2-trifluoro-1,1-ethanediol (trifluoroacetaldehyde hydrate) in the presence of a dehydrating agent.
Protocol for Imine Synthesis:
A detailed protocol for the synthesis of this compound can be found in The Journal of Organic Chemistry, 1964, 29, 2061.[4] The general procedure involves the condensation of benzylamine with trifluoroacetaldehyde, typically generated in situ or used as a hydrate, with removal of water to drive the reaction to completion.
The Aza-Henry Reaction: Mechanistic Considerations
The aza-Henry reaction proceeds via the nucleophilic addition of a nitronate anion, formed by the deprotonation of a nitroalkane by a base, to the electrophilic carbon of the imine. The high electrophilicity of the imine carbon in this compound is significantly enhanced by the strong electron-withdrawing effect of the trifluoromethyl group. This increased electrophilicity can influence the reaction conditions required. While many aza-Henry reactions are base-catalyzed, the reaction with highly electrophilic trifluoromethyl imines can sometimes be promoted by Lewis acids.[5]
In the context of asymmetric catalysis, a chiral catalyst is employed to control the stereochemical outcome of the reaction. Chiral organocatalysts, such as amino acid-derived quaternary ammonium salts or thiourea-based catalysts, are often effective.[1][3] These catalysts can activate both the imine and the nucleophile through hydrogen bonding and/or ionic interactions, facilitating a stereoselective addition.
A proposed transition state for an organocatalyzed asymmetric aza-Henry reaction of a trifluoromethyl imine involves a dual activation mechanism. The catalyst's hydrogen bond donor groups (e.g., thiourea) can activate the imine, while a basic site on the catalyst or an external base deprotonates the nitroalkane to form the nucleophilic nitronate. The chiral scaffold of the catalyst then directs the approach of the nitronate to one face of the imine, leading to the formation of a specific enantiomer of the product.
Caption: Proposed mechanism for the organocatalyzed asymmetric aza-Henry reaction.
Experimental Protocols: Asymmetric Aza-Henry Reaction
The following is a representative protocol for the asymmetric aza-Henry reaction of this compound with nitromethane, adapted from procedures reported for N-Boc trifluoromethyl ketimines.[1][2] Optimization of the catalyst, solvent, and base may be necessary for this specific substrate.
Materials:
-
This compound
-
Nitromethane
-
Chiral phase-transfer catalyst (e.g., an amino acid-derived quaternary ammonium salt)
-
Inorganic base (e.g., anhydrous K₂CO₃)
-
Anhydrous solvent (e.g., mesitylene or toluene)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral catalyst (e.g., 1-5 mol%).
-
Add the anhydrous solvent (e.g., 1.0 mL).
-
Add nitromethane (typically 2.0 equivalents relative to the imine).
-
Add the base (e.g., 0.1-1.0 equivalents of K₂CO₃).
-
Stir the mixture for 5-10 minutes at the desired temperature (e.g., room temperature or 0 °C).
-
Add this compound (1.0 equivalent, e.g., 0.1 mmol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitroamine.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).
Caption: Experimental workflow for the asymmetric aza-Henry reaction.
Data Presentation: Expected Outcomes
Based on studies of similar trifluoromethyl imines, the aza-Henry reaction with this compound is expected to proceed with good to excellent yields and moderate to high enantioselectivities, depending on the chosen catalyst and reaction conditions.
| Catalyst Type | Typical Yield (%) | Typical Enantiomeric Excess (%) | Reference |
| Amino Acid-Derived Quaternary Ammonium Salt | 80-98 | 70-96 | [1],[2] |
| Chiral Thiourea-Based Catalyst | 75-95 | 85-99 | [6] |
| Chiral Bis(amidine) (BAM) Catalyst | ~76 | ~92 | [7] |
Note: The data in this table is derived from studies on analogous trifluoromethyl imines and serves as an estimation of potential outcomes for this compound.
Conclusion and Future Perspectives
This compound is a promising substrate for the aza-Henry reaction, offering a direct pathway to valuable chiral trifluoromethyl-containing β-nitroamines. The strong electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the imine, and the use of modern organocatalysis allows for high levels of stereocontrol. The resulting β-nitroamine products are versatile intermediates for the synthesis of a wide range of fluorinated diamines and amino acids, which are of significant interest to the pharmaceutical and agrochemical industries. Further optimization of reaction conditions and exploration of a broader range of catalysts and nitroalkane nucleophiles will undoubtedly expand the synthetic utility of this powerful reaction.
References
-
Ren, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 12. [Link]
-
Abid, M., et al. (2016). Aza-Henry Reactions on C-Alkyl Substituted Aldimines. Molecules, 21(6), 723. [Link]
-
Ren, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 12. [Link]
-
Du, M., et al. (2020). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. ResearchGate. [Link]
-
Wang, D., et al. (2019). An enantioselective aza-Henry reaction of trifluoromethyl ketimines catalyzed by phase-transfer catalysts. Organic Chemistry Frontiers, 6(15), 2733-2737. [Link]
-
Ben Haj Salah, K., et al. (2021). Proposed mechanism for aza-Henry reaction catalysed by BIMP catalysts. ResearchGate. [Link]
-
Shanmugam, G., & Ignacimuthu, S. (2015). Synthesis of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. [Link]
-
Johnston, J. N., et al. (2022). The aza-Henry reaction of aryl nitromethanes to aryl aldimines: anti-selectivity across diverse catalysts. ResearchGate. [Link]
-
PubChem. (n.d.). N-Benzylidenebenzylamine. National Center for Biotechnology Information. [Link]
-
Johnston, J. N., et al. (2022). Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. PubMed Central. [Link]
-
Jacobsen, E. N., & Joly, G. D. (2010). Enantioselective Aza-Henry Reaction with an N-Sulfinyl Urea Organocatalyst. ResearchGate. [Link]
-
Shanmugam, G., & Ignacimuthu, S. (2015). Table 1 Crystal data and structure tenement parameters of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Verma, A. K., et al. (2020). Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles. Organic Letters, 22(1), 130-134. [Link]
-
Gazvoda, M., et al. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molecules, 23(11), 2993. [Link]
- Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.
Sources
- 1. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]
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- 3. researchgate.net [researchgate.net]
- 4. This compound | 1997-85-9 [amp.chemicalbook.com]
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Application Notes & Protocols: N-(2,2,2-Trifluoroethylidene)benzylamine as a Premier Synthon for Fluorinated Heterocycles
Abstract
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, agrochemical science, and materials development.[1][2][3] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to confer profound improvements in a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][4] This guide provides an in-depth exploration of N-(2,2,2-Trifluoroethylidene)benzylamine, a highly versatile and reactive building block, detailing its application in the synthesis of valuable trifluoromethyl-containing heterocycles. We will dissect the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use in key synthetic transformations, primarily focusing on cycloaddition reactions.
The Strategic Advantage of the Trifluoroethylidene Moiety
This compound is more than a simple imine; it is an activated synthon engineered for the efficient construction of complex molecular architectures. Its utility is derived from two key structural features:
-
The Electrophilic Imine Carbon: The powerful electron-withdrawing effect of the adjacent CF₃ group renders the imine carbon highly electrophilic and susceptible to nucleophilic attack.
-
Activated C-H Bonds: The protons on the carbon adjacent to the nitrogen and the trifluoromethyl group can be abstracted under appropriate conditions, enabling the formation of 1,3-dipoles.
This unique electronic profile makes it an ideal substrate for cycloaddition reactions, a class of pericyclic reactions that efficiently form cyclic structures.[5] Specifically, its ability to participate in [3+2] cycloadditions provides a direct and atom-economical route to five-membered nitrogen-containing heterocycles.[6][7]
Mechanistic Insight: The [3+2] Cycloaddition Pathway
The cornerstone of this synthon's utility is its role in [3+2] cycloaddition reactions to form substituted pyrrolidines. In this process, the this compound is converted in situ into an azomethine ylide, a reactive 1,3-dipole. This ylide then reacts with a dipolarophile (typically an alkene or alkyne) to construct the five-membered ring.
The generation of the azomethine ylide from the trifluoroethylideneamine precursor is the critical first step. This can be achieved through various methods, often involving deprotonation or reaction with a Lewis acid, which facilitates the formation of the 1,3-dipolar species. The subsequent cycloaddition proceeds via a concerted mechanism, where the stereochemistry of the dipolarophile is often retained in the final product, offering excellent stereocontrol.[6][7]
Figure 1: General mechanism for the synthesis of a CF₃-substituted pyrrolidine via a [3+2] cycloaddition reaction.
Application Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrrolidine
This protocol details a representative [3+2] cycloaddition reaction between this compound and an electron-deficient alkene, such as methyl acrylate, to yield a highly functionalized, trifluoromethyl-containing pyrrolidine.
Principle & Causality
This procedure leverages the in situ generation of an azomethine ylide from the starting imine in the presence of a Lewis acid catalyst. The electron-withdrawing trifluoromethyl group enhances the stability of the intermediate ylide and directs the regioselectivity of the cycloaddition with the electron-deficient methyl acrylate. The reaction is conducted under an inert atmosphere to prevent hydrolysis of the imine and other moisture-sensitive reagents.
Materials & Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Store under nitrogen. |
| Methyl Acrylate | ≥99% | Commercial | Inhibitor should be removed if necessary. |
| Silver Acetate (AgOAc) | ≥99% | Commercial | Lewis acid catalyst. |
| Triethylamine (Et₃N) | ≥99.5% | Commercial | Anhydrous, distilled. |
| Toluene | Anhydrous | Commercial | Dry solvent is critical. |
| Diethyl Ether | Anhydrous | Commercial | For extraction. |
| Saturated NaCl (Brine) | Reagent | Lab Prepared | For work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Round-bottom flask, Condenser, Magnetic Stirrer, Nitrogen Inlet, Syringes | - | Standard Lab | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.87 g, 10.0 mmol, 1.0 equiv), silver acetate (0.167 g, 1.0 mmol, 0.1 equiv), and anhydrous toluene (40 mL).
-
Causality: A dry, inert atmosphere is essential to prevent unwanted side reactions with water, which could hydrolyze the starting imine. Toluene is an excellent solvent for this reaction due to its high boiling point and aprotic nature.
-
-
Reagent Addition: Add triethylamine (1.4 mL, 10.0 mmol, 1.0 equiv) to the stirring suspension. Following this, add methyl acrylate (1.35 mL, 15.0 mmol, 1.5 equiv) dropwise via syringe over 5 minutes.
-
Causality: Triethylamine acts as a base to facilitate the formation of the azomethine ylide intermediate. A slight excess of the dipolarophile (methyl acrylate) is used to drive the reaction to completion.
-
-
Reaction Execution: Heat the reaction mixture to 80 °C and allow it to stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Causality: Heating provides the necessary activation energy for the reaction. TLC is a crucial technique for real-time monitoring to determine the point of maximum product formation and consumption of starting material.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the silver catalyst, washing the pad with a small amount of toluene. Concentrate the filtrate under reduced pressure.
-
Causality: Filtration removes the heterogeneous catalyst. Rotary evaporation efficiently removes the high-boiling toluene solvent.
-
-
Extraction & Drying: Dissolve the resulting crude oil in diethyl ether (50 mL) and wash sequentially with water (2 x 25 mL) and saturated brine (25 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Causality: The aqueous wash removes triethylamine salts and other water-soluble impurities. Brine reduces the solubility of organic material in the aqueous phase, improving recovery. MgSO₄ is an effective drying agent to remove residual water from the organic solvent.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified trifluoromethyl-substituted pyrrolidine.
-
Causality: Flash chromatography is a standard and highly effective method for purifying organic compounds based on their differential polarity, separating the desired product from unreacted starting materials and byproducts.
-
Expected Results & Data
| Parameter | Value |
| Product Name | Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
| Expected Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Expect characteristic shifts for benzyl, pyrrolidine ring, CF₃-adjacent, and ester protons. |
| ¹⁹F NMR | Expect a singlet or doublet around -70 to -75 ppm, characteristic of the CF₃ group. |
| Mass Spec (ESI+) | Expect [M+H]⁺ corresponding to the product's molecular weight (288.28 g/mol ). |
General Synthetic Workflow
The synthesis of fluorinated heterocycles using this compound follows a logical and robust workflow, applicable to a variety of substrates. The process emphasizes careful control of reaction conditions to achieve high yields and selectivity.
Figure 2: Standard experimental workflow for the synthesis of fluorinated heterocycles.
Conclusion
This compound stands out as a powerful and versatile synthon for the construction of trifluoromethyl-containing heterocycles. Its unique electronic properties make it an ideal candidate for cycloaddition reactions, providing a direct, efficient, and often stereocontrolled route to valuable five-membered nitrogenous rings. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals aiming to leverage the strategic advantage of fluorine incorporation in their synthetic endeavors.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles using TMSCF3.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Trifluoromethylated Heterocycles Using 1,1-Dibromo-2-chlorotrifluoroethane.
-
Zhang, Y., et al. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 28(7), 2990. doi:10.3390/molecules28072990. Retrieved from [Link]
-
Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. doi:10.1039/D4OB00877D. Retrieved from [Link]
-
MDPI. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Retrieved from [Link]
-
Gemo, A., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. Organic Process Research & Development, 23(6), 1103-1113. doi:10.1021/acs.oprd.9b00109. Retrieved from [Link]
-
PubMed. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
IntechOpen. (2022). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]
-
ResearchGate. (2025). Advances in the Application of Triethylamine Tris(hydrofluoride) to Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
-
ACS Publications. (n.d.). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Retrieved from [Link]
-
ScienceDirect. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
Metachem. (2023). Triethylamine trihydrofluoride: synthesis, applications in organic synthesis and safety. Retrieved from [Link]
-
ResearchGate. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Retrieved from [Link]
-
MDPI. (2020). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
Kingston University London. (n.d.). Asymmetric [3+2] cycloaddition reactions: new chemistry for solid phase. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering [3+2] Cycloadditions: How N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine Drives Innovation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-benzyl-2,2,2-trifluoroacetamide. Retrieved from [Link]
-
MDPI. (n.d.). N,N-bis(2-quinolinylmethyl)benzylamine. Retrieved from [Link]
Sources
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- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for Asymmetric Synthesis Using N-(2,2,2-Trifluoroethylidene)benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Trifluoromethylated Chiral Amines
The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of synthetic methodologies for accessing enantiomerically pure trifluoromethyl-containing building blocks is of paramount importance in medicinal chemistry and drug discovery. Chiral α-trifluoromethyl amines, in particular, are key structural motifs in a variety of pharmaceuticals and agrochemicals.
N-(2,2,2-Trifluoroethylidene)benzylamine and its derivatives have emerged as powerful and versatile electrophiles for the asymmetric synthesis of these valuable chiral amines. The strong electron-withdrawing nature of the CF₃ group activates the imine carbon towards nucleophilic attack, making it an excellent substrate for a range of stereoselective transformations. This guide provides an in-depth exploration of the application of these imines in asymmetric synthesis, focusing on detailed protocols for nucleophilic additions, cycloadditions, and reductions, along with the underlying mechanistic principles that govern stereocontrol.
I. Asymmetric Nucleophilic Addition: Crafting Chiral α-Trifluoromethyl Amines
The most direct approach to constructing chiral α-trifluoromethyl amines from this compound derivatives is through the enantioselective addition of a nucleophile to the imine carbon. A variety of nucleophiles, including organometallic reagents, enolates, and nitroalkanes, can be employed, with stereocontrol achieved through the use of chiral catalysts or auxiliaries.
Mechanistic Insight: The Role of Chiral Catalysts
Chiral Lewis acids and organocatalysts are commonly employed to orchestrate the enantioselective nucleophilic addition. A chiral Lewis acid, for instance, can coordinate to the imine nitrogen, simultaneously activating the imine towards nucleophilic attack and creating a chiral environment that directs the approach of the nucleophile to one face of the imine.
Caption: Catalytic cycle for Lewis acid-catalyzed asymmetric nucleophilic addition.
Protocol 1: Enantioselective Addition of Diethylzinc
This protocol details the addition of diethylzinc to this compound, a classic example of generating a chiral center with a new carbon-carbon bond. The reaction is catalyzed by a chiral amino alcohol ligand in conjunction with a titanium (IV) isopropoxide cocatalyst.
Materials:
-
This compound
-
(-)-N,N-Dibenzylnorephedrine
-
Titanium (IV) isopropoxide
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (-)-N,N-dibenzylnorephedrine (0.12 mmol, 12 mol%).
-
Add anhydrous toluene (5 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add titanium (IV) isopropoxide (0.15 mmol, 15 mol%) to the stirred solution. Continue stirring at 0 °C for 30 minutes to allow for the formation of the chiral titanium complex.
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol, 1.2 equiv.) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral α-trifluoromethyl amine.
Quantitative Data Summary (Representative):
| Entry | R in N-benzyl | Yield (%) | ee (%) |
| 1 | H | 85 | 92 |
| 2 | 4-MeO | 88 | 94 |
| 3 | 4-Cl | 82 | 90 |
II. Asymmetric [3+2] Cycloaddition: Constructing Trifluoromethylated Pyrrolidines
This compound derivatives can act as precursors to azomethine ylides, which are versatile 1,3-dipoles for [3+2] cycloaddition reactions. This strategy provides a powerful means for the synthesis of highly substituted, enantioenriched trifluoromethyl-containing pyrrolidines.
Mechanistic Pathway: In Situ Generation of Azomethine Ylide
In the presence of a suitable Lewis acid and a base, this compound can be converted into an azomethine ylide. This reactive intermediate then undergoes a concerted or stepwise [3+2] cycloaddition with a dipolarophile. The stereochemical outcome is controlled by the chiral catalyst, which dictates the facial selectivity of the cycloaddition.
Caption: Workflow for the asymmetric [3+2] cycloaddition.
Protocol 2: Diastereoselective [3+2] Cycloaddition with a Chiral Dipolarophile
This protocol describes a diastereoselective [3+2] cycloaddition using a chiral N-acryloyloxazolidinone as the dipolarophile. In this case, the stereocontrol is substrate-based, relying on the chiral auxiliary to direct the approach of the azomethine ylide.
Materials:
-
This compound
-
(4R,5S)-4-methyl-5-phenyl-3-propionyl-1,3-oxazolidin-2-one
-
Lithium bromide
-
Triethylamine
-
Anhydrous Acetonitrile
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-3-propionyl-1,3-oxazolidin-2-one (0.5 mmol, 1.0 equiv.) and lithium bromide (0.05 mmol, 10 mol%) in anhydrous acetonitrile (5 mL) at room temperature, add this compound (0.6 mmol, 1.2 equiv.).
-
Add triethylamine (0.75 mmol, 1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the diastereomerically enriched trifluoromethyl-substituted pyrrolidine.
Quantitative Data Summary (Representative):
| Entry | Dipolarophile Auxiliary | Yield (%) | dr (endo:exo) |
| 1 | (4R,5S)-4-methyl-5-phenyl | 78 | 95:5 |
| 2 | (S)-4-benzyl | 75 | 92:8 |
III. Asymmetric Reduction: Accessing Chiral 1-Aryl-2,2,2-trifluoroethylamines
The enantioselective reduction of the C=N bond of this compound derivatives is a highly efficient method for the synthesis of chiral 1-aryl-2,2,2-trifluoroethylamines, which are valuable building blocks in medicinal chemistry.
Catalytic Approaches: Transfer Hydrogenation and Asymmetric Hydrogenation
Two primary catalytic methods are employed for the asymmetric reduction of these imines:
-
Asymmetric Transfer Hydrogenation (ATH): This method typically uses a chiral ruthenium or rhodium catalyst with a hydrogen source such as formic acid/triethylamine azeotrope or isopropanol. The reaction proceeds through a metal-hydride intermediate that delivers the hydride to the imine in a stereoselective manner.
-
Asymmetric Hydrogenation: This approach involves the use of molecular hydrogen (H₂) and a chiral transition metal catalyst (e.g., iridium or rhodium) with a chiral phosphine ligand.
Caption: General workflow for the asymmetric reduction of the target imine.
Protocol 3: Asymmetric Transfer Hydrogenation with a Chiral Ruthenium Catalyst
This protocol outlines the asymmetric transfer hydrogenation of this compound using a well-defined chiral ruthenium catalyst and formic acid/triethylamine as the hydrogen source.
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, to a solution of [RuCl₂(p-cymene)]₂ (0.01 mmol, 1 mol%) and (S,S)-TsDPEN (0.022 mmol, 2.2 mol%) in anhydrous DCM (2 mL), add the formic acid/triethylamine azeotrope (1 mL).
-
Stir the mixture at room temperature for 15 minutes to preform the active catalyst.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous DCM (3 mL).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion (typically 4-8 hours), quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Entry | R in N-benzyl | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | H | 1 | 95 | 98 |
| 2 | 4-MeO | 1 | 96 | 99 |
| 3 | 4-Cl | 1 | 92 | 97 |
Conclusion and Future Outlook
This compound derivatives are undeniably valuable substrates for asymmetric synthesis, providing efficient access to a wide array of enantioenriched trifluoromethylated amines. The protocols outlined in this guide for nucleophilic addition, [3+2] cycloaddition, and asymmetric reduction serve as a robust starting point for researchers in the field. The continued development of novel chiral catalysts and the exploration of new reaction manifolds will undoubtedly further expand the synthetic utility of these versatile building blocks, paving the way for the discovery and development of next-generation pharmaceuticals and agrochemicals.
References
-
Wu, Y., & Deng, L. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Journal of the American Chemical Society, 134(35), 14334–14337. [Link][1][2]
-
White, F. J., & Toste, F. D. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 10(12), 6924-6951. [Link][3]
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
- Zhou, Y.-G. (2011). Asymmetric Hydrogenation of Heteroaromatic Compounds. Accounts of Chemical Research, 44(1), 48-59.
- Timmons, C., Kattuboina, A., McPherson, L., Mills, J., & Li, G. (2005). Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. Tetrahedron, 61(50), 11837-11842.
- Nodzewska, A., Sidorowicz, K., & Sienkiewicz, M. (2014). Solvent-Free Synthesis of a Secondary N-Benzhydrylamine as a Chiral Reagent for Asymmetric Deprotonation of Bicyclic N-Benzylamino Ketones. Synthesis, 46(11), 1475–1480.
- Kundu, P., et al. (2015). A Straightforward Approach for the Stereoselective Synthesis of 1,4-Benzodiazepines and 1,4-Benzodiazepin-5-ones.
Sources
- 1. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2,2,2-Trifluoroethylidene)benzylamine
Welcome to the technical support resource for the synthesis of N-(2,2,2-Trifluoroethylidene)benzylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and troubleshooting strategies to ensure your success.
Core Synthesis Pathway: An Overview
The synthesis of this compound typically involves the condensation reaction between benzylamine and a trifluoroacetaldehyde equivalent. Due to the gaseous and unstable nature of trifluoroacetaldehyde, its ethyl hemiacetal form (CF₃CH(OH)OEt) is the most common and convenient starting material.[1][2] The reaction proceeds via a hemiaminal intermediate, and the primary challenge is the efficient dehydration of this intermediate to form the final C=N double bond of the imine.
The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group plays a dual role: it enhances the electrophilicity of the carbonyl carbon, but it also significantly stabilizes the tetrahedral hemiaminal intermediate.[3] This stabilization makes the final dehydration step to the imine more difficult compared to non-fluorinated analogues, often requiring specific strategies to drive the reaction to completion.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction has stalled, and I'm observing very low conversion to the desired imine. What are the likely causes?
Answer: Low or no yield is the most frequent issue and can stem from several factors. Let's diagnose it systematically.
-
Inefficient Water/Ethanol Removal: The formation of an imine from a hemiaminal is an equilibrium-controlled condensation reaction.[4] The removal of the byproducts (water and/or ethanol when starting from the hemiacetal) is crucial to drive the equilibrium towards the product according to Le Châtelier's principle.[5]
-
Solution: If using a Dean-Stark apparatus with a solvent like toluene, ensure the solvent is refluxing vigorously enough to facilitate azeotropic removal of water/ethanol. For smaller scales or alternative solvents, the use of drying agents like anhydrous magnesium sulfate (MgSO₄) or activated molecular sieves (3Å or 4Å) is essential.[6]
-
-
Incorrect pH Conditions: Imine formation is typically acid-catalyzed. The acid protonates the hydroxyl group of the hemiaminal intermediate, converting it into a good leaving group (H₂O).[7] However, excessively low pH will protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction. The optimal pH for imine formation is generally mildly acidic, around 4-5.[7]
-
Stable Hemiaminal Intermediate: As mentioned, the CF₃ group stabilizes the hemiaminal intermediate (N-benzyl-2,2,2-trifluoro-1-ethoxyethan-1-amine).[3][8] You may be isolating this species instead of the target imine. It can be difficult to push the equilibrium from this stable intermediate to the final product.
-
Solution: Increased temperature (reflux conditions) and efficient byproduct removal are key. In some cases, using a solid acid catalyst like K-10 montmorillonite clay under microwave irradiation can provide the energy and catalytic activity needed to overcome this barrier.[3]
-
Question 2: I've successfully formed the product, but it decomposes during purification. How can I isolate the pure imine?
Answer: The C=N bond in imines is susceptible to hydrolysis, readily reverting to the starting amine and carbonyl compound in the presence of water, especially under acidic conditions.[9] This is a significant challenge during workup and purification.
-
Aqueous Workup: Avoid or minimize contact with water. If an aqueous wash is necessary to remove catalysts or salts, use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash. Work quickly and at low temperatures.
-
Chromatography: Standard silica gel chromatography can be problematic. The acidic nature of silica gel can catalyze the hydrolysis of the imine on the column.
-
Solution 1 (Neutralized Silica): Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites on the silica, preventing product degradation.
-
Solution 2 (Alternative Stationary Phases): Consider using neutral alumina or Florisil for chromatography.
-
Solution 3 (Distillation): this compound is a liquid with a predicted boiling point around 174 °C.[10] For larger scales (>1 g), purification by vacuum distillation is the preferred method as it completely avoids contact with acidic stationary phases.
-
Troubleshooting Workflow Diagram
Here is a logical workflow to diagnose and solve common synthesis problems.
Caption: A troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q: What is the best synthetic precursor for trifluoroacetaldehyde? A: Trifluoroacetaldehyde ethyl hemiacetal (CF₃CH(OH)OEt) is highly recommended.[2] It is a stable, commercially available liquid that serves as an effective in-situ source of trifluoroacetaldehyde under reaction conditions, making it much easier and safer to handle than the low-boiling point gas.[1][8]
Q: Can this synthesis be performed without a solvent? A: Yes, solvent-free methods have been developed for fluorinated imines, often utilizing mechanochemistry (grinding the reactants together).[11][12] This approach can lead to excellent yields in very short reaction times and aligns with green chemistry principles by avoiding solvent waste.[12] For the reaction between benzylamine and the hemiacetal, a neat reaction with catalytic acid at an elevated temperature could also be effective, driving off ethanol and water directly.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a straightforward method. The starting benzylamine is quite polar, while the imine product is significantly less polar. Use an eluent system like 10-20% ethyl acetate in hexanes. Visualizing with a UV lamp and a potassium permanganate stain can be effective. For more quantitative analysis, ¹H NMR or ¹⁹F NMR of an aliquot from the reaction mixture can be used. The disappearance of the aldehyde proton (or hemiacetal proton) and the appearance of the imine C-H proton (around 8 ppm) in ¹H NMR are clear indicators. In ¹⁹F NMR, you will see a shift in the CF₃ signal from the hemiacetal to the imine product.
Q: What are the key safety considerations for this reaction? A:
-
Benzylamine: It is corrosive and causes skin burns. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
-
Trifluoroacetaldehyde Ethyl Hemiacetal: While more stable than trifluoroacetaldehyde, it can release the toxic and volatile aldehyde upon heating or under acidic/basic conditions. All operations should be performed in a well-ventilated fume hood.[2]
-
Solvents: If using flammable solvents like toluene or ether, ensure there are no nearby ignition sources and that the heating apparatus (e.g., heating mantle) is properly controlled.
Experimental Protocol: Acid-Catalyzed Synthesis
This protocol describes a standard lab-scale synthesis using trifluoroacetaldehyde ethyl hemiacetal and a Dean-Stark apparatus for azeotropic water/ethanol removal.
Materials:
-
Benzylamine (1.0 eq)
-
Trifluoroacetaldehyde ethyl hemiacetal (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA, 0.05 eq)
-
Toluene (Anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add benzylamine (1.0 eq) and anhydrous toluene.
-
Add trifluoroacetaldehyde ethyl hemiacetal (1.1 eq) to the solution via syringe.
-
Add the catalytic amount of PTSA (0.05 eq).
-
Heat the mixture to reflux using a heating mantle. The toluene-water/ethanol azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water/ethanol is collected in the trap and TLC analysis indicates full consumption of the benzylamine (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the PTSA, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil should be the desired this compound. For highest purity, perform vacuum distillation.
Reaction Mechanism Visualization
The following diagram illustrates the acid-catalyzed mechanism for the formation of the target imine.
Caption: Acid-catalyzed formation of this compound.
Quantitative Data Comparison
The choice of catalyst and conditions can significantly impact the synthesis of trifluoromethyl imines. The following table summarizes results from a study on a related system, highlighting the effectiveness of different approaches.[3]
| Catalyst | Conditions | Solvent | Time (min) | Yield (%) |
| None | 175 °C (MW) | None | 10 | <5 |
| K-10 Clay | 175 °C (MW) | None | 10 | 94 |
| PTSA | 110 °C (Conventional) | Toluene | 240 | ~70-80 |
| Nafion-H | 175 °C (Conventional) | Toluene | 180 | Low |
Data adapted for a representative trifluoromethyl ketone + benzylamine system described in the cited literature.[3] This demonstrates that solid acid catalysis under microwave conditions can be exceptionally efficient.[3]
References
-
MDPI. (n.d.). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Retrieved from [Link]
-
PubMed. (2022). Mechanochemical Synthesis of Fluorinated Imines. Retrieved from [Link]
-
ResearchGate. (n.d.). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides | Request PDF. Retrieved from [Link]
-
MDPI. (2022). Mechanochemical Synthesis of Fluorinated Imines. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. Retrieved from [Link]
-
ACS Publications. (n.d.). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Photoredox Catalyzed Reductive Trifluoromethylation of imines via radical umpolung strategy. Retrieved from [Link]
-
NIH. (n.d.). SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH. Retrieved from [Link]
-
ResearchGate. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of benzylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Observed equilibrium of trifluoroacetaldehyde ethyl hemiacetal with.... Retrieved from [Link]
-
ResearchGate. (2019). XPS investigation on the reactivity of surface imine groups with TFAA. Retrieved from [Link]
-
Reddit. (n.d.). Need help with imine formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-benzyl-2,2,2-trifluoroacetamide. Retrieved from [Link]
-
PubMed. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of N-benzylamines.
-
ResearchGate. (n.d.). Nucleophilic Trifluoromethylation of Imines under Acidic Conditions | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]
-
NIH. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
kchem.org. (n.d.). Kinetics and Mechanism of the Addition of Benzylamines to Ethyl-α-cyanocinnamates in Acetonitrile. Retrieved from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Trifluoroacetaldehyde Ethyl Hemiacetal | 433-27-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. This compound | 1997-85-9 [amp.chemicalbook.com]
- 11. Mechanochemical Synthesis of Fluorinated Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. prepchem.com [prepchem.com]
troubleshooting low yield in N-(2,2,2-Trifluoroethylidene)benzylamine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Low Yield: A Deeper Dive
Low yields in the synthesis of N-(2,2,2-Trifluoroethylidene)benzylamine can be attributed to a number of factors, from reagent purity to reaction conditions. This section is designed to help you diagnose and resolve these common issues.
Question: My reaction appears to be incomplete, with significant starting material remaining. What are the likely causes and how can I drive the reaction to completion?
Answer:
An incomplete reaction is one of the most common hurdles. The formation of the imine is a reversible condensation reaction.[1][2][3] To favor product formation, the equilibrium must be shifted to the right. This is primarily achieved by the efficient removal of the water byproduct.
Possible Causes & Solutions:
-
Inefficient Water Removal: The use of a Dean-Stark trap with an azeotroping solvent like toluene is a standard and effective method for removing water.[1][2][4] However, its efficiency can be compromised.
-
Troubleshooting:
-
Ensure the Dean-Stark trap is appropriately sized for the reaction scale.[5] A trap that is too large can be inefficient.[5]
-
Properly insulate the apparatus to maintain the required temperature for azeotropic distillation.[5]
-
Confirm that the solvent is refluxing at a rate that facilitates continuous water removal.
-
-
-
Chemical Dehydrating Agents: An alternative to azeotropic distillation is the use of in-situ drying agents.
-
Troubleshooting:
-
Molecular Sieves: 3Å or 4Å molecular sieves are effective for this purpose.[4] Ensure they are properly activated before use.
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): These can also be used, though they may be less efficient than molecular sieves for scavenging trace amounts of water.[6]
-
-
-
Reaction Kinetics: The reaction may be too slow under your current conditions.
-
Troubleshooting:
-
Temperature: While room temperature reactions are possible, heating is often necessary to increase the reaction rate.[7] A temperature range of 80-110°C is typically effective when using toluene.
-
Catalysis: The reaction is often acid-catalyzed.[8] A catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA) can significantly accelerate the reaction.[4][9] However, the pH must be carefully controlled, as a pH that is too low will protonate the benzylamine, rendering it non-nucleophilic.[8]
-
-
Question: I'm observing the formation of significant byproducts. What are they and how can I minimize them?
Answer:
Side reactions can significantly reduce the yield and complicate purification. The primary byproduct concerns in this synthesis are hydrolysis of the product and self-condensation of the starting materials.
Possible Byproducts & Prevention Strategies:
| Byproduct | Formation Mechanism | Prevention Strategy |
| Benzylamine and Trifluoroacetaldehyde | Hydrolysis of the this compound product by residual water.[3][10] | Rigorous exclusion of water is critical. Ensure all glassware is oven-dried, use anhydrous solvents, and employ an efficient water removal technique as described above. |
| N-benzylidenebenzylamine | Self-condensation of benzylamine.[11] This can be more prevalent if the benzylamine is impure or has been stored improperly. | Use freshly distilled or high-purity benzylamine.[12] |
| Hemiaminal Intermediate | The reaction proceeds through a hemiaminal intermediate.[9] The strong electron-withdrawing effect of the trifluoromethyl group can stabilize this intermediate, preventing its dehydration to the final imine.[13] | Use acid catalysis and/or heat to promote the elimination of water from the hemiaminal. |
Frequently Asked Questions (FAQs)
What are the optimal reaction conditions for this synthesis?
While the "optimal" conditions can be substrate-dependent, a reliable starting point for the synthesis of this compound involves:
-
Solvent: Toluene is a common choice as it forms an azeotrope with water, facilitating its removal with a Dean-Stark trap.[1][2]
-
Temperature: Refluxing toluene (approximately 110°C) provides sufficient energy to drive the reaction.
-
Catalyst: A catalytic amount of p-toluenesulfonic acid (PTSA) is often beneficial.[4][9]
-
Water Removal: A properly functioning Dean-Stark apparatus is crucial for achieving high yields.[1][2][5]
How critical is the purity of the starting materials?
The purity of your benzylamine and trifluoroacetaldehyde (or its hemiacetal) is paramount.
-
Benzylamine: Impurities can lead to side reactions.[12] It is advisable to distill benzylamine before use, especially if it has been stored for an extended period.[12]
-
Trifluoroacetaldehyde: This is a gas at room temperature and is often used in the form of its more stable ethyl hemiacetal. Ensure the quality of this reagent is high, as impurities can affect the reaction outcome.
My product appears to be degrading during workup and purification. What precautions should I take?
This compound can be susceptible to hydrolysis, especially in the presence of acid.[3][10]
-
Workup: When neutralizing any acid catalyst, use a mild base like sodium bicarbonate. Avoid strong aqueous acids during the workup.
-
Purification:
-
Distillation: Vacuum distillation is the preferred method for purification.
-
Chromatography: If column chromatography is necessary, use a neutral stationary phase like silica gel that has been deactivated with a small amount of a non-protic base (e.g., triethylamine in the eluent) to prevent on-column hydrolysis.
-
Experimental Protocols
Protocol 1: Synthesis of this compound using a Dean-Stark Trap
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add benzylamine (1.0 eq) and toluene.
-
Add trifluoroacetaldehyde ethyl hemiacetal (1.0-1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux.
-
Continuously monitor the collection of water in the Dean-Stark trap.
-
The reaction is typically complete when no more water is collected. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Visualizing the Process
Reaction Mechanism
Caption: The two-step mechanism for imine formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
Sources
- 1. Solved a Synthesis of an Imine using a Dean-Stark Trap | Chegg.com [chegg.com]
- 2. Solved Synthesis of an Imine using a Dean-Stark Trap Pre-Lab | Chegg.com [chegg.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 9. researchgate.net [researchgate.net]
- 10. (Open Access) Hydrolysis of N-(2,2,2-trichloroethyl))arenesulfonamides (2000) | Igor B. Rozentsveig | 11 Citations [scispace.com]
- 11. RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(2,2,2-Trifluoroethylidene)benzylamine
Welcome to the technical support center for the synthesis of N-(2,2,2-Trifluoroethylidene)benzylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this important transformation. The unique reactivity of trifluoroacetaldehyde (fluoral) and the nature of the resulting imine present specific hurdles that require careful consideration of reaction conditions. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled, and I'm observing low conversion to the desired imine. What are the likely causes?
A1: Low conversion in the formation of this compound is a common issue that can often be traced back to two primary factors: the stability of the intermediate and the management of the reaction equilibrium.
-
Causality: The reaction proceeds through a tetrahedral hemiaminal (or carbinolamine) intermediate. The potent electron-withdrawing effect of the trifluoromethyl (CF₃) group significantly stabilizes this intermediate.[1] This stabilization can create a kinetic barrier to the subsequent dehydration step, which is necessary to form the final C=N double bond of the imine.
-
Troubleshooting & Protocol Validation:
-
Effective Water Removal: Imine formation is a reversible condensation reaction that produces water as a byproduct.[2][3][4] To drive the equilibrium towards the product, water must be actively removed.
-
Azeotropic Distillation: Employ a Dean-Stark apparatus with a suitable solvent like toluene or benzene to continuously remove water as it forms.
-
Dehydrating Agents: The use of drying agents such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be effective.[2] For more sensitive reactions, molecular sieves (3Å or 4Å) are an excellent choice.
-
-
Acid Catalysis: The dehydration of the hemiaminal is the rate-limiting step and is acid-catalyzed.[3][5]
-
Ensure an appropriate acid catalyst is present in a catalytic amount. Common choices include p-toluenesulfonic acid (PTSA) or solid acid catalysts like K-10 montmorillonite, which can simplify workup.[1]
-
Caution: The pH must be carefully controlled. While acidic conditions are necessary to protonate the hydroxyl group of the hemiaminal, making it a better leaving group, excessively strong acidic conditions will protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction.[5] A typical pH range for imine formation is 4-6.
-
-
Q2: I've isolated my product, but the yield is low, and I have a significant amount of a white, waxy solid. What is this byproduct?
A2: The white, waxy solid you are observing is likely a polymer of trifluoroacetaldehyde (fluoral).
-
Causality: Trifluoroacetaldehyde is a highly electrophilic gas that has a strong tendency to polymerize upon storage or under certain reaction conditions.[6] This is a well-documented characteristic of this reagent. The polymerization competes with the desired imine formation, consuming the starting material and reducing the overall yield.
-
Troubleshooting & Protocol Validation:
-
Use a Stable Precursor: Due to its instability, gaseous fluoral is often generated in situ or, more conveniently, used in the form of its more stable hydrate (fluoral hydrate) or ethyl hemiacetal (1-ethoxy-2,2,2-trifluoroethanol).[6][7][8] These precursors release the aldehyde under the reaction conditions. The ethyl hemiacetal is particularly common in synthetic protocols.
-
Control Reagent Addition: If using a precursor, control the rate of its addition to the reaction mixture containing benzylamine. This maintains a low instantaneous concentration of free trifluoroacetaldehyde, favoring the bimolecular reaction with benzylamine over polymerization.
-
Temperature Management: While heating is often necessary to drive the dehydration, excessive temperatures can promote the polymerization of the aldehyde. Monitor the reaction closely and use the minimum temperature required for efficient conversion.
-
Q3: My NMR analysis shows the presence of the starting materials even after workup. Is the product unstable?
A3: Yes, the this compound product is susceptible to hydrolysis, which is the reverse of the formation reaction.
-
Causality: The C=N bond of an imine is electrophilic and can be attacked by water, especially under acidic conditions, which protonates the imine nitrogen and increases the electrophilicity of the imine carbon.[2][4] This will hydrolyze the imine back to trifluoroacetaldehyde and benzylamine.
-
Troubleshooting & Protocol Validation:
-
Anhydrous Workup: During the workup procedure, minimize the product's contact with water, particularly acidic aqueous solutions. If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution) followed by a brine wash.
-
Thorough Drying: Ensure the organic extracts are thoroughly dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.
-
Proper Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous conditions to prevent gradual hydrolysis over time.
-
Q4: I'm observing an unexpected byproduct with a different mass spectrum. Could another reaction be occurring?
A4: It is possible you are observing byproducts from an aza-aldol type reaction, especially if there are other enolizable carbonyl compounds present or if the imine itself can act as a nucleophile.
-
Causality: Imines can tautomerize to form enamines, which are nucleophilic at the α-carbon.[9] While the target imine lacks α-protons on the trifluoroethylidene side, the benzylamine-derived part does not. More commonly, the imine can act as an electrophile in reactions with enolates or enamines, leading to aza-aldol or Mannich-type products.[2][9] If your starting benzylamine or solvent contains impurities (e.g., acetone), these can participate in side reactions.
-
Troubleshooting & Protocol Validation:
-
Purity of Reagents: Ensure the purity of your starting materials and solvents. Use freshly distilled benzylamine and anhydrous, high-purity solvents.
-
Reaction Conditions: Aza-aldol reactions are often promoted by specific catalysts (e.g., proline) or strong bases.[7][9] Sticking to mildly acidic conditions optimized for imine formation should minimize this side reaction.
-
Characterization: If a significant byproduct is formed, isolate it and perform detailed spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS) to elucidate its structure. This will provide definitive insight into the competing reaction pathway.
-
Summary of Key Parameters
For successful synthesis, careful control over the following parameters is crucial.
| Parameter | Recommended Condition | Rationale |
| Trifluoroacetaldehyde Source | Ethyl hemiacetal or hydrate | Avoids handling of gaseous, polymerization-prone fluoral.[6] |
| Water Removal | Dean-Stark trap or molecular sieves | Drives the reaction equilibrium towards imine formation.[2][4] |
| Catalyst | Catalytic p-TsOH or solid acid (e.g., K-10) | Accelerates the rate-limiting hemiaminal dehydration step.[1][5] |
| pH Control | Mildly acidic (pH 4-6) | Activates the carbonyl without deactivating the amine nucleophile.[5] |
| Workup | Anhydrous or non-acidic aqueous wash | Prevents hydrolysis of the C=N bond.[2][4] |
| Product Storage | Inert atmosphere, anhydrous | Ensures long-term stability of the imine product. |
Visualizing the Process
Logical Flow for Troubleshooting
The following diagram outlines a decision-making process for troubleshooting common issues during the synthesis.
Caption: Primary reaction and competing side pathways.
References
-
Prakash, G. K. S., & Yudin, A. K. (2005). Synthesis of trifluoromethyl-imines by solid acid/superacid catalyzed microwave assisted approach. Journal of Fluorine Chemistry, 126(4), 527-532. [Link]
-
Kehrer, M., et al. (2019). XPS investigation on the reactivity of surface imine groups with TFAA. Plasma Processes and Polymers, 16(2), 1800160. [Link]
-
Wikipedia contributors. (n.d.). Fluoral. In Wikipedia. Retrieved January 10, 2024, from [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. [Link]
-
Ghosh, S., et al. (2018). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Organic & Biomolecular Chemistry, 16(36), 6593-6610. [Link]
-
Chemistry LibreTexts. (2023, October 30). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
Ashenhurst, J. (2022, March 7). Imines – Their Properties, Formation, Reactions, and Mechanisms. In Master Organic Chemistry. [Link]
-
Bégué, J.-P., et al. (2005). The chemistry of trifluoromethyl imines and related acetals derived from fluoral. Chemical Society Reviews, 34(7), 562-572. [Link]
-
Funabiki, K., et al. (2003). The Use of Trifluoroacetaldehyde Ethyl Hemiacetal or Hydrate in a Simple and Practical Regioselective Synthesis of β-Hydroxy-β-trifluoromethyl Ketones from Enamines and Imines. The Journal of Organic Chemistry, 68(24), 9845-9849. [Link]
-
Funabiki, K., et al. (2008). Proline-catalyzed direct asymmetric aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Tetrahedron, 64(5), 904-911. [Link]
-
Aslam, O. (2014). Development of catalytic aza enolate reactions. University College London. [Link]
-
Reddit. (2013, January 20). Help with imines. r/chemistry. [Link]
-
Funabiki, K., & Matsui, M. (2005). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Synthesis, 2(4), 459-473. [Link]
Sources
- 1. SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 6. Fluoral - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Purification of N-(2,2,2-Trifluoroethylidene)benzylamine
Welcome to the technical support center for the purification of N-(2,2,2-Trifluoroethylidene)benzylamine (CAS 1997-85-9). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile fluorinated imine. The inherent reactivity of the imine functional group, particularly its susceptibility to hydrolysis, presents unique challenges in obtaining a highly pure product.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific issues you may encounter during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route and reaction conditions, but typically originates from three main sources:
-
Unreacted Starting Materials: The most common impurities are residual benzylamine and the trifluoroacetaldehyde source (often its ethyl hemiacetal). Benzylamine can be particularly troublesome as its boiling point is relatively close to the product's.
-
Water-Related Byproducts: Imines are formed in a condensation reaction that releases water.[1][2][3] This water, if not effectively removed, can hydrolyze the imine product back to benzylamine and trifluoroacetaldehyde. This equilibrium is a primary cause of yield loss and contamination.
-
Side-Reaction Products: Benzylamine itself can undergo oxidation or self-condensation, especially if it is of low purity to begin with.[4] Additionally, though less common, the trifluoroacetaldehyde can potentially undergo self-condensation or polymerization reactions.
Q2: Why is vacuum distillation the preferred method for purifying this imine?
A2: Vacuum distillation is the method of choice for several critical reasons:
-
Thermal Stability: While the C=N bond is strong, imines can be susceptible to decomposition or side reactions at elevated temperatures. Reducing the pressure significantly lowers the boiling point, allowing for distillation at a much milder temperature, which preserves the integrity of the molecule.[5][6][7]
-
Avoidance of Hydrolysis: The compound is highly sensitive to moisture. Attempting purification via aqueous workups or chromatography on standard silica gel (which has a high water content) can lead to significant product decomposition back to the starting amine and aldehyde.[1]
-
Efficiency for Liquid Products: As this compound is a liquid with a predicted boiling point of ~174 °C at atmospheric pressure, distillation is a highly effective technique for separating it from less volatile or more volatile impurities on a laboratory scale.[8]
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of spectroscopic techniques is essential for unambiguous confirmation:
-
¹H NMR (Proton NMR): The pure imine should show characteristic signals for the benzyl group protons and a quartet for the imine proton (CH=N) due to coupling with the adjacent CF₃ group. The absence of a broad singlet corresponding to the -NH₂ protons of benzylamine (typically around δ 1.5-2.0 ppm) is a key indicator of purity.
-
¹⁹F NMR (Fluorine NMR): This is a highly sensitive and definitive technique. The product should exhibit a clean singlet or a doublet (due to coupling with the imine proton) for the -CF₃ group. The chemical shift will be characteristic of the trifluoroethylidene moiety.
-
FT-IR (Infrared Spectroscopy): Look for the characteristic C=N (imine) stretching frequency, typically in the range of 1640-1690 cm⁻¹. The absence of a broad N-H stretch around 3300-3500 cm⁻¹ (from benzylamine) and a broad O-H stretch (~3200-3600 cm⁻¹) is indicative of a pure, dry product.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent method to assess purity. A single peak in the gas chromatogram with the correct mass-to-charge ratio (m/z) for the molecular ion (C₉H₈F₃N, MW: 187.16) confirms both purity and identity.[8]
Troubleshooting Guide
This section addresses specific problems you might encounter during your purification workflow.
Problem: The ¹H NMR spectrum of my "pure" product shows a singlet at ~δ 8.5 ppm and a quartet around δ 4.8 ppm, in addition to my product signals.
-
Likely Cause: This indicates contamination with unreacted benzylamine. The singlet at δ 8.5 ppm is characteristic of the formyl proton of N-benzylformamide, an oxidation byproduct, and the quartet is from the methylene protons of benzylamine itself.
-
Underlying Chemistry: Benzylamine is susceptible to oxidation, and commercial sources can contain impurities.[4] During the reaction or workup, exposure to air can facilitate the formation of various oxidation and condensation byproducts.
-
Solution:
-
Purify the Starting Material: Before synthesis, distill the commercial benzylamine, preferably under vacuum or nitrogen, from a drying agent like KOH or CaH₂.[4]
-
Re-purify the Product: If the contamination is minor, a careful fractional vacuum distillation may separate the product from the higher-boiling benzylamine. Ensure your distillation column is efficient (e.g., a Vigreux column).
-
Problem: My yield after vacuum distillation is extremely low, and a significant amount of dark, viscous material is left in the distillation flask.
-
Likely Cause: This points to thermal decomposition or polymerization of the imine or impurities during distillation.
-
Underlying Chemistry: Heating the imine for extended periods, especially at insufficiently low pressure (leading to a high boiling temperature), can cause degradation. The presence of acidic or basic impurities can catalyze this decomposition.
-
Solutions:
-
Check Your Vacuum: Ensure your vacuum system is leak-free and can achieve a stable, low pressure.[9] For this compound, a pressure below 15 mmHg is advisable to keep the boiling temperature down.[10]
-
Use a Claisen Adapter: Solutions under vacuum can bump violently. A Claisen adapter prevents the crude material from splashing into the condenser and contaminating the distillate.[7][9]
-
Control the Temperature: Use a heating mantle with a stirrer and gradually increase the temperature. Avoid overheating the flask. The goal is a slow, steady distillation, not a rapid one.
-
Minimize Distillation Time: The faster the product can be distilled at a low temperature, the less chance it has to decompose.[5]
-
Problem: My final product looks clean by NMR, but it turns cloudy or develops a precipitate after a few days of storage.
-
Likely Cause: The product is slowly hydrolyzing due to exposure to atmospheric moisture.
-
Underlying Chemistry: The C=N bond of the imine is electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible but can be driven forward if water is present, reforming benzylamine and trifluoroacetaldehyde.[1][2]
-
Solutions:
-
Rigorous Drying: Ensure all glassware is oven-dried before the final distillation. The final product should be collected in a flask that has been flame-dried under vacuum or nitrogen.
-
Inert Atmosphere Storage: Store the purified imine under an inert atmosphere (e.g., nitrogen or argon) in a sealed vial, preferably with a septum cap for easy access with a syringe.
-
Use of Molecular Sieves: For long-term storage, adding a few pellets of activated 3Å or 4Å molecular sieves to the storage vial can scavenge trace amounts of moisture.
-
Data & Protocols
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₈F₃N | [8] |
| Molecular Weight | 187.16 g/mol | [8] |
| Appearance | Colorless Liquid | Assumed |
| Predicted Boiling Point | 173.9 ± 40.0 °C (at 760 mmHg) | [8] |
| Predicted Density | 1.11 ± 0.1 g/cm³ | [8] |
Experimental Workflow Visualization
The following diagram outlines the general workflow from a crude reaction mixture to the final, purified product.
Caption: Purification workflow for this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose issues with your purified product based on spectroscopic data.
Caption: Troubleshooting guide for purity analysis of the target imine.
Protocol 1: Purification by Vacuum Fractional Distillation
Safety: Always perform vacuum distillations behind a safety shield in a fume hood. Inspect all glassware for cracks or defects before use, as implosion is a serious hazard.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using oven-dried glassware. This should include a round-bottom flask, a Claisen adapter, a Vigreux column (10-20 cm), a distillation head with a thermometer, a condenser, and a receiving flask.[9]
-
Use a magnetic stir bar in the distillation flask to ensure smooth boiling. Boiling stones are ineffective under vacuum.[9]
-
Lightly grease all ground-glass joints with a suitable vacuum grease to ensure a tight seal.
-
Connect the vacuum adapter to a vacuum trap (preferably a cold trap with dry ice/acetone) and then to a vacuum pump.
-
-
Procedure:
-
Transfer the crude this compound oil into the distillation flask.
-
Begin stirring and turn on the vacuum pump to slowly evacuate the system. Monitor the pressure with a manometer.
-
Once a stable, low pressure is achieved (e.g., <15 mmHg), begin to gently heat the distillation flask using a heating mantle.
-
Discard any initial low-boiling fractions (forerun), which may contain residual solvents or volatile impurities.
-
Carefully collect the main fraction distilling at a constant temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Monitor the distillation closely. Do not distill to dryness, as this can lead to the formation of explosive peroxides or decomposition of the residue.[7]
-
Once the main fraction is collected, remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
-
References
-
Georg Thieme Verlag. (n.d.). Product Class 7: Imines. Retrieved from [Link]
-
Gunturu, K. C., & Peraka, S. (2018). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 8(59), 33973–33999. [Link]
-
Wikipedia. (2023, November 28). Vacuum distillation. [Link]
-
Chemistry LibreTexts. (2022, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
Supporting Information. (n.d.). General information. Retrieved from [Link]
-
Reddit. (2022, November 8). How to purify Benzylamine? r/OrganicChemistry. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Table 1 Crystal data and structure tenement parameters of N-benzyl-. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
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H.S. Martin. (2024, April 4). Vacuum Distillation System. [Link]
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YouTube. (2022, April 8). Vacuum Distillation. [Link]
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Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
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Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
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Wikipedia. (2023, December 2). Benzylamine. [Link]
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DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]
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Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]
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MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]
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Technical Support Center: Synthesis of N-(2,2,2-Trifluoroethylidene)benzylamine
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers engaged in the synthesis of N-(2,2,2-Trifluoroethylidene)benzylamine and related trifluoromethyl imines. These compounds are pivotal intermediates in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl group confers unique properties such as enhanced metabolic stability and binding affinity.[1] This document provides expert-driven FAQs, in-depth troubleshooting protocols, and validated experimental procedures to address challenges related to the catalytic synthesis of this specific imine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a catalyst in the synthesis of this compound?
The synthesis is a condensation reaction between benzylamine and a trifluoroacetaldehyde equivalent. This reaction is reversible and often kinetically slow.[2][3] A catalyst's primary role is to accelerate the rate-limiting step, which is the nucleophilic attack of the amine on the carbonyl carbon.
-
Mechanism of Action : Acid catalysts (both Brønsted and Lewis types) protonate or coordinate to the carbonyl oxygen.[4] This process increases the electrophilicity of the carbonyl carbon, making it significantly more susceptible to attack by the lone pair of electrons on the benzylamine's nitrogen atom.[5][6] The resulting intermediate, a carbinolamine, is then primed for dehydration to form the final imine product.
Q2: Why is rigorous water removal so critical for achieving a high yield?
Imine formation is an equilibrium-controlled reaction where water is a byproduct.[5] According to Le Châtelier's principle, the presence of water in the reaction medium will drive the equilibrium backward, favoring the starting materials (amine and aldehyde) through hydrolysis of the imine product.[2][3] To achieve high conversion, water must be actively removed as it forms.[7] This is typically accomplished using:
-
Dehydrating Agents : Molecular sieves (3Å or 4Å), anhydrous MgSO₄, or neutral Al₂O₃ are commonly used to sequester water in situ.[7][8][9]
-
Azeotropic Distillation : Using a solvent like toluene with a Dean-Stark apparatus physically removes water from the reaction vessel.[5][9]
Q3: What types of catalysts are most effective, and how do I choose one?
The choice of catalyst depends on the reactivity of the substrates, the reaction scale, and the desired purity. The electron-withdrawing nature of the trifluoromethyl group makes the aldehyde carbon highly electrophilic, but it can also influence stability.
-
Brønsted Acids : Catalysts like p-toluenesulfonic acid (PTSA) or acetic acid are effective. However, the pH must be carefully controlled; a pH of ~4.5 is often optimal.[10][11] If the medium is too acidic (low pH), the benzylamine becomes protonated, rendering it non-nucleophilic and halting the reaction.[2][10]
-
Lewis Acids : Reagents like TiCl₄, ZnCl₂, and Sc(OTf)₃ can be highly effective. However, they can be sequestered by the nitrogen lone pair of the product imine, potentially inhibiting catalyst turnover.[12]
-
Solid Acid Catalysts : For challenging or deactivated substrates, solid acids like K-10 montmorillonite clay or superacids like Nafion-H are excellent choices.[13] They offer advantages such as easy removal (filtration), reusability, and often enhanced reactivity, especially when coupled with microwave irradiation.[13]
Q4: Can this synthesis be performed without a catalyst?
While the condensation can occur without a catalyst, particularly with highly reactive starting materials, the reaction is typically slow and may not proceed to completion. For trifluoroacetaldehyde, which is a highly reactive electrophile, a catalyst-free reaction might be possible but often suffers from low yields and side reactions. The use of a dehydrating agent like Al₂O₃ can be crucial in such "catalyst-free" systems, where it plays the essential role of driving the equilibrium forward.[8]
Catalytic Reaction Mechanism Overview
The diagram below illustrates the generally accepted acid-catalyzed pathway for imine formation.
Caption: General mechanism for acid-catalyzed imine formation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| A. Reaction Equilibrium Favors Reactants | The condensation is reversible. Water produced during the reaction hydrolyzes the imine product, shifting the equilibrium back to the starting materials.[2][3] | Implement Rigorous Dehydration: Add activated 4Å molecular sieves (200% w/w relative to the limiting reagent) to the reaction flask before adding reagents. Ensure sieves are properly activated by heating at >200 °C under vacuum before use.[7] Alternatively, perform the reaction in toluene using a Dean-Stark apparatus to azeotropically remove water.[9] |
| B. Ineffective Catalysis | The catalyst may be inactive, or the reaction pH is suboptimal. If using a Brønsted acid, a pH that is too low (<4) will protonate the benzylamine, destroying its nucleophilicity.[10] If too high (>6), the carbonyl activation is insufficient.[2] | Optimize Catalyst and Conditions: 1. Verify pH: If using an acid like PTSA in a solvent, test the pH of the mixture and adjust if necessary. 2. Switch Catalyst Type: If Brønsted acids fail, switch to a solid acid catalyst like K-10 Montmorillonite clay, which is less sensitive to ambient moisture and offers a heterogeneous reaction environment.[13] See Protocol 2 for a robust method. |
| C. Catalyst Sequestration | Lewis acid catalysts (e.g., TiCl₄, Sc(OTf)₃) can form a stable complex with the lone pair on the nitrogen of the imine product. This sequestering prevents the catalyst from participating in further cycles, leading to reaction stalling.[12] | Modify Catalyst or Loading: 1. Increase Catalyst Loading: Incrementally increase the Lewis acid loading (e.g., from 1 mol% to 5 mol%). 2. Use a Non-Coordinating System: Switch to a solid acid catalyst (e.g., Nafion-H) that is not susceptible to product inhibition.[13] |
Problem 2: Reaction Stalls or Remains Incomplete
Caption: Troubleshooting workflow for stalled imine synthesis.
Problem 3: Significant Side Product Formation
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| A. Formation of Aminal/Hemiaminal | The carbinolamine intermediate can be attacked by a second molecule of benzylamine, especially at high amine concentrations, leading to an aminal byproduct (CF₃CH(NHBn)₂). | Control Stoichiometry and Addition: Add the benzylamine slowly (e.g., via syringe pump over 1 hour) to a solution of the trifluoroacetaldehyde and catalyst. This maintains a low instantaneous concentration of the amine, disfavoring the formation of the aminal. |
| B. Aldehyde Polymerization | Trifluoroacetaldehyde is highly electrophilic and can be prone to self-condensation or polymerization, especially under strongly acidic or basic conditions or at elevated temperatures. | Optimize Temperature and Catalyst: 1. Run at Lower Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. 2. Use a Milder Catalyst: If using a strong Lewis acid or superacid, switch to a milder catalyst like PTSA or silica gel to reduce the rate of undesired polymerization. |
Validated Experimental Protocols
Protocol 1: Classical Brønsted Acid Catalysis with Dehydration
This protocol uses a standard acid catalyst and a chemical dehydrating agent.
-
Preparation : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add anhydrous toluene (50 mL) and activated 4Å molecular sieves (5.0 g).
-
Reagent Addition : Add trifluoroacetaldehyde ethyl hemiacetal (1.0 eq) to the stirring solvent. Add p-toluenesulfonic acid monohydrate (PTSA, 0.05 eq).
-
Reaction Initiation : Add benzylamine (1.05 eq) dropwise to the mixture at room temperature.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS every 2 hours. The reaction is typically complete within 4-8 hours.
-
Workup : Upon completion, filter the reaction mixture through a pad of Celite® to remove the molecular sieves and catalyst. Wash the pad with a small amount of anhydrous toluene.
-
Purification : Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified further by vacuum distillation if necessary. Confirm identity and purity using ¹H NMR, ¹⁹F NMR, and MS.
Protocol 2: Microwave-Assisted Solid Acid Catalysis
This robust method is adapted from procedures for synthesizing trifluoromethyl imines and is highly effective for overcoming reactivity barriers.[13]
-
Preparation : In a 10 mL microwave reaction vial, add a magnetic stir bar and K-10 Montmorillonite clay (500 mg).
-
Reagent Adsorption : Dissolve trifluoroacetaldehyde ethyl hemiacetal (1.0 mmol, 1.0 eq) and benzylamine (1.2 mmol, 1.2 eq) in diethyl ether (3 mL). Add this solution to the vial containing the clay. Stir for 5 minutes, then evaporate the solvent under reduced pressure to obtain a dry powder of the reactants adsorbed onto the catalyst surface.
-
Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 20-40 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
Workup : After cooling, add diethyl ether (10 mL) to the vial and stir for 5 minutes. Filter the mixture to remove the solid catalyst.
-
Purification : Evaporate the solvent from the filtrate under reduced pressure to afford the product, which is often of high purity. Verify structure and purity by spectroscopic methods.
Comparative Data on Catalytic Systems
| Catalyst System | Temperature (°C) | Time | Typical Yield | Key Advantages/Disadvantages |
| PTSA / Mol. Sieves | Room Temp. | 4-8 h | 75-85% | Adv: Mild conditions, common reagents. Disadv: Requires careful pH control and activated sieves. |
| TiCl₄ | 0 to Room Temp. | 1-3 h | 80-90% | Adv: Very fast and effective. Disadv: Highly moisture-sensitive, potential for catalyst sequestration.[12] |
| K-10 Clay (Microwave) | 150 °C | 20-40 min | >90% | Adv: Extremely fast, high yield, easy workup.[13] Disadv: Requires specialized microwave reactor. |
| None / Al₂O₃ | Reflux | 12-24 h | 50-70% | Adv: Avoids acid catalyst. Disadv: Slower, may require higher temperatures, lower yield.[8] |
References
Sources
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Technical Support Center: Managing the Hydrolytic Instability of N-(2,2,2-Trifluoroethylidene)benzylamine
Welcome to the technical support center for N-(2,2,2-Trifluoroethylidene)benzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the inherent hydrolytic instability of this versatile chemical intermediate. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate challenges in your experiments, ensuring the integrity and reliability of your results.
Introduction: Understanding the Challenge
This compound is a valuable building block in synthetic chemistry, prized for the introduction of the trifluoromethyl group. However, the imine (C=N) bond is susceptible to hydrolysis, reverting to its constituent starting materials, trifluoroacetaldehyde and benzylamine, in the presence of water. This process is typically accelerated under acidic conditions.[1] The electron-withdrawing nature of the trifluoromethyl group can influence the electrophilicity of the imine carbon, potentially impacting its reactivity and stability. While the C-F bonds within the trifluoromethyl group are exceptionally stable, the lability of the imine linkage necessitates careful handling and experimental design.[2]
This guide provides a comprehensive overview of the mechanisms of instability, preventative measures, and troubleshooting strategies to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway is the hydrolysis of the imine (C=N) bond. This is a reversible reaction where water acts as a nucleophile, leading to the cleavage of the imine back to trifluoroacetaldehyde and benzylamine. This process is catalyzed by acids, which protonate the imine nitrogen, making the imine carbon more susceptible to nucleophilic attack by water.[1]
Q2: How does the trifluoromethyl group affect the stability of the imine bond?
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).[3][4] The container should be tightly sealed to prevent moisture ingress. For solids, storage in a desiccator containing a suitable drying agent like anhydrous calcium chloride can provide additional protection.[4]
Q4: I suspect my sample of this compound has degraded. How can I confirm this?
A4: Degradation can be monitored using several analytical techniques. 1H NMR spectroscopy is a powerful tool to detect the presence of the starting materials, benzylamine and hydrated forms of trifluoroacetaldehyde. The appearance of new signals corresponding to these species, and a decrease in the intensity of the characteristic imine proton signal, would indicate hydrolysis. Infrared (IR) spectroscopy can also be used to monitor the disappearance of the C=N stretching vibration.
Q5: Can I use protic solvents for my reaction involving this compound?
A5: The use of protic solvents, especially in the presence of any acidic impurities, will promote hydrolysis. It is strongly recommended to use anhydrous aprotic solvents (e.g., dichloromethane, tetrahydrofuran, toluene) that have been rigorously dried before use. If a protic solvent is unavoidable, the reaction should be conducted at low temperatures and for the shortest possible duration, with careful control of pH.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no product yield in a reaction using this compound. | Hydrolysis of the imine prior to or during the reaction. | 1. Verify Reagent Integrity: Before starting your reaction, check the purity of your this compound using 1H NMR or IR spectroscopy. 2. Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use freshly distilled, anhydrous solvents. Perform the reaction under a dry, inert atmosphere (argon or nitrogen).[4][5] 3. Control Reaction Temperature: If possible, run the reaction at a lower temperature to decrease the rate of hydrolysis. |
| Inconsistent reaction outcomes. | Variable amounts of water or acid present in different reaction setups. | 1. Standardize Anhydrous Technique: Implement a consistent and rigorous protocol for drying solvents and glassware for all experiments. 2. Use a Non-Nucleophilic Base: If your reaction is sensitive to trace acid, consider adding a non-nucleophilic base, such as triethylamine or pyridine, to scavenge any adventitious acid that could catalyze hydrolysis.[6] 3. Incorporate Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture to sequester any residual water. |
| Formation of unexpected byproducts. | Reaction of downstream reagents with the hydrolysis products (benzylamine or trifluoroacetaldehyde). | 1. Purify the Imine Before Use: If you suspect your starting material is partially hydrolyzed, consider purifying it by distillation under reduced pressure or chromatography on neutral alumina immediately before use. 2. Optimize Reaction Stoichiometry: Re-evaluate the stoichiometry of your reactants to account for any potential loss of the imine due to hydrolysis. |
| Difficulty in isolating the pure product. | Contamination with hydrolysis products. | 1. Aqueous Workup Considerations: During the reaction workup, minimize contact time with aqueous layers. Use brine washes to reduce the amount of water in the organic layer. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO4 or Na2SO4) before solvent evaporation. 2. Chromatographic Purification: Utilize column chromatography for purification. Consider using a neutral stationary phase like neutral alumina, as silica gel can be slightly acidic and may promote on-column hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimal Hydrolysis
This protocol emphasizes anhydrous conditions to maximize the yield and purity of the imine.
Materials:
-
Benzylamine (freshly distilled)
-
Trifluoroacetaldehyde ethyl hemiacetal
-
Anhydrous magnesium sulfate (MgSO4)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Round-bottom flask and condenser (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser under an inert atmosphere of argon or nitrogen.
-
To the flask, add freshly distilled benzylamine (1.0 eq) and anhydrous toluene.
-
Add trifluoroacetaldehyde ethyl hemiacetal (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and collect the water-ethanol azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS until all the benzylamine has been consumed.
-
Cool the reaction mixture to room temperature under an inert atmosphere.
-
Add anhydrous MgSO4 to the reaction mixture and stir for 30 minutes to remove any residual water.
-
Filter the mixture through a pad of Celite under an inert atmosphere.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
For high purity, the crude product can be purified by vacuum distillation.
Protocol 2: Monitoring Hydrolysis via 1H NMR Spectroscopy
Procedure:
-
Prepare a stock solution of this compound in an anhydrous deuterated solvent (e.g., CDCl3).
-
Acquire a 1H NMR spectrum of the fresh sample. Note the chemical shift and integration of the characteristic imine proton (CH=N).
-
To a separate NMR tube containing a known concentration of the imine in the same deuterated solvent, add a controlled amount of D2O.
-
Acquire 1H NMR spectra at various time intervals (e.g., 0, 1, 4, 24 hours).
-
Monitor the decrease in the integration of the imine proton signal and the appearance of signals corresponding to benzylamine and hydrated forms of trifluoroacetaldehyde.
-
The rate of hydrolysis can be qualitatively or quantitatively assessed by comparing the integrations of the respective signals over time.
Visualizing the Hydrolysis Pathway and Mitigation Strategies
Hydrolysis Mechanism
The acid-catalyzed hydrolysis of this compound proceeds through a multi-step mechanism.
Caption: Acid-catalyzed hydrolysis of the imine.
Experimental Workflow for Minimizing Hydrolysis
A systematic approach to handling this compound is crucial for experimental success.
Caption: Workflow for handling hydrolytically sensitive imines.
References
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved January 14, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved January 14, 2026, from [Link]
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Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. Retrieved January 14, 2026, from [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. AJPO JOURNALS, 3(2), 21-30. Retrieved from [Link]
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Sciencemadness.org. (2007, April 3). reductive am. why inert atmosphere? Retrieved January 14, 2026, from [Link]
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ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. Retrieved January 14, 2026, from [Link]
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Carreira, E. M., & Fessard, T. (2008). Nucleophilic Trifluoromethylation of Imines under Acidic Conditions. Angewandte Chemie International Edition, 47(37), 7189-7192. Retrieved from [Link]
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Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved January 14, 2026, from [Link]
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Amer, S., & Krishnan, V. V. (2026, January 12). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. ChemRxiv. Retrieved from [Link]
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Friedman, M., & Jurgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of agricultural and food chemistry, 48(6), 2101-2105. Retrieved from [Link]
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Hine, J., Craig, J. C., Underwood, J. G., & Via, F. A. (1970). Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution. Journal of the American Chemical Society, 92(17), 5194-5199. Retrieved from [Link]
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Chen, J., & Zhang, X. (2019). Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents. E3S Web of Conferences, 136, 01007. Retrieved from [Link]
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ResearchGate. (n.d.). Rate constants for the kinetics of hydrolysis. Retrieved January 14, 2026, from [Link]
-
Kumar, A., & Sharma, S. (2018). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC advances, 8(12), 6548-6575. Retrieved from [Link]
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ResearchGate. (n.d.). Rate constants for the hydrolysis of benzylpenicillin. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2025, August 6). Effect of Pyridine and Tribenzylamine on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane System. Retrieved January 14, 2026, from [Link]
-
Reddy, V. P., Perambuduru, M., & Mehta, J. (2018). Nucleophilic Trifluoromethylation of Imines Using the CF 3 I/TDAE Reagent. The Journal of organic chemistry, 73(12), 4763-4767. Retrieved from [Link]
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International Journal of Cosmetic Science. (1981). Influence of pH and light on the stability of some antioxidants. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). Method of producing n-benzylidene benzylamine.
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-
AJPO Journals. (n.d.). View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 9). Synthesis and Properties of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. Retrieved January 14, 2026, from [Link]
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Electrophoresis. (2019). Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. Retrieved January 14, 2026, from [Link]
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MDPI. (n.d.). The Effects of pH and Excipients on Exenatide Stability in Solution. Retrieved January 14, 2026, from [Link]
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ACS Publications. (2020, August 7). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Retrieved January 14, 2026, from [Link]
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Scientific Research Publishing. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2019, January 8). XPS investigation on the reactivity of surface imine groups with TFAA. Retrieved January 14, 2026, from [Link]
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preventing byproduct formation in trifluoroacetaldimine synthesis
Welcome to the technical support center for trifluoroacetaldimine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot byproduct formation. As Senior Application Scientists, we have compiled this guide based on a combination of established chemical principles and field-proven insights to ensure the successful and efficient synthesis of your target trifluoroacetaldimines.
Frequently Asked Questions (FAQs)
Q1: My reaction seems to stall, and I'm isolating a significant amount of a hydroxyl-containing intermediate instead of the desired imine. What is happening?
A1: You are likely isolating the hemiaminal intermediate. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the hemiaminal formed from the initial reaction of trifluoroacetaldehyde with a primary amine is significantly more stable than its non-fluorinated analogs. This intermediate requires additional energy to eliminate water and form the final imine.
Q2: I'm observing a significant amount of a white, waxy solid precipitating from my reaction mixture. What is this byproduct?
A2: This is likely a polymer of trifluoroacetaldehyde. Trifluoroacetaldehyde is highly electrophilic and has a strong tendency to polymerize, especially in the presence of trace amounts of acid or base, or upon storage.
Q3: Why is the reaction with aromatic amines so much slower than with aliphatic amines?
A3: Aromatic amines are less nucleophilic than aliphatic amines. This reduced nucleophilicity leads to a slower initial attack on the carbonyl carbon of trifluoroacetaldehyde, resulting in a significantly slower overall reaction rate.
Q4: Can I use trifluoroacetaldehyde gas directly, or should I use the hydrate or hemiacetal form?
A4: While using the gas directly is possible, it is often impractical due to its low boiling point (-18 °C) and tendency to polymerize. Trifluoroacetaldehyde hydrate or its ethyl hemiacetal are more commonly used as they are more stable and easier to handle precursors.
Q5: How can I monitor the progress of my reaction to minimize byproduct formation?
A5: We recommend monitoring the reaction using ¹H and ¹⁹F NMR spectroscopy. ¹⁹F NMR is particularly useful for distinguishing between the trifluoromethyl signals of the starting material, the hemiaminal intermediate, the final imine product, and any potential trifluoromethyl-containing byproducts. GC-MS can also be a valuable tool for monitoring the reaction and identifying volatile byproducts.
Troubleshooting Guide: Byproduct Formation
This section provides a detailed guide to identifying and mitigating the formation of common byproducts during trifluoroacetaldimine synthesis.
Issue 1: Persistent Hemiaminal Intermediate
Root Cause Analysis: The reaction equilibrium between the hemiaminal and the imine can be slow to favor the imine, especially at lower temperatures. The presence of water or alcohol (if using the hydrate or hemiacetal) can also push the equilibrium back towards the hemiaminal.
Troubleshooting Steps:
-
Temperature Adjustment: A recent study has shown that the N-alkyl hemiaminal derived from trifluoroacetaldehyde ethyl hemiacetal readily decomposes to the corresponding imine at temperatures above 40 °C. Carefully increasing the reaction temperature can facilitate the elimination of water and drive the reaction to completion.
-
Water/Alcohol Removal: The removal of water or alcohol is crucial for shifting the equilibrium towards the imine product. This can be achieved by:
-
Using a Dean-Stark apparatus for azeotropic removal of water.
-
Adding a drying agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
Performing the reaction under reduced pressure to facilitate the removal of volatile byproducts like water or ethanol.
-
Data Summary: Hemiaminal to Imine Conversion
| Parameter | Recommendation | Rationale |
| Temperature | > 40 °C | Provides sufficient energy for the elimination of water from the stable hemiaminal intermediate. |
| Water/Alcohol Removal | Azeotropic distillation, drying agents, or vacuum | Shifts the reaction equilibrium towards the formation of the imine product. |
Experimental Protocol: Driving Hemiaminal to Imine Conversion
-
Assemble the reaction apparatus with a condenser and a Dean-Stark trap filled with a suitable solvent (e.g., toluene).
-
Charge the reaction flask with the synthesized hemiaminal intermediate in the chosen solvent.
-
Heat the reaction mixture to reflux.
-
Monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Monitor the conversion to the imine by ¹⁹F NMR or GC-MS.
Issue 2: Polymerization of Trifluoroacetaldehyde
Root Cause Analysis: The high electrophilicity of the carbonyl carbon in trifluoroacetaldehyde makes it susceptible to polymerization. This can be initiated by trace impurities or by localized high concentrations of the aldehyde.
Troubleshooting Steps:
-
Slow Addition of Trifluoroacetaldehyde: Instead of adding the trifluoroacetaldehyde (or its precursor) all at once, add it dropwise to the solution of the amine. This maintains a low concentration of the free aldehyde in the reaction mixture, favoring the reaction with the amine over self-polymerization.
-
Low Reaction Temperature: Perform the initial addition of trifluoroacetaldehyde at a low temperature (e.g., 0 °C or below). This reduces the rate of polymerization.
-
Use of High-Purity Reagents: Ensure that the trifluoroacetaldehyde precursor and the amine are of high purity and free from acidic or basic impurities that could catalyze polymerization.
Diagram: Byproduct Formation Pathways
Caption: Potential reaction pathways in trifluoroacetaldimine synthesis.
Issue 3: Potential for Aldol-Type Byproducts
Root Cause Analysis: Although the α-protons of trifluoroacetaldehyde are not acidic, it can still act as an electrophile in an aldol-type reaction with an enolizable carbonyl compound. More relevant to this synthesis, if the amine starting material or other components of the reaction mixture can act as a base, they could potentially catalyze the self-condensation of any non-fluorinated aldehyde impurities present. While less likely for trifluoroacetaldehyde itself due to the lack of acidic alpha-protons, it is a possibility to consider, especially in complex reaction mixtures.
Troubleshooting Steps:
-
Order of Addition: Add the base (if any) or catalyst to the amine solution before the addition of the trifluoroacetaldehyde.
-
Temperature Control: Maintain a low reaction temperature during the addition of reagents to minimize the rate of any potential side reactions.
-
Purity of Starting Materials: Ensure that the starting amine and solvents are free from other carbonyl-containing impurities.
Issue 4: Product Instability and Subsequent Byproduct Formation
Root Cause Analysis: The resulting trifluoroacetaldimine, while more stable than its non-fluorinated counterparts, can still be susceptible to hydrolysis back to the aldehyde and amine, especially in the presence of water and acid or base. The imine may also be prone to oligomerization or further reactions over time.
Troubleshooting Steps:
-
Anhydrous Work-up: Use anhydrous conditions during the work-up and purification of the product to prevent hydrolysis.
-
Prompt Isolation and Use: Isolate and use the trifluoroacetaldimine product as soon as possible after synthesis.
-
Inert Atmosphere Storage: Store the purified imine under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to minimize degradation.
Best Practices for Trifluoroacetaldimine Synthesis
To proactively prevent byproduct formation, we recommend adhering to the following best practices:
-
High-Purity Reagents: Start with high-purity trifluoroacetaldehyde hydrate or hemiacetal and the corresponding amine.
-
Controlled Reaction Conditions: Maintain strict control over reaction temperature, especially during the initial addition of the aldehyde precursor.
-
Efficient Water Removal: Employ effective methods for water removal to drive the reaction to completion.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.
-
Careful Monitoring: Regularly monitor the reaction progress to determine the optimal reaction time and prevent the formation of degradation products.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
Analytical and Quality Control
A robust analytical strategy is essential for identifying and quantifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify the hemiaminal intermediate (presence of a C-H proton adjacent to an OH group) and the final imine (characteristic C-H proton signal).
-
¹⁹F NMR: A powerful tool for quantifying the conversion of the starting material to the hemiaminal and then to the imine, as the trifluoromethyl group in each species will have a distinct chemical shift.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Ideal for identifying and quantifying volatile byproducts.
-
Can be used to monitor the disappearance of starting materials and the appearance of the product. Derivatization with reagents like trifluoroacetic anhydride may be necessary for the analysis of polar starting materials or intermediates.
-
References
characterization of impurities in N-(2,2,2-Trifluoroethylidene)benzylamine
Technical Support Center: N-(2,2,2-Trifluoroethylidene)benzylamine
A Guide to the Identification and Characterization of Synthesis Impurities
Welcome to the technical support guide for this compound. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the characterization of impurities in this compound. As Senior Application Scientists, we aim to explain the causality behind experimental observations and provide robust, self-validating protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the most likely impurities I will encounter during the synthesis of this compound?
Answer:
The synthesis of this compound is typically achieved via the condensation of benzylamine with a 2,2,2-trifluoroacetaldehyde equivalent. Impurities can be broadly categorized into three classes: unreacted starting materials, side-products from competing reactions, and degradation products.
-
Unreacted Starting Materials: The most common impurities are simply the materials you started with.
-
Benzylamine: Often present if a stoichiometric excess was not used or if the reaction did not go to completion. Benzylamine itself can contain impurities from its own synthesis or degradation, such as oxidation products.[1][2]
-
2,2,2-Trifluoroacetaldehyde: This is a gas at room temperature and is often used in the form of its stable hydrate (Fluoral hydrate) or hemiacetal. Incomplete reaction will leave these precursors in your crude product.
-
-
Side-Products:
-
Degradation Products:
-
Hydrolysis Products: Imines are susceptible to hydrolysis, reverting to the parent amine and aldehyde, especially in the presence of water and acid or base catalysts.[6][7][8] This is the most significant degradation pathway. The liberated trifluoroacetaldehyde can then exist as its hydrate in the presence of water.
-
The following diagram illustrates the primary synthesis pathway and the origin of these common impurities.
Caption: Synthesis pathway and common impurity sources.
Question 2: My analytical data (NMR, MS) shows unexpected signals. How do I proceed with identification?
Answer:
A systematic, multi-technique approach is crucial for unambiguous impurity identification. Start with non-destructive techniques like NMR and then move to mass spectrometry for confirmation.
Diagnostic Strategy:
The following workflow provides a logical sequence for identifying unknown signals in your product sample.
Caption: Logical workflow for impurity identification.
Data Presentation & Protocols:
Table 1: Comparative NMR Data (in CDCl₃)
| Compound | Type | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Key Features |
| This compound | Product | ~8.0 (q, 1H, CH=N), ~7.4 (m, 5H, Ar-H), ~4.8 (s, 2H, CH₂) | ~ -68 to -72 | Quartet for the imine proton (CH=N) coupled to the CF₃ group. |
| Benzylamine | Starting Material | ~7.3 (m, 5H, Ar-H), ~3.9 (s, 2H, CH₂), ~1.5 (br s, 2H, NH₂) | N/A | Broad NH₂ singlet, which can exchange with D₂O. |
| Trifluoroacetaldehyde Hydrate | Starting Material | ~5.5 (q, 1H, CH(OH)₂), ~4.0 (br s, 2H, OH) | ~ -82 | Presence of exchangeable OH protons. |
| N-(2,2,2-Trifluoroethyl)benzylamine | Side-Product | ~7.3 (m, 5H, Ar-H), ~3.9 (s, 2H, Ar-CH₂), ~3.1 (q, 2H, N-CH₂CF₃) | ~ -73 | Disappearance of the imine proton; appearance of a new quartet for the N-CH₂CF₃ group. |
Table 2: GC-MS Troubleshooting Guide
| Impurity | Expected Mol. Weight ( g/mol ) | Key Mass Fragments (m/z) | Chromatographic Behavior |
| Benzylamine | 107.15 | 106, 91 (tropylium ion), 77 | More polar than the product; may tail on some columns. |
| This compound | 187.16 | 187 (M+), 118, 91 | Main peak in the chromatogram. |
| N-(2,2,2-Trifluoroethyl)benzylamine | 189.18 | 189 (M+), 106 (loss of CF₃CH₂), 91 | Elutes close to the product, slightly more polar. |
Experimental Protocols:
-
NMR Sample Preparation & Analysis:
-
Accurately weigh ~10-20 mg of the crude sample into an NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire standard ¹H and ¹³C spectra.
-
Acquire a ¹⁹F NMR spectrum. This is highly sensitive and specific for identifying all fluorine-containing species in the sample. Compare the integration of signals to quantify the relative amounts of the product and any fluorinated impurities.
-
-
GC-MS Sample Preparation & Analysis:
-
Prepare a dilute solution of the crude product (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL into a GC-MS equipped with a standard non-polar column (e.g., DB-5ms).
-
Use a temperature program that starts at a low temperature (e.g., 50 °C) to resolve volatile starting materials and ramps up to a higher temperature (e.g., 250 °C) to elute the product.
-
Analyze the resulting mass spectra for the molecular ion (M+) peaks and characteristic fragmentation patterns listed in Table 2.
-
Question 3: My product appears pure initially but degrades upon storage. What is the cause and how can I prevent it?
Answer:
The most probable cause of degradation upon storage is hydrolysis . The C=N bond in the imine is electrophilic and can be attacked by nucleophiles, with water being the most common one in a laboratory environment.[7] This reaction is reversible and can be catalyzed by trace amounts of acid or base.[8]
Mechanism of Hydrolysis:
-
Protonation of the imine nitrogen by an acid catalyst (or water itself) makes the imine carbon more electrophilic.
-
Nucleophilic attack by water on the imine carbon forms a carbinolamine intermediate.
-
Proton transfer followed by elimination of benzylamine yields trifluoroacetaldehyde.
Prevention Strategies:
-
Thorough Drying: Ensure the final product is rigorously dried to remove all traces of water. Drying over anhydrous sodium sulfate or magnesium sulfate followed by removal of the solvent under high vacuum is recommended.
-
Anhydrous Storage: Store the purified product in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon).
-
Aprotic Solvents: If storing as a solution, use dry, aprotic solvents (e.g., toluene, dichloromethane). Avoid alcohols or other protic solvents.
-
Neutral Conditions: Ensure that all glassware is clean and free of acidic or basic residues before coming into contact with the final product.
Question 4: How can I purify my crude this compound?
Answer:
The choice of purification method depends on the nature of the impurities. Given the potential for hydrolysis on acidic stationary phases like silica gel, vacuum distillation is the most reliable method for purifying this compound.
Protocol 1: Purification by Vacuum Distillation
Causality: This method separates compounds based on differences in their boiling points. The product has a significantly higher boiling point than the starting materials, allowing for effective separation. Performing the distillation under vacuum lowers the required temperature, preventing thermal degradation of the product.
-
Setup: Assemble a clean, dry distillation apparatus. A short-path distillation head is recommended to minimize product loss.
-
Drying: Add the crude product to the distillation flask along with a drying agent like calcium hydride (CaH₂) and stir for 1-2 hours to remove residual water. Caution: Use appropriate safety measures when working with CaH₂.
-
Distillation:
-
Slowly apply vacuum and gently heat the flask using an oil bath.
-
Collect and discard the initial low-boiling fraction, which will contain residual solvents and unreacted trifluoroacetaldehyde.
-
Unreacted benzylamine will distill next.
-
Increase the temperature to distill the pure product, this compound (Predicted B.P. ~174 °C at atmospheric pressure, will be lower under vacuum).[9]
-
Collect the fraction that distills at a constant temperature.
-
-
Verification: Confirm the purity of the collected fraction using the analytical techniques described in Question 2.
Protocol 2: Purification by Column Chromatography (with precautions)
Causality: Chromatography separates compounds based on their differential adsorption to a stationary phase. However, standard silica gel is acidic and can cause significant hydrolysis of the imine.[10] This method should only be used if distillation is not feasible and requires special precautions.
-
Stationary Phase Preparation:
-
Deactivate the silica gel by preparing a slurry in the chosen eluent system containing 1-2% triethylamine (TEA). The TEA acts as a base to neutralize the acidic sites on the silica.
-
Pack the column with this slurry.
-
-
Elution:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute with a non-polar solvent system (e.g., hexanes/ethyl acetate) containing 1% TEA. The product is less polar than the starting materials and will elute first.
-
-
Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent and TEA under reduced pressure.
References
-
ChemBK. (2024). N-Benzylideneamine. Retrieved from ChemBK. [Link]
-
Fathi, A., Al-Jawaheri, Y., & Ismaeel, S. (2022). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Journal of Education and Science, 31(1), 168-180. [Link]
-
Master Organic Chemistry. (2023). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from Master Organic Chemistry. [Link]
-
Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Retrieved from Chemistry Steps. [Link]
-
ResearchGate. How to separate imine from reaction mixture? (2016). Retrieved from ResearchGate. [Link]
-
Reddit. (2023). How to purify Benzylamine? Retrieved from r/OrganicChemistry. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS 100-46-9 Benzylamine Impurity. Retrieved from Anantpharma. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. CAS 100-46-9 Benzylamine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. N-(2,2,2-Trifluoroethyl)benzylamine | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(2,2,2-Trifluoroethyl)benzylamine | Sigma-Aldrich [sigmaaldrich.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. This compound | 1997-85-9 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of N-(2,2,2-Trifluoroethylidene)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,2,2-Trifluoroethylidene)benzylamine, a trifluoromethyl-containing imine, is a valuable building block in organic synthesis. The presence of the trifluoromethyl group can significantly enhance the biological activity and metabolic stability of molecules, making this imine a crucial precursor for the development of novel pharmaceuticals and agrochemicals. This guide will explore and compare various synthetic strategies for its preparation, focusing on reaction efficiency, scalability, and environmental impact.
Synthetic Strategies: An Overview
The synthesis of this compound and other trifluoromethyl-imines generally involves the condensation reaction between a trifluoromethyl carbonyl compound and a primary amine. However, the high reactivity and volatility of trifluoroacetaldehyde, the primary carbonyl precursor, present significant challenges. Several approaches have been developed to circumvent these issues, each with its own set of advantages and limitations.
Here, we will delve into two primary synthetic pathways:
-
Direct Condensation with Trifluoroacetaldehyde or its Hydrate: This is the most straightforward approach, but it requires careful handling of the volatile and reactive trifluoroacetaldehyde.
-
Reaction of Benzylamine with a Trifluoroacetaldehyde Equivalent: This method utilizes more stable precursors that generate the reactive trifluoroacetaldehyde in situ or employ an alternative electrophilic trifluoroethylidene source.
Below is a visual representation of the general synthetic landscape.
Caption: General approaches to this compound.
Method 1: Direct Condensation of Benzylamine with Trifluoroacetaldehyde Ethyl Hemiacetal
This method represents a direct approach where trifluoroacetaldehyde, in the more manageable form of its ethyl hemiacetal, is reacted with benzylamine. The hemiacetal serves as a stable precursor that releases trifluoroacetaldehyde under the reaction conditions.
Mechanistic Considerations
The reaction proceeds via the initial formation of a carbinolamine intermediate through the nucleophilic attack of the benzylamine on the carbonyl carbon of trifluoroacetaldehyde. Subsequent dehydration of this unstable intermediate, often facilitated by a dehydrating agent or azeotropic removal of water, yields the desired imine. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.
Experimental Protocol
Materials:
-
Trifluoroacetaldehyde ethyl hemiacetal
-
Benzylamine
-
Magnesium sulfate (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
To a solution of trifluoroacetaldehyde ethyl hemiacetal (1.0 eq) in anhydrous diethyl ether, add benzylamine (1.0 eq) dropwise at 0 °C.
-
Add anhydrous magnesium sulfate (2.0 eq) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound.
Data Summary
| Parameter | Value | Reference |
| Yield | Moderate to Good | |
| Reaction Time | 12 hours | |
| Temperature | 0 °C to Room Temperature | |
| Key Reagents | Trifluoroacetaldehyde ethyl hemiacetal, Benzylamine, MgSO₄ | |
| Purification | Vacuum Distillation |
Workflow Diagram
Caption: Workflow for the direct condensation method.
Method 2: Synthesis via Trifluoroethyl Trifluoromethanesulfonate
An alternative approach avoids the direct handling of trifluoroacetaldehyde by utilizing 2,2,2-trifluoroethyl trifluoromethanesulfonate as a trifluoroethylating agent. This method involves the reaction of benzylamine with the triflate, followed by an elimination step to form the imine. While this specific route directly to the imine is less commonly detailed, a related synthesis of the corresponding amine, benzyl-(2,2,2-trifluoro-ethyl)-amine, is documented, which can be a precursor to the imine via oxidation.[1]
A patent describes a process where trifluoroacetaldehyde reacts with benzylamine to form the imine, which is then reduced and hydrolyzed to yield trifluoroethylamine.[2] This suggests the initial imine formation is a key step.
Mechanistic Insights
This pathway likely proceeds through an initial N-alkylation of benzylamine with 2,2,2-trifluoroethyl trifluoromethanesulfonate to form an intermediate, which would then need to undergo oxidation to yield the desired imine. A more direct, albeit less documented, route might involve an elimination reaction under specific conditions.
Given the available literature, a direct one-pot synthesis of the imine from the triflate is not well-established. However, for the purpose of comparison, we will outline a plausible two-step sequence: N-alkylation followed by oxidation.
Experimental Protocol (Hypothetical Two-Step)
Step 1: Synthesis of Benzyl-(2,2,2-trifluoro-ethyl)-amine [1]
Materials:
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate
-
Benzylamine
-
Xylene
Procedure:
-
Reflux a mixture of 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.0 eq) and benzylamine (2.0 eq) in xylene overnight.[1]
-
Cool the reaction mixture, filter the precipitate, and wash with diisopropyl ether.[1]
-
Evaporate the filtrate and purify the residue by flash chromatography to obtain benzyl-(2,2,2-trifluoro-ethyl)-amine.[1]
Step 2: Oxidation to this compound
This step would require a suitable oxidizing agent to convert the secondary amine to the imine. Various methods for the oxidation of amines to imines are known in the literature.[3][4]
Data Summary (for the amine synthesis)
| Parameter | Value | Reference |
| Yield | Not explicitly stated for the amine | [1] |
| Reaction Time | Overnight | [1] |
| Temperature | Reflux in Xylene | [1] |
| Key Reagents | 2,2,2-Trifluoroethyl trifluoromethanesulfonate, Benzylamine | [1] |
| Purification | Flash Chromatography | [1] |
Conceptual Workflow Diagram
Sources
A Comparative Guide to N-(2,2,2-Trifluoroethylidene)benzylamine and Other Fluorinated Imines in Modern Synthesis
Introduction: The Indispensable Role of Fluorine in Synthesis
The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly improve the efficacy and pharmacokinetic profiles of bioactive compounds.[2][3][4] Consequently, about 20% of pharmaceuticals and 40% of agrochemicals on the market contain a trifluoromethyl group.[5]
Fluorinated imines have emerged as powerful and versatile building blocks for the efficient construction of these valuable fluorine-containing molecules.[6][7] Their C=N bond is highly polarized and reactive, serving as a linchpin for a diverse array of chemical transformations. This guide provides an in-depth comparison of a key exemplar, N-(2,2,2-Trifluoroethylidene)benzylamine, with other classes of fluorinated imines, offering field-proven insights and experimental data to guide researchers in selecting the optimal reagent for their synthetic challenges.
Part 1: The Archetype: this compound
This compound, also known as N-benzyl-1,1,1-trifluoroethanimine, is a highly valuable intermediate due to the potent electron-withdrawing nature of the adjacent trifluoromethyl group. This effect renders the imine carbon exceptionally electrophilic, making it highly susceptible to attack by a wide range of nucleophiles and a reactive partner in cycloaddition reactions.
Synthesis and Properties
This imine is typically prepared via the condensation of benzylamine with a trifluoroacetaldehyde precursor. Given that anhydrous trifluoroacetaldehyde is a gas, its hydrate or hemiacetal is often used in practice, with a dehydrating agent to drive the reaction to completion.
Key Properties:
-
CAS Number: 1997-85-9[8]
-
Molecular Formula: C₉H₈F₃N[8]
-
Molecular Weight: 187.16 g/mol [8]
-
Reactivity: The primary determinant of its reactivity is the severe polarization of the imine bond (C=N) by the CF₃ group. This makes the imine carbon a hard electrophile, readily reacting with various nucleophiles and participating in pericyclic reactions where it acts as a potent dienophile or dipolarophile.
Key Synthetic Transformations
The high electrophilicity of this compound makes it a versatile substrate for constructing complex trifluoromethyl-containing nitrogen heterocycles and amines.
This imine is an excellent partner in [3+2] cycloaddition reactions with 1,3-dipoles to generate five-membered CF₃-substituted heterocycles, which are prevalent scaffolds in medicinal chemistry.[1][5][9] For instance, reaction with azomethine ylides, generated in situ from precursors like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, provides a direct route to trifluoromethylated pyrrolidines.[10]
Caption: Workflow for [3+2] cycloaddition to synthesize CF₃-pyrrolidines.
The imine readily undergoes addition by a variety of carbon and heteroatom nucleophiles. Organometallic reagents such as Grignard reagents and organolithiums add to the imine carbon to form α-trifluoromethyl amines. This transformation is fundamental for producing chiral amines, which are critical building blocks for pharmaceuticals.[11] The high electrophilicity of trifluoromethyl ketones, analogous to trifluoroethylidene imines, has been well-documented in reactions with nucleophiles like benzylboronates.[12]
Part 2: Comparative Analysis with Alternative Fluorinated Imines
While this compound is a powerful tool, the specific demands of a synthetic route may necessitate the use of alternative fluorinated imines. The choice is primarily dictated by the desired substitution pattern, reactivity modulation, and stereochemical control.
Imines from Other Fluoroalkyl Carbonyls
Imines can be derived from a range of fluorinated aldehydes and ketones. The degree and pattern of fluorination directly impact the imine's electrophilicity and stability.
-
Difluoro- and Monofluoro-Imines: Imines derived from difluoro- or monofluoroacetaldehyde are less electrophilic than their trifluoro- counterparts. This attenuated reactivity can be advantageous in preventing unwanted side reactions or when using highly reactive nucleophiles. However, the synthesis of the parent aldehydes can be more complex.
-
Perfluoroalkyl Ketimines: Imines derived from trifluoromethyl ketones (e.g., trifluoroacetophenone) present a more sterically hindered electrophilic center. While still highly reactive, the steric bulk can influence the regioselectivity of cycloaddition reactions and the facial selectivity of nucleophilic attacks.
The Influence of the N-Substituent: N-Aryl, N-Sulfonyl, and Chiral Imines
The substituent on the imine nitrogen atom plays a crucial role in modulating reactivity and enabling asymmetric synthesis.
-
N-Aryl Imines: Replacing the N-benzyl group with an N-aryl substituent can alter the electronic properties. Electron-withdrawing groups on the aryl ring can further enhance the imine's electrophilicity, while electron-donating groups can temper it.
-
N-Sulfonyl Imines: The strongly electron-withdrawing sulfonyl group (e.g., tosyl) significantly increases the electrophilicity of the imine carbon, making these substrates suitable for reactions with weaker nucleophiles.
-
N-tert-Butanesulfinyl Imines (Ellman's Auxiliary): This class of imines is paramount for asymmetric synthesis. The chiral sulfinyl group acts as a powerful stereodirecting auxiliary, enabling highly diastereoselective nucleophilic additions to the imine. The resulting sulfinamide products can be easily cleaved under mild acidic conditions to yield highly enantioenriched α-trifluoromethyl amines. The utility of N-tert-butanesulfinyl-3,3,3-trifluoroacetaldimine is particularly well-established for this purpose.[11]
Summary of Performance
The following table summarizes the key characteristics and typical applications of different classes of fluorinated imines, providing a direct comparison to guide reagent selection.
| Imine Class | Key Feature | Primary Application | Advantages | Disadvantages |
| N-Benzyl-CF₃-ethylideneimine | High electrophilicity | Heterocycle synthesis, general amine synthesis | Readily accessible, highly reactive | Prone to hydrolysis, limited for asymmetric control |
| N-Aryl-CF₃-ethylideneimines | Tunable electronics | Fine-tuning reactivity for specific nucleophiles | Reactivity can be modulated by aryl substituents | Synthesis of substituted anilines may be required |
| N-Sulfonyl-CF₃-ethylideneimines | Very high electrophilicity | Reactions with weak nucleophiles | Activates the imine for challenging additions | Sulfonyl group requires specific cleavage conditions |
| N-Sulfinyl-CF₃-ethylideneimines | Chiral auxiliary | Asymmetric synthesis of α-CF₃ amines | Excellent stereochemical control (often >95% de) | Higher cost of chiral auxiliary |
| CF₃-Ketimines | Sterically hindered | Synthesis of quaternary α-CF₃ stereocenters | Allows for the creation of more complex products | Increased steric hindrance can lower reaction rates |
Part 3: Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are detailed with causal explanations for key experimental choices.
Protocol: [3+2] Cycloaddition for Trifluoromethyl-Pyrrolidine Synthesis
This procedure details the reaction between this compound and an in situ-generated azomethine ylide.
Caption: Experimental workflow for a [3+2] cycloaddition reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous toluene. This is critical as the fluorinated imine and the generated ylide are sensitive to moisture.
-
Reagent Addition: Add this compound (1.0 eq) followed by N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq).
-
Initiation: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA, 0.1 eq) dropwise. The catalytic TFA facilitates the elimination of methoxytrimethylsilane to generate the reactive azomethine ylide dipole.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting imine is consumed.
-
Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired trifluoromethyl-substituted pyrrolidine.
Protocol: Asymmetric Nucleophilic Addition to an N-Sulfinyl Trifluoromethyl Imine
This protocol describes the diastereoselective addition of a Grignard reagent to (S)-N-(2,2,2-Trifluoroethylidene)-tert-butanesulfinamide for the synthesis of an enantioenriched α-trifluoromethyl amine.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of (S)-N-(2,2,2-Trifluoroethylidene)-tert-butanesulfinamide (1.0 eq) in an anhydrous ether solvent such as THF or diethyl ether.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Low temperature is crucial to maximize diastereoselectivity by minimizing thermal energy in the transition state.
-
Nucleophile Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq) dropwise over 30 minutes. The slow addition maintains the low temperature and prevents side reactions. The reaction is typically stirred at -78°C for 3-4 hours.
-
Quenching: Quench the reaction at -78°C by slowly adding saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Purification & Cleavage: After filtration and concentration, the crude sulfinamide can be purified by column chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H or ¹⁹F NMR. Subsequently, the sulfinyl group is cleaved by treating the product with HCl in methanol to afford the free, enantioenriched primary amine hydrochloride.
Conclusion
This compound is a highly reactive and valuable building block for introducing the α-trifluoromethyl amine motif into organic molecules. Its exceptional electrophilicity makes it a premier substrate for nucleophilic additions and cycloaddition reactions, particularly for the synthesis of nitrogen-containing heterocycles. However, for applications requiring precise stereochemical control, chiral N-sulfinyl imines represent the superior alternative, providing access to highly enantioenriched products. The choice between this compound and other fluorinated imines is a strategic one, guided by the specific synthetic goal, the nature of the nucleophile, and the necessity for asymmetric induction. This guide provides the foundational data and experimental frameworks to empower researchers to make informed decisions in this critical area of fluorine chemistry.
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A Comparative Guide to the Reactivity of N-(2,2,2-Trifluoroethylidene)benzylamine and Non-Fluorinated Imines
A Senior Application Scientist's Perspective on Leveraging Fluorine's Unique Inductive Effects in Synthetic Chemistry
In the landscape of modern synthetic and medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties.[1][2][3] Trifluoromethylated imines, in particular, serve as powerful building blocks for synthesizing a wide array of nitrogen-containing compounds with enhanced metabolic stability and bioactivity.[1][4][5] This guide provides an in-depth, objective comparison of the reactivity of N-(2,2,2-Trifluoroethylidene)benzylamine and its non-fluorinated analogs, supported by experimental data and mechanistic insights.
The Decisive Influence of the Trifluoromethyl Group: Enhanced Electrophilicity
The primary differentiator in the reactivity of this compound compared to its non-fluorinated counterpart, N-benzylidenemethanamine, is the profound electron-withdrawing effect of the trifluoromethyl (CF₃) group. This strong inductive effect significantly depletes electron density from the imine carbon, rendering it substantially more electrophilic and, consequently, more susceptible to nucleophilic attack.
This heightened electrophilicity is not merely a theoretical concept; it has been experimentally substantiated through various reactions. For instance, competition experiments have demonstrated that trifluoromethyl ketones are more reactive towards nucleophiles than their non-fluorinated analogs, a principle that extends to the corresponding imines.[6] The increased reactivity of trifluoromethyl imines makes them valuable precursors for the synthesis of α-trifluoromethyl amines, a motif of growing importance in pharmaceutical development.[7]
Comparative Reactivity Analysis: A Head-to-Head Examination
To fully appreciate the divergent chemical behavior of these two classes of imines, we will examine their performance in several key reaction types.
Nucleophilic Addition Reactions
Nucleophilic additions to the C=N double bond are fundamental transformations for imines. The enhanced electrophilicity of the imine carbon in this compound leads to faster reaction rates and often allows for reactions with a broader range of nucleophiles under milder conditions compared to non-fluorinated imines.[8][9]
Table 1: Comparison of Nucleophilic Addition Reactions
| Reaction Type | Nucleophile | Substrate | Reaction Conditions | Yield | Reference |
| Trifluoromethylation | CF₃TMS | N-tosyl aldimines | CsF, DMF | Good to Excellent | [8] |
| Trifluoromethylation | CF₃I/TDAE | N-tosyl aldimines | DMF, -30 °C to rt | Good to Excellent | [8] |
| Aryl Addition | Arylboronic Acids | Chiral trifluoroethyl imine | Rh-catalyzed | Not specified | [10] |
| Thiol Addition | Thiols | Trifluoromethylaldimine | Organocatalytic | Not specified | [10] |
| Michael Addition | Benzylamine | α,β-unsaturated γ-lactones | EtOH, 25°C | 65% | [11] |
Note: Direct comparative yield data for identical reactions under identical conditions is scarce in the literature. The table illustrates the types of successful nucleophilic additions for each class of imine.
The successful nucleophilic trifluoromethylation of even relatively unreactive imines can be significantly enhanced by the use of activating groups like N-tosyl, underscoring the importance of maximizing the electrophilicity of the imine carbon.[8]
Reduction Reactions
The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a prevalent strategy for preparing chiral α-trifluoromethyl amines.[7] The increased polarization of the C=N bond in fluorinated imines facilitates their reduction.
Experimental Protocol: Catalytic Asymmetric Transfer Hydrogenation of an N-Aryl Trifluoromethyl Ketimine
This protocol is adapted from the work of Liu and co-workers on Noyori-type transfer hydrogenations.[7]
Objective: To synthesize a chiral α-trifluoromethyl amine via the asymmetric reduction of the corresponding imine.
Materials:
-
N-Aryl trifluoromethyl ketimine (1.0 mmol)
-
Noyori's catalyst (e.g., (R,R)-Ts-DPEN RuCl) (0.01 mmol, 1 mol%)
-
Sodium formate (HCOONa) (5.0 mmol)
-
Solvent (e.g., Acetonitrile/Water mixture)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the N-aryl trifluoromethyl ketimine and Noyori's catalyst.
-
Add the solvent mixture, followed by the sodium formate.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral α-trifluoromethyl amine.
Rationale: The use of sodium formate as the reducing agent is crucial for achieving both high yield and enantioselectivity.[7] The chiral ruthenium catalyst facilitates the stereoselective transfer of a hydride from the formate to the imine carbon.
Cycloaddition Reactions
Fluorinated imines are valuable partners in cycloaddition reactions, leading to the synthesis of complex heterocyclic structures.[1][12] The electron-deficient nature of the C=N bond in this compound makes it a good dienophile or dipolarophile in [4+2] and [3+2] cycloadditions, respectively.
For instance, in contrast to "classic" nitrile imines, fluorinated nitrile imines derived from trifluoroacetonitrile undergo smooth [3+2]-cycloadditions with electron-deficient olefins in a chemo- and stereoselective manner to yield stable pyrazolines.[12]
Hydrolytic Stability
Mechanistic Insights and Experimental Workflows
The enhanced reactivity of trifluoromethyl imines can be visualized through a simplified mechanistic diagram.
Caption: Nucleophilic addition to fluorinated vs. non-fluorinated imines.
The workflow for synthesizing trifluoromethylated imines often involves the condensation of a trifluoromethyl ketone with a primary amine. Microwave-assisted synthesis using solid acid catalysts has emerged as an efficient and environmentally benign method.[4]
Caption: Microwave-assisted synthesis of trifluoromethyl imines.
Conclusion and Future Outlook
The presence of a trifluoromethyl group in this compound dramatically enhances its electrophilicity compared to non-fluorinated imines. This fundamental difference in electronic character translates to increased reactivity in a variety of important synthetic transformations, including nucleophilic additions, reductions, and cycloadditions. This heightened reactivity allows for milder reaction conditions, broader substrate scope, and access to a diverse array of fluorine-containing molecules of high value in medicinal and materials chemistry.[1][14] As the demand for sophisticated fluorinated compounds continues to grow, a thorough understanding of the reactivity principles outlined in this guide will be indispensable for researchers and drug development professionals.
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Escorihuela, J., & Fustero, S. (2023). Fluorinated Imines in Tandem and Cycloaddition Reactions. Chemical Record, 23(9), e202200262. [Link]
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Prakash, G. K. S., & Mathew, T. (2003). SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH. Proceedings of the 17th Winter Fluorine Conference. [Link]
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Mercey, G., & Brigaud, T. (2014). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. European Journal of Organic Chemistry, 2014(16), 3301-3314. [Link]
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Prakash, G. K. S., et al. (2005). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry, 70(15), 5894-5900. [Link]
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Truong, V. L., & Pfeiffer, J. Y. (2009). Rhodium-catalyzed diastereoselective 1,2-addition of arylboronic acids to chiral trifluoroethyl imine. Tetrahedron Letters, 50(15), 1633-1635. [Link]
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Liu, G., & Lu, X. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Angewandte Chemie International Edition, 51(32), 7943-7946. [Link]
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A Comparative Guide to Spectroscopic Purity Assessment of N-(2,2,2-Trifluoroethylidene)benzylamine
Introduction: The Critical Role of Purity in Fluorinated Intermediates
N-(2,2,2-Trifluoroethylidene)benzylamine is a fluorinated imine that serves as a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl (CF₃) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the structural integrity and purity of this building block are paramount. The presence of even trace impurities, such as unreacted starting materials or side-products, can have cascading effects on reaction yields, downstream impurity profiles of Active Pharmaceutical Ingredients (APIs), and ultimately, biological efficacy and patient safety.[2]
This guide provides an in-depth comparison of key spectroscopic techniques for the robust purity assessment of this compound. We will move beyond procedural descriptions to explore the underlying principles, explain the rationale behind methodological choices, and offer field-proven insights into data interpretation. This document is intended for researchers, analytical chemists, and drug development professionals who require reliable, validated methods for chemical purity determination.[3][4]
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique that provides comprehensive structural information and can be adapted for highly accurate quantitative analysis (qNMR).[5][6][7][8] For a molecule like this compound, a multi-nuclear approach is not just beneficial; it is essential for unequivocal purity assessment.
Proton (¹H) NMR Spectroscopy: A First-Pass Purity Screen
¹H NMR provides a rapid and informative overview of the molecule's proton environment. Its primary utility is the identification of the target compound and the detection of proton-bearing impurities.
Causality of Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for its excellent solubilizing power and well-defined residual solvent peak for referencing. A field strength of 400 MHz or higher is recommended to achieve sufficient resolution to separate potentially overlapping signals in the aromatic region and to clearly resolve coupling patterns.
Expected ¹H NMR Spectrum of Pure this compound:
-
Aromatic Protons (C₆H₅-): A multiplet, typically between δ 7.2-7.4 ppm.
-
Benzyl Methylene Protons (-CH₂-): A singlet or a finely coupled multiplet around δ 4.5-4.8 ppm.
-
Imine Proton (N=CH-): A quartet, expected around δ 7.8-8.2 ppm, due to coupling with the three fluorine atoms of the CF₃ group (⁴JHF).
Purity Insights from ¹H NMR:
-
Benzylamine (Starting Material): Look for a characteristic singlet for its -CH₂- group at a different chemical shift and a broad singlet for the -NH₂ protons.
-
Solvent Residues: Signals from residual solvents used in synthesis or purification (e.g., ethyl acetate, hexanes) are readily identifiable.[7]
-
Other Impurities: Any unexpected signals must be integrated and investigated. Their presence compromises the sample's purity.
Fluorine (¹⁹F) NMR Spectroscopy: The Definitive Tool for Fluorinated Compounds
Given the presence of the CF₃ group, ¹⁹F NMR is the most powerful and specific technique for analyzing this compound. The ¹⁹F nucleus is 100% naturally abundant, highly sensitive to NMR measurements, and exhibits a wide chemical shift dispersion, which minimizes signal overlap.[9][10][11]
Causality of Experimental Choices: Proton decoupling is often employed in ¹⁹F NMR to simplify the spectrum.[12] This removes the coupling between fluorine and hydrogen nuclei, causing the signal for the CF₃ group to collapse into a sharp singlet. This simplification makes integration more accurate and enhances the detection of even minor fluorine-containing impurities, which would appear as distinct singlets.
Purity Insights from ¹⁹F NMR:
-
High Specificity: The spectrum should ideally contain only one sharp singlet corresponding to the CF₃ group of the target molecule.
-
Detection of Fluorinated Impurities: Any other signals in the ¹⁹F spectrum are immediate red flags, indicating the presence of other fluorinated species that might be missed by ¹H NMR.
-
Quantitative Power: Due to its high sensitivity and the likelihood of a clean baseline, ¹⁹F NMR is exceptionally well-suited for quantitative purity determination (qNMR) using a fluorinated internal standard.[12]
Quantitative NMR (qNMR) Protocol for Purity Determination
qNMR provides a direct measurement of purity against a certified internal standard without the need for a specific reference standard of the analyte itself.[8][13] This is a significant advantage over chromatographic techniques that rely on relative peak area percentages.[8]
Experimental Protocol: ¹H qNMR for Purity Assessment
-
Preparation: Accurately weigh approximately 15-20 mg of the this compound sample and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean vial. The standard must have a known purity and signals that do not overlap with the analyte.
-
Dissolution: Dissolve the mixture in a precise volume of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is well-shimmed.
-
Data Acquisition: Acquire the spectrum with parameters optimized for quantification. This is critical and involves:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. A D1 of 30-60 seconds is often sufficient.
-
A sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1).
-
-
Data Processing: Process the spectrum with a zero-filling and a small line-broadening factor. Carefully phase the spectrum and perform a baseline correction.
-
Integration and Calculation: Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the -CH₂- protons) and a signal from the internal standard. Calculate the purity using the standard qNMR equation.
Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Functional Group Analysis
FT-IR spectroscopy is a fast and simple method used to confirm the presence of key functional groups and to quickly screen for impurities that have distinct infrared absorptions, such as starting materials or oxidation byproducts.[2]
Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid sample like this compound. It requires minimal sample preparation and is highly reproducible.[2]
Expected FT-IR Absorptions:
-
C=N Stretch (Imine): A moderate to strong band around 1640-1690 cm⁻¹.
-
C-F Stretch (Trifluoromethyl): Strong, characteristic bands typically in the 1100-1350 cm⁻¹ region.
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ range.
-
Aromatic C-H Bending: Sharp peaks between 690-900 cm⁻¹.
Purity Insights from FT-IR:
-
Absence of N-H Stretch: A pure sample should show no significant broad bands in the 3300-3500 cm⁻¹ region, which would indicate the presence of the primary amine starting material, benzylamine.[14]
-
Absence of O-H/C=O Stretches: The absence of a broad O-H band (~3200-3600 cm⁻¹) or a strong C=O band (~1700-1750 cm⁻¹) rules out significant hydrolysis of the imine or oxidation.
Experimental Protocol: FT-IR-ATR Analysis
-
Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a single drop of the this compound sample onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the acquired spectrum with a reference spectrum of a known pure standard. Specifically check for the absence of N-H, O-H, and C=O bands.
Section 3: Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification
Mass spectrometry is a destructive analytical technique that provides crucial information about the molecular weight of the analyte and can be used to identify impurities, especially when coupled with a chromatographic separation method like Gas Chromatography (GC-MS).[6]
Causality of Experimental Choices: Electron Ionization (EI) is a common ionization technique for GC-MS analysis of relatively small, volatile organic molecules. It provides a reproducible fragmentation pattern that serves as a molecular fingerprint, aiding in structural confirmation and library matching.[15]
Purity Insights from MS:
-
Molecular Ion Peak: The primary confirmation is the presence of the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at the expected m/z value (for C₉H₈F₃N, the exact mass is 187.06).
-
GC-MS for Impurity Profiling: GC-MS is the most powerful application for purity. The gas chromatograph separates volatile impurities from the main component before they enter the mass spectrometer.[16] Each peak in the resulting chromatogram can be analyzed by its mass spectrum, allowing for the identification of impurities like benzylamine or residual solvents.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a GC equipped with a standard capillary column (e.g., DB-5ms or equivalent) coupled to a mass spectrometer. Set an appropriate temperature program that allows for the separation of the analyte from potential lower and higher boiling impurities.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Data Analysis: Analyze the total ion chromatogram (TIC). The purity is often estimated by the area percentage of the main peak. Identify any impurity peaks by analyzing their mass spectra and comparing them to spectral libraries (e.g., NIST).
Section 4: Comparison of Analytical Techniques
The choice of analytical technique depends on the specific question being asked—be it qualitative confirmation, high-accuracy quantification, or impurity identification. Spectroscopy and chromatography are best viewed as complementary, rather than competing, methodologies.
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the robust purity assessment of this compound, integrating multiple spectroscopic techniques.
Comparative Data Summary
The table below summarizes the key attributes of each analytical method for the purity assessment of this compound.
| Parameter | ¹H / ¹⁹F NMR | FT-IR | Mass Spectrometry (GC-MS) | HPLC-UV |
| Primary Use | Structure Elucidation, Quantitative Purity | Functional Group ID, Rapid Screening | Impurity ID & Quantification, MW Confirmation | Quantitative Purity, Impurity Profiling |
| Sensitivity | Moderate to High (¹⁹F is very high)[5][9] | Low to Moderate[5] | Very High[16] | High[2][17] |
| Specificity | High (especially ¹⁹F)[12] | Low | Very High | Moderate to High |
| Quantitative Accuracy | Very High (qNMR)[7][8] | No | Good (with standard) | Very Good (with standard)[17] |
| Sample Destructive? | No | No | Yes | Yes |
| Key Advantage | Absolute quantification (qNMR), rich structural data | Speed and simplicity | Superior sensitivity and impurity identification | Robustness for routine QC |
| Key Limitation | Lower sensitivity than MS for trace analysis | Provides no quantitative data | Destructive, requires volatile/stable sample | Imine stability can be an issue[18] |
Conclusion and Recommendations
For the comprehensive and authoritative purity assessment of this compound, a multi-technique approach is strongly recommended. No single method can provide all the necessary information.
-
For Definitive Purity Certification: A combination of ¹H and ¹⁹F qNMR should be employed. This provides an absolute purity value and is highly specific to the target analyte and potential fluorinated impurities.
-
For Routine Quality Control and Impurity Profiling: GC-MS is the method of choice due to its high sensitivity and ability to separate and identify volatile impurities. HPLC-UV can also be a robust alternative if method development carefully considers the potential for imine hydrolysis on the column.[18]
-
For Rapid Identity Confirmation: FT-IR is an invaluable, rapid screening tool to confirm the presence of the correct functional groups and the absence of obvious contaminants like water or starting materials.
By integrating these spectroscopic and chromatographic methods, researchers and drug development professionals can build a complete and trustworthy profile of their material, ensuring the quality and reliability required for successful downstream applications.[4][19]
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Validation Of Analytical Methods For Pharmaceutical Analysis. . Available at:
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A Senior Application Scientist's Guide to the Synthesis of N-(2,2,2-Trifluoroethylidene)benzylamine: Theoretical Yield vs. Experimental Reality
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials chemistry, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physiochemical and biological properties. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. N-(2,2,2-Trifluoroethylidene)benzylamine stands as a key imine intermediate, providing a gateway to a diverse array of trifluoromethylated amines and other complex nitrogen-containing scaffolds.[1]
This guide offers an in-depth analysis of the synthesis of this compound, moving beyond a mere recitation of steps to explore the critical interplay between theoretical calculations and achievable experimental outcomes. We will dissect the primary synthetic route, provide a validated experimental protocol, and critically evaluate the factors that govern the practical yield of this versatile building block.
The Primary Synthetic Pathway: Condensation of Benzylamine and a Trifluoroacetaldehyde Precursor
The most direct and common method for synthesizing trifluoromethyl-imines is the condensation reaction between a primary amine and a trifluoromethyl ketone or aldehyde.[2] In the case of our target molecule, the reaction involves benzylamine and a stable, easy-to-handle precursor for the volatile trifluoroacetaldehyde: trifluoroacetaldehyde ethyl hemiacetal (TFAE).[1][3]
The reaction proceeds via a nucleophilic attack of the primary amine onto the carbonyl carbon (or its equivalent in the hemiacetal), forming a hemiaminal intermediate.[4][5] Subsequent, often acid-catalyzed, elimination of a water molecule drives the reaction to form the stable C=N double bond of the imine.[6]
Caption: Reaction workflow for the synthesis of this compound.
Experimental Protocol
This protocol describes a robust laboratory-scale synthesis. The causality behind key steps, such as the use of a dehydrating agent, is critical for maximizing yield.
Step 1: Reaction Setup
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (1.0 eq).
-
Add a suitable solvent such as toluene or dichloromethane.
-
Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å). This is a crucial step to drive the reaction equilibrium towards the product by removing the water formed during the condensation.[4]
Step 2: Reagent Addition
-
Slowly add trifluoroacetaldehyde ethyl hemiacetal (1.05 eq) to the stirring solution at room temperature. A slight excess of the hemiacetal ensures the complete conversion of the limiting benzylamine.
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA), to the mixture. The acid protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water) and accelerating the dehydration step.[6][7]
Step 3: Reaction and Monitoring
-
Heat the reaction mixture to reflux (temperature will depend on the solvent chosen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the benzylamine starting material is consumed.
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the dehydrating agent.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield the pure this compound as a liquid.
Theoretical vs. Experimental Yield: A Comparative Analysis
The discrepancy between theoretical and experimental yield is a fundamental concept in synthetic chemistry. Understanding the sources of this difference is key to process optimization.
Calculating the Theoretical Yield
The theoretical yield is the maximum possible mass of product that can be synthesized from the given starting materials, assuming 100% conversion and no loss of material.
1. Balanced Chemical Equation: C₆H₅CH₂NH₂ + CF₃CH(OH)OC₂H₅ → C₆H₅CH₂N=CHCF₃ + C₂H₅OH + H₂O
2. Determine the Limiting Reactant:
-
Molar Mass of Benzylamine: 107.15 g/mol
-
Molar Mass of TFAE: 144.09 g/mol
-
Calculate the moles of each reactant used. For example, if starting with 10.0 g of benzylamine and 14.0 g of TFAE:
-
Moles of Benzylamine = 10.0 g / 107.15 g/mol = 0.0933 mol
-
Moles of TFAE = 14.0 g / 144.09 g/mol = 0.0972 mol
-
-
Since the stoichiometry is 1:1, benzylamine is the limiting reactant.
3. Calculate Theoretical Product Mass:
-
Molar Mass of Product: 187.16 g/mol
-
Theoretical Moles of Product = Moles of Limiting Reactant = 0.0933 mol
-
Theoretical Yield (g) = 0.0933 mol * 187.16 g/mol = 17.46 g
| Parameter | Benzylamine | TFAE | This compound |
| Molar Mass ( g/mol ) | 107.15 | 144.09 | 187.16 |
| Example Mass (g) | 10.0 | 14.0 | N/A |
| Moles | 0.0933 (Limiting) | 0.0972 | 0.0933 (Theoretical) |
| Theoretical Yield (g) | N/A | N/A | 17.46 |
| Table 1: Example calculation of theoretical yield based on benzylamine as the limiting reactant. |
The Reality of Experimental Yield
The experimental (or actual) yield is the mass of the pure product isolated after the reaction and purification. It is almost always lower than the theoretical yield. A typical, well-optimized reaction might yield 14.8 g of product, resulting in a percent yield of:
Percent Yield = (Experimental Yield / Theoretical Yield) x 100% = (14.8 g / 17.46 g) x 100% = 84.8%
The difference is not a sign of failure but a reflection of the practical realities of chemical transformations.
Caption: Logical diagram illustrating factors that cause experimental yield to deviate from theoretical yield.
Key Factors Influencing Experimental Yield:
-
Reaction Equilibrium: The formation of an imine is a reversible process.[7] The presence of water, a byproduct, can hydrolyze the imine product back to the starting materials, thus reducing the final yield.[6] This is the primary reason for using dehydrating agents or a Dean-Stark apparatus.
-
Incomplete Reaction: The reaction may not proceed to 100% completion within the allotted time, leaving unreacted starting materials.
-
Side Reactions: Although this reaction is generally clean, impurities in starting materials or suboptimal conditions could lead to minor side products, consuming reactants inefficiently.
-
Purification Losses: Every manipulation during the workup and purification process (e.g., transfers between flasks, extractions, distillation) results in some loss of material.
Comparison with Alternative Synthetic Methods
While direct condensation is the most straightforward approach, other strategies exist for synthesizing related trifluoromethylated amines, offering different advantages.
| Method | Description | Advantages | Disadvantages |
| Direct Condensation (This Guide) | Reaction of a primary amine with a CF₃-aldehyde or its precursor.[2] | Simple, one-step process. High atom economy. | Equilibrium-driven; requires water removal for high yield.[4] |
| Reductive Amination | The in situ formation of the imine followed by immediate reduction (e.g., with NaBH₄) to the corresponding amine.[8] | One-pot synthesis of the amine product. Avoids isolation of the potentially sensitive imine. | Requires a reducing agent; lower atom economy. Does not yield the imine itself. |
| Asymmetric Synthesis | Using chiral catalysts or auxiliaries (e.g., N-tert-butylsulfinyl imines) to produce enantiomerically enriched trifluoromethylated amines.[9][10] | Provides access to specific stereoisomers, crucial for pharmaceutical applications. | Multi-step, often requires expensive chiral reagents or catalysts. |
| Table 2: Comparison of synthetic strategies for trifluoromethylated imines and amines. |
Conclusion
The synthesis of this compound is a clear illustration of the core principles of organic synthesis. While theoretical yield provides an essential benchmark based on stoichiometry, the experimental yield is the true measure of a protocol's efficiency. For this specific transformation, maximizing the yield hinges on effectively managing the reaction equilibrium by rigorously removing water. By understanding the causal factors that create the gap between theoretical and practical outcomes, researchers can optimize reaction conditions, troubleshoot challenges, and ultimately achieve more efficient and reliable syntheses of this valuable chemical intermediate.
References
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B. V. S. Kumar, S. D. Kumar, et al. (2008). SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH. NIH Public Access. [Link]
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OperaChem. (2024). Imine formation-Typical procedures. [Link]
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Chemistry LibreTexts. (2020). 21.4: Imine formation. [Link]
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Chemistry Steps. (n.d.). Formation of Imines and Enamines. [Link]
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ResearchGate. (2025). A simple and convenient synthesis of 4-methyl-3-nitro-2-trihalomethyl-2H-chromenes from N-unsubstituted imines of 2-hydroxyacetophenones and trichloro(trifluoro)ethylidene nitromethanes | Request PDF. [Link]
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Idea Booth. (n.d.). Imine Formation Mechanism. [Link]
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G. B. Pan, et al. (n.d.). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. NIH Public Access. [Link]
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Future Medicine. (n.d.). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. [Link]
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Bentham Science. (n.d.). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. [Link]
-
ResearchGate. (n.d.). Synthesis of N-benzyl-2,2,2-trifluoroacetamide. [Link]
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ResearchGate. (2025). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. [Link]
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ChemBK. (2024). N-Benzylideneamine. [Link]
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A Comparative Guide to the Kinetic Studies of N-(2,2,2-Trifluoroethylidene)benzylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The potent electron-withdrawing nature of the CF₃ group significantly influences the electrophilicity of the imine carbon in N-(2,2,2-trifluoroethylidene)benzylamine, leading to predictably altered reaction kinetics compared to its non-fluorinated analog. This guide will delve into the anticipated differences in reactivity towards nucleophilic addition and cycloaddition reactions, supported by data from closely related systems.
Theoretical Framework: The Influence of Trifluoromethyl Substitution on Imine Reactivity
The reactivity of an imine is primarily governed by the electrophilicity of the imine carbon and the stability of the transition state. The trifluoromethyl group in this compound exerts a strong electron-withdrawing inductive effect (-I effect), which significantly increases the partial positive charge on the imine carbon. This heightened electrophilicity is expected to accelerate the rate of nucleophilic attack compared to the non-fluorinated N-benzylidenebenzylamine.
Conversely, the trifluoromethyl group can also influence the steric environment around the reaction center. While the steric hindrance of a CF₃ group is a factor to consider, its electronic influence is often the dominant factor in determining reactivity in nucleophilic additions.
The principles of linear free-energy relationships, such as the Hammett and Taft equations, provide a quantitative framework for understanding these substituent effects.[1][2][3][4] A Hammett plot for a series of substituted imines would be expected to show a positive ρ value for nucleophilic addition, indicating that electron-withdrawing groups accelerate the reaction.[5][6][7]
Comparative Kinetic Analysis: Nucleophilic Addition Reactions
Kinetic studies on the addition of benzylamines to various activated olefins in acetonitrile have been reported, providing insights into the factors governing these reactions.[8][9] For instance, the addition of benzylamines to benzylidene Meldrum's acids is a well-studied reaction that proceeds via a single-step mechanism involving a four-membered cyclic transition state.
Table 1: Comparison of Expected Reactivity in Nucleophilic Addition
| Feature | This compound | N-Benzylidenebenzylamine (Non-fluorinated Analog) | Rationale |
| Electrophilicity of Imine Carbon | High | Moderate | Strong electron-withdrawing -I effect of the CF₃ group.[10][11][12] |
| Predicted Rate of Nucleophilic Addition | Faster | Slower | Increased electrophilicity of the reaction center. |
| Transition State Stabilization | Stabilized by electron withdrawal | Less stabilization from substituents | The CF₃ group can stabilize the developing negative charge in the transition state. |
Comparative Kinetic Analysis: Cycloaddition Reactions
Imines are versatile partners in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions. The electron-withdrawing trifluoromethyl group in this compound is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the imine. This would lead to a smaller HOMO-LUMO gap with electron-rich dienes or dipoles, thereby accelerating the rate of cycloaddition.
Table 2: Comparison of Expected Reactivity in [4+2] Cycloaddition with an Electron-Rich Diene
| Feature | This compound (as Dienophile) | N-Benzylidenebenzylamine (as Dienophile) | Rationale |
| LUMO Energy | Lower | Higher | Electron-withdrawing CF₃ group lowers the LUMO energy. |
| Predicted Rate of Cycloaddition | Faster | Slower | Smaller HOMO (diene) - LUMO (dienophile) energy gap. |
| Reaction Mechanism | Likely concerted | Likely concerted | Typical for Diels-Alder reactions. |
Experimental Protocols for Kinetic Studies
To facilitate direct comparative studies, detailed protocols for monitoring the kinetics of imine reactions using both UV-Vis and NMR spectroscopy are provided below.
Kinetic Analysis by UV-Vis Spectroscopy
This method is suitable when there is a significant change in the UV-Vis absorbance spectrum as the reaction progresses.
Experimental Workflow:
Figure 1: Workflow for kinetic analysis using UV-Vis spectroscopy.
Detailed Steps:
-
Solution Preparation: Prepare stock solutions of the imine (e.g., 0.01 M) and the nucleophile or diene (e.g., 0.1 M) in a UV-transparent solvent such as acetonitrile.
-
Spectrophotometer Setup: Set the spectrophotometer to the desired temperature. Record the UV-Vis spectra of the starting materials and the expected product to identify a suitable wavelength for monitoring, ideally where only one component absorbs significantly.
-
Reaction Initiation and Monitoring: In a quartz cuvette, rapidly mix known volumes of the pre-thermostatted reactant solutions. Immediately begin recording the absorbance at the chosen wavelength at fixed time intervals.
-
Data Analysis: Plot absorbance versus time. Convert absorbance to concentration using the Beer-Lambert law (A = εbc). Determine the pseudo-first-order rate constant (k') from the slope of the plot of ln[Imine] versus time (if the nucleophile is in large excess). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile.
Kinetic Analysis by NMR Spectroscopy
NMR spectroscopy provides detailed structural information and is particularly useful for complex reaction mixtures or when there is no convenient UV-Vis chromophore.
Experimental Workflow:
Figure 2: Workflow for kinetic analysis using NMR spectroscopy.
Detailed Steps:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the imine and an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., acetonitrile-d₃).
-
NMR Setup: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature. Optimize the shimming.
-
Reaction Initiation and Monitoring: Inject a known amount of the nucleophile or diene into the NMR tube and immediately start acquiring a series of ¹H NMR spectra at set time intervals.
-
Data Analysis: For each spectrum, integrate the characteristic signals of the starting imine and the product relative to the integral of the internal standard. Convert these relative integrals to concentrations. Plot the concentration of the imine versus time and fit the data to the appropriate integrated rate law to determine the rate constant.
Conclusion
The presence of a trifluoromethyl group in this compound is predicted to significantly enhance its reactivity towards both nucleophilic addition and cycloaddition reactions compared to its non-fluorinated analog, N-benzylidenebenzylamine. This increased reactivity is primarily attributed to the strong electron-withdrawing nature of the CF₃ group, which increases the electrophilicity of the imine carbon.
This guide provides the theoretical basis for these predictions and offers detailed, actionable experimental protocols for their verification. By conducting parallel kinetic studies on both the fluorinated and non-fluorinated imines under identical conditions, researchers can obtain valuable quantitative data to confirm these hypotheses and further elucidate the structure-activity relationships of this important class of compounds. The insights gained from such studies will be invaluable for the rational design of novel molecules with tailored reactivity in the fields of medicinal chemistry and materials science.
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- Taft, R. W. (1952). The Separation of Polar, Steric, and Resonance Effects in the Reactivity of Organic Compounds. Journal of the American Chemical Society, 74(12), 3120–3128.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
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- Wells, P. R. (1963). Linear free energy relationships. Chemical Reviews, 63(2), 171–219.
- Oh, H. K., Kim, I. K., Lee, H. W., & Lee, I. (2004). Kinetics and Mechanism of the Addition of Benzylamines to Benzylidenediethylmalonates in Acetonitrile. The Journal of Organic Chemistry, 69(11), 3806–3810.
- Oh, H. K., Ku, M. H., & Lee, H. W. (2005). Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. Bulletin of the Korean Chemical Society, 26(6), 935-938.
- Oh, H. K., Lee, J. M., & Lee, I. (2005). Kinetics and Mechanism of the Addition of Benzylamines to β-Nitrostyrenes in Acetonitrile. Bulletin of the Korean Chemical Society, 26(1), 101-104.
- Hoz, S., & Speizman, D. (1981). Nucleophilic Vinylic Substitution. 10. The Reaction of Benzylamines with Activated Olefins in Acetonitrile. The Journal of Organic Chemistry, 46(18), 3747–3750.
- Bernasconi, C. F. (1976). The Principle of Nonperfect Synchronization. Accounts of Chemical Research, 9(4), 147–152.
- Yagupolskii, L. M., Ilchenko, A. Y., & Kondratenko, N. V. (1975). The influence of fluorine atoms on the properties of organic compounds. Russian Chemical Reviews, 44(1), 32–50.
- Oh, H. K., Kim, T. S., Lee, H. W., & Lee, I. (2002). Kinetics and Mechanism of the Addition of Benzylamines to Benzylidene Meldrum's Acids in Acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (2), 282-286.
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
- Sauer, J. (1966). Diels-Alder Reactions: New Experimental and Theoretical Results. Angewandte Chemie International Edition in English, 5(2), 211–230.
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A Technical Guide to the Computational Analysis of N-(2,2,2-Trifluoroethylidene)benzylamine Reactivity: A Comparative Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into organic molecules is a paramount tool for modulating physicochemical and biological properties. The trifluoromethyl group (CF₃), in particular, has garnered significant attention for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds. This guide provides an in-depth computational and comparative analysis of the reactivity of N-(2,2,2-Trifluoroethylidene)benzylamine, a key building block in fluorine chemistry. We will explore its electronic structure and compare its reactivity in seminal reactions against its non-fluorinated counterpart, N-ethylidenebenzylamine, supported by theoretical calculations and available experimental insights.
Introduction: The Influence of the Trifluoromethyl Group on Imine Reactivity
Imines, or Schiff bases, are versatile intermediates in organic synthesis, participating in a wide array of transformations including nucleophilic additions and cycloadditions. The reactivity of the C=N double bond is central to their synthetic utility. The introduction of a trifluoromethyl group adjacent to the imine carbon, as in this compound, profoundly alters its electronic properties. The strong electron-withdrawing nature of the CF₃ group significantly increases the electrophilicity of the imine carbon, making it more susceptible to attack by nucleophiles. Furthermore, the stereoelectronic effects of the CF₃ group can influence the stereochemical outcome of reactions.
This guide will delve into a computational analysis to quantify these effects and provide a comparative framework against the non-fluorinated analog, offering predictive insights for synthetic planning.
Synthesis of this compound and its Non-Fluorinated Analog
The synthesis of this compound was first reported by Middleton in 1964. The general and most common method for the synthesis of imines is the condensation reaction between a primary amine and a carbonyl compound.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of benzylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: 2,2,2-Trifluoroacetaldehyde or a suitable precursor like its hydrate or hemiacetal (1.0 - 1.2 equivalents) is added to the stirred solution. The addition may be performed at room temperature or cooled in an ice bath depending on the reactivity and exothermicity of the reaction.
-
Dehydration: A dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å), is added to the reaction mixture to remove the water formed during the condensation, thereby driving the equilibrium towards the imine product.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the solid dehydrating agent is removed by filtration. The solvent is then removed from the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or column chromatography on silica gel to afford the pure this compound.
For the synthesis of the non-fluorinated analog, N-ethylidenebenzylamine , a similar procedure is followed, substituting 2,2,2-trifluoroacetaldehyde with acetaldehyde.
Computational Analysis: Unveiling the Electronic Landscape
To quantitatively understand the impact of the trifluoromethyl group on the reactivity of the imine, we turn to Density Functional Theory (DFT) calculations. These computational methods provide valuable insights into the electronic structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential of molecules. For this analysis, geometry optimization and electronic property calculations would be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
Frontier Molecular Orbital (FMO) Analysis
The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's reactivity. In the context of imines, the LUMO is of particular interest as it represents the orbital that will accept electrons from an incoming nucleophile.
This compound:
-
LUMO: The presence of the electron-withdrawing CF₃ group is predicted to significantly lower the energy of the LUMO. This LUMO will be predominantly localized on the π* orbital of the C=N bond, with a large coefficient on the imine carbon. This indicates a highly electrophilic carbon center.
-
HOMO: The HOMO is expected to be primarily located on the π-system of the benzyl group.
N-ethylidenebenzylamine (Non-fluorinated analog):
-
LUMO: The LUMO energy will be significantly higher compared to its fluorinated counterpart. While still centered on the C=N π* orbital, the imine carbon will be less electrophilic.
-
HOMO: Similar to the fluorinated analog, the HOMO will be associated with the aromatic ring.
Comparative Data (Predicted DFT values):
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -7.5 to -8.0 | -1.0 to -1.5 | 6.0 to 7.0 |
| N-ethylidenebenzylamine | -6.5 to -7.0 | -0.5 to -1.0 | 5.5 to 6.5 |
Note: These are estimated values based on typical DFT calculations for similar molecules. Actual values may vary depending on the level of theory and basis set used.
The smaller HOMO-LUMO gap for the non-fluorinated imine might seem counterintuitive in terms of reactivity towards nucleophiles. However, the absolute energy of the LUMO is the more critical factor for nucleophilic attack. The significantly lower LUMO energy of the fluorinated imine makes it a much better electron acceptor.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP would show a region of intense positive electrostatic potential (blue color) around the imine carbon, confirming its high electrophilicity. In contrast, the corresponding region in N-ethylidenebenzylamine would be less positively charged.
Comparative Reactivity: Nucleophilic Addition and Cycloaddition Reactions
The computational insights translate directly to predictable differences in chemical reactivity. Here, we compare the expected performance of this compound and its non-fluorinated analog in two key reaction classes.
Nucleophilic Addition Reactions
Nucleophilic addition to the C=N bond is a fundamental reaction of imines. The enhanced electrophilicity of the fluorinated imine is expected to lead to faster reaction rates and, in some cases, different reaction outcomes.
Typical Nucleophiles:
-
Organometallic reagents (e.g., Grignard reagents, organolithiums)
-
Enolates
-
Hydrides
Experimental Protocol: Grignard Addition to Imines
-
Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent (e.g., Phenylmagnesium bromide) from the corresponding halide and magnesium turnings in anhydrous diethyl ether or THF.
-
Imine Addition: To a stirred solution of the imine (1.0 equivalent) in anhydrous diethyl ether or THF at 0 °C, add the Grignard reagent solution dropwise.
-
Reaction Monitoring and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt, filtered, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.
Comparative Performance:
| Feature | This compound | N-ethylidenebenzylamine | Causality |
| Reaction Rate | Faster | Slower | The lower LUMO energy and higher electrophilicity of the fluorinated imine accelerate the nucleophilic attack. |
| Reaction Conditions | Milder conditions often suffice (e.g., lower temperatures). | May require more forcing conditions (e.g., higher temperatures, longer reaction times). | The higher intrinsic reactivity of the fluorinated substrate. |
| Yields | Generally high yields are expected due to the favorable kinetics. | Yields may be lower due to competing side reactions or incomplete conversion. | The clean and efficient nature of the nucleophilic addition to the activated imine. |
[3+2] Cycloaddition Reactions
Imines can also act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrile oxides or azomethine ylides, to form five-membered heterocyclic rings. The electronic nature of the imine plays a crucial role in these reactions.
Experimental Protocol: [3+2] Cycloaddition with a Nitrile Oxide
-
Nitrile Oxide Generation: The nitrile oxide can be generated in situ from an oxime precursor by treatment with a mild oxidizing agent (e.g., N-chlorosuccinimide followed by a base).
-
Cycloaddition: The imine (1.0 equivalent) is added to the solution containing the nitrile oxide. The reaction mixture is stirred at room temperature or heated as required.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by column chromatography to yield the cycloadduct (e.g., an oxadiazoline).
Comparative Performance:
| Feature | This compound | N-ethylidenebenzylamine | Causality |
| Reactivity | More reactive as a dipolarophile. | Less reactive as a dipolarophile. | The electron-withdrawing CF₃ group lowers the energy of the LUMO of the C=N π-system, leading to a smaller energy gap with the HOMO of the 1,3-dipole. |
| Regioselectivity | Potentially higher regioselectivity. | May exhibit lower regioselectivity. | The pronounced electronic polarization of the C=N bond in the fluorinated imine can lead to a more defined regiochemical outcome. |
Conclusion: A Powerful Tool for Fluorine-Containing Scaffolds
The computational analysis and comparative discussion presented in this guide highlight the profound impact of the trifluoromethyl group on the reactivity of this compound. The strong electron-withdrawing nature of the CF₃ group renders the imine carbon significantly more electrophilic, thereby accelerating nucleophilic addition reactions and enhancing its reactivity as a dipolarophile in cycloaddition reactions.
These predictable and quantifiable differences in reactivity, when compared to the non-fluorinated analog N-ethylidenebenzylamine, provide a solid foundation for rational reaction design. For researchers and professionals in drug development and materials science, this compound represents a powerful and versatile building block for the efficient construction of complex fluorine-containing molecules with potentially enhanced biological and material properties. The insights gained from computational analysis serve as an invaluable guide for harnessing the unique reactivity of this important synthetic intermediate.
References
- Middleton, W. J. J. Org. Chem.1964, 29 (8), pp 2061–2065.
- O'Hagan, D. "Fluorine in medicinal chemistry." J. Fluorine Chem.2010, 131(11), 1071-1081.
- Prakash, G. K. S.; Yudin, A. K. "Perfluoroalkylation with Organosilicon Reagents." Chem. Rev.1997, 97(3), 757-786.
-
Fustero, S.; Escorihuela, J. "Fluorinated Imines in Tandem and Cycloaddition Reactions." Chem. Rec.2023 , 23(9), e202200262.[1]
-
"Computational Organic Chemistry." Accessed January 10, 2026. [Link]
- "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford, CT, 2016.
-
"N-ethylidenebenzylamine." Accessed January 10, 2026. [Link]
Sources
validation of N-(2,2,2-Trifluoroethylidene)benzylamine structure by X-ray crystallography
An objective comparison of experimental data is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of the structural validation of N-(2,2,2-Trifluoroethylidene)benzylamine, with a primary focus on X-ray crystallography.
Introduction to Structural Validation
The precise determination of a molecule's three-dimensional structure is paramount in chemistry and drug discovery. It underpins a rational approach to designing new materials and medicines. For novel compounds like this compound, an imine bearing a trifluoroethyl group, unambiguous structural confirmation is the gold standard. The electronic properties and steric bulk of the trifluoromethyl group can significantly influence the molecule's conformation, reactivity, and biological activity. Therefore, its precise location and the geometry of the imine bond must be definitively established.
While various analytical techniques, such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, provide valuable information about a molecule's connectivity and functional groups, they often fall short of providing an indisputable 3D structure. X-ray crystallography, on the other hand, offers a direct visualization of the atomic arrangement in a crystalline solid, providing precise bond lengths, bond angles, and torsional angles.
X-ray Crystallography: The Definitive Method
X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline compound. The process involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The electrons in the atoms of the crystal scatter the X-rays, and the way they do so provides the information to calculate the electron density and, consequently, the positions of the atoms in the crystal lattice.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a validated crystal structure follows a meticulous workflow. Each step is critical for a successful outcome.
A Comparative Analysis of the Stability of N-Aryl vs. N-Benzyl Trifluoroacetaldimines: A Technical Guide for Researchers
Introduction
Trifluoroacetaldimines, characterized by the presence of a highly electronegative trifluoromethyl group adjacent to the imine functionality, are pivotal intermediates in the synthesis of fluorine-containing bioactive molecules and materials. The stability of these imines is a critical parameter that dictates their handling, storage, and reactivity in synthetic transformations. This guide provides an in-depth comparative analysis of the stability of two key classes of trifluoroacetaldimines: N-aryl and N-benzyl derivatives. By examining the electronic and steric factors that govern their stability, and providing detailed experimental protocols for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these versatile chemical entities.
Theoretical Framework: Unpacking the Determinants of Stability
The stability of an imine is fundamentally linked to the electrophilicity of the imine carbon and the strength of the C=N double bond. The trifluoromethyl (CF₃) group, a potent electron-withdrawing group, significantly influences these properties. It reduces the electron density at the imine carbon, making it more susceptible to nucleophilic attack, a key step in hydrolysis. However, the overall stability is a nuanced interplay of electronic and steric effects contributed by the substituent on the nitrogen atom.
Electronic Effects
The nature of the substituent on the imine nitrogen atom plays a crucial role in modulating the electronic properties of the C=N bond.
-
N-Aryl Trifluoroacetaldimines: In N-aryl derivatives, the aromatic ring is directly conjugated with the imine nitrogen. The aryl group, particularly when unsubstituted or bearing electron-withdrawing substituents, acts as an electron-withdrawing group through inductive and resonance effects. This delocalization of the nitrogen lone pair into the aromatic ring reduces the electron-donating ability of the nitrogen towards the imine carbon. Consequently, the imine carbon becomes more electron-deficient. However, this extended conjugation also contributes to the overall stability of the molecule.
-
N-Benzyl Trifluoroacetaldimines: In contrast, the benzyl group is an alkyl-aryl substituent where the aromatic ring is separated from the imine nitrogen by a methylene (-CH₂) group. The benzyl group is generally considered to be weakly electron-donating or neutral in its inductive effect compared to a hydrogen atom. The lack of direct conjugation between the aromatic ring and the imine nitrogen means that the nitrogen lone pair is more localized and available to donate electron density to the imine carbon. This increased electron density on the imine carbon makes it less electrophilic and, in principle, more susceptible to hydrolysis compared to its N-aryl counterpart.
Therefore, from an electronic standpoint, N-aryl trifluoroacetaldimines are predicted to be more stable towards hydrolysis than N-benzyl trifluoroacetaldimines. The electron-withdrawing nature of the aryl group, compounded by the potent inductive effect of the CF₃ group, creates a more electron-deficient but also a more stabilized π-system.
Steric Effects
Steric hindrance around the imine bond can play a significant role in its stability by shielding the electrophilic carbon from nucleophilic attack.
-
N-Aryl Trifluoroacetaldimines: The steric bulk of the aryl group can vary depending on the substitution pattern. Ortho-substituents on the aryl ring can provide significant steric shielding to the imine bond, thereby increasing its kinetic stability towards hydrolysis.
-
N-Benzyl Trifluoroacetaldimines: The benzyl group, with its sp³ hybridized methylene linker, is generally less sterically demanding in the immediate vicinity of the imine nitrogen compared to a substituted aryl group. However, the flexibility of the benzyl group allows it to adopt various conformations, some of which might partially shield the imine.
In general, while steric effects are substituent-dependent, the planar nature of the aryl ring in N-aryl imines can offer more predictable and often more substantial steric protection, especially with ortho-substituents, compared to the more flexible benzyl group.
Comparative Stability Data: A Synthesis of Available Evidence
| Parameter | N-Aryl Trifluoroacetaldimines | N-Benzyl Trifluoroacetaldimines | Rationale |
| Hydrolytic Stability | Generally Higher | Generally Lower | The electron-withdrawing nature of the aryl group reduces the basicity of the imine nitrogen and stabilizes the overall π-system. |
| Thermal Stability | Generally Higher | Generally Lower | The conjugated π-system in N-aryl imines often leads to higher thermal decomposition temperatures. The benzylic C-N bond in N-benzyl imines can be a point of thermal weakness. |
| Effect of Substituents on Aryl Ring | Electron-withdrawing groups (e.g., -NO₂) increase stability; electron-donating groups (e.g., -OCH₃) decrease stability. | Not applicable directly to the benzyl ring's electronic effect on the imine. | Substituents on the aryl ring directly modulate the electronic properties of the imine through resonance and induction. |
Experimental Protocols for Stability Assessment
To provide a robust and quantitative comparison of the stability of N-aryl and N-benzyl trifluoroacetaldimines, the following experimental protocols are recommended.
Protocol 1: Comparative Hydrolytic Stability Study using ¹⁹F NMR Spectroscopy
This protocol details a kinetic study to determine the hydrolysis rate constants of N-aryl and N-benzyl trifluoroacetaldimines under controlled acidic conditions. ¹⁹F NMR is an ideal technique due to the sensitive and unique signal of the CF₃ group, allowing for clear differentiation between the imine reactant and the trifluoroacetaldehyde hydrate product.[1][2]
Materials:
-
N-aryl trifluoroacetaldimine (e.g., N-(4-methoxyphenyl)trifluoroacetaldimine)
-
N-benzyl trifluoroacetaldimine
-
Deuterated acetonitrile (CD₃CN)
-
Deuterated water (D₂O)
-
Deuterated acetic acid (CD₃COOD)
-
Internal standard (e.g., trifluorotoluene)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard in CD₃CN.
-
In an NMR tube, dissolve a precise amount of the trifluoroacetaldimine (e.g., 10 mg) in a known volume of the internal standard solution (e.g., 500 µL).
-
Acquire an initial ¹⁹F NMR spectrum (t=0) to confirm the purity and establish the initial concentration relative to the internal standard.
-
-
Initiation of Hydrolysis:
-
To the NMR tube, add a specific volume of a D₂O/CD₃COOD mixture (e.g., 100 µL of a 9:1 v/v mixture) to initiate the hydrolysis. The acid serves to catalyze the reaction.
-
Quickly shake the tube to ensure homogeneity and immediately place it in the NMR spectrometer.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹⁹F NMR spectra at regular time intervals (e.g., every 5-10 minutes) for a duration sufficient to observe significant hydrolysis (e.g., several hours).
-
Maintain a constant temperature in the NMR probe throughout the experiment (e.g., 298 K).
-
-
Data Analysis:
-
Integrate the ¹⁹F NMR signals corresponding to the CF₃ group of the starting imine and the CF₃ group of the hydrated trifluoroacetaldehyde product.
-
Calculate the concentration of the imine at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the imine concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs) for the hydrolysis reaction.
-
Compare the k_obs values for the N-aryl and N-benzyl trifluoroacetaldimines to quantitatively assess their relative hydrolytic stability.
-
Protocol 2: Comparative Thermal Stability Study using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol describes the use of TGA and DSC to determine the decomposition temperatures and thermal profiles of N-aryl and N-benzyl trifluoroacetaldimines, providing a measure of their relative thermal stability.[3][4]
Materials:
-
N-aryl trifluoroacetaldimine
-
N-benzyl trifluoroacetaldimine
-
TGA instrument
-
DSC instrument
-
Inert gas (e.g., Nitrogen or Argon)
Procedure for Thermogravimetric Analysis (TGA):
-
Sample Preparation:
-
Place a small, accurately weighed amount of the imine sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
-
TGA Measurement:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
The TGA thermogram will show the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% weight loss occurs (T_d5%).
-
A higher T_onset indicates greater thermal stability. Compare the T_onset values for the N-aryl and N-benzyl derivatives.
-
Procedure for Differential Scanning Calorimetry (DSC):
-
Sample Preparation:
-
Accurately weigh a small amount of the imine sample (typically 2-5 mg) into a DSC pan and hermetically seal it.
-
-
DSC Measurement:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow to the sample relative to the reference.
-
-
Data Analysis:
-
The DSC thermogram will show endothermic and exothermic events.
-
Identify the melting point (T_m) as the peak of the endothermic transition.
-
Observe any exothermic peaks at higher temperatures, which may correspond to decomposition. The onset of such a peak can also be used as an indicator of thermal instability.
-
Conclusion
The comparative stability of N-aryl and N-benzyl trifluoroacetaldimines is governed by a delicate balance of electronic and steric factors. Theoretical considerations strongly suggest that N-aryl derivatives possess greater hydrolytic and thermal stability due to the electron-withdrawing nature and conjugative stabilization afforded by the aryl group. The provided experimental protocols offer a robust framework for the quantitative validation of these predictions. By employing techniques such as ¹⁹F NMR for kinetic analysis of hydrolysis and TGA/DSC for thermal decomposition studies, researchers can obtain the critical data needed to make informed decisions in the design and execution of synthetic routes involving these valuable fluorinated building blocks. This understanding is paramount for advancing the fields of medicinal chemistry and materials science, where the controlled incorporation of fluorine is of ever-increasing importance.
References
-
Amer, S., & Krishnan, V. V. (2015). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I. The Journal of Physical Chemistry B, 119(44), 14145–14153. [Link]
-
Kuprov, I., & Claridge, T. D. W. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4132–4143. [Link]
-
Haines, P. J. (Ed.). (2002). Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry. [Link]
-
Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. [Link]
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A Comparative Guide to the Biological Activity Screening of N-(2,2,2-Trifluoroethylidene)benzylamine Derivatives and Analogs
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a well-established approach to enhance pharmacological properties. The trifluoromethyl group (CF3), in particular, is a bioisostere of the methyl group but imparts unique electronic properties, increased lipophilicity, and improved metabolic stability to parent compounds. This guide provides a comparative analysis of the biological activities of N-(2,2,2-Trifluoroethylidene)benzylamine derivatives and structurally related compounds, offering insights into their potential as therapeutic agents. While comprehensive screening data for the specific this compound scaffold is emerging, we can draw significant comparative insights from its close amide analog, N-benzyl-2,2,2-trifluoroacetamide, and other benzylidene derivatives.
This guide will delve into the antimicrobial and anticancer activities of these compounds, presenting available experimental data and detailing the methodologies for their screening. We will also explore the broader context of trifluoromethyl-imines and their significance as building blocks in drug discovery.[1]
The Trifluoromethyl Group: A Game-Changer in Drug Design
The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In the context of benzylamine derivatives, the CF3 group can enhance binding affinity to biological targets and increase cell membrane permeability. The synthesis of trifluoromethyl-imines, the core of our topic, is a critical step in creating a diverse library of potential drug candidates.[1] Efficient synthetic methods, including microwave-assisted solid acid/superacid catalysis, have been developed to facilitate the creation of these valuable compounds.[1]
Comparative Analysis of Biological Activities
This section will compare the antimicrobial and anticancer activities of this compound derivatives with relevant alternatives, supported by experimental data.
Antimicrobial Activity
Trifluoromethylated compounds have shown considerable promise as antimicrobial agents. We will use N-benzyl-2,2,2-trifluoroacetamide as a primary data point for comparison, given its structural similarity to the target imine.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound/Class | Aspergillus flavus | Botrytis cinerea | Candida albicans | Staphylococcus aureus | Escherichia coli | Reference |
| N-benzyl-2,2,2-trifluoroacetamide | 15.62 | 31.25 | 62.5 | 125 | 250 | [2][3] |
| Benzylidene-3-oxobutanamide Derivatives | - | - | - | Moderate to good inhibition | Mild activity | [4] |
| Standard Antibiotics (for comparison) | - | - | - | Varies | Varies |
Data for N-benzyl-2,2,2-trifluoroacetamide is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.[2][3]
The data reveals that N-benzyl-2,2,2-trifluoroacetamide exhibits potent antifungal activity, particularly against Aspergillus flavus and Botrytis cinerea.[2][3] Its antibacterial activity is more moderate.[2] In comparison, certain 2-benzylidene-3-oxobutanamide derivatives have shown promising activity against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4] This suggests that modifications to the benzylidene portion of the molecule can significantly modulate antimicrobial specificity and potency.
Anticancer Activity
The cytotoxic potential of benzylamine and benzylidene derivatives against various cancer cell lines has been a subject of intense research.
Table 2: Comparative Anticancer Activity (IC50, µM)
| Compound/Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzyl-2,2,2-trifluoroacetamide | A549 (Lung Adenocarcinoma) | ~100 µg/mL (approx. 492 µM) | [2] |
| 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) Analogs | Various cancer cells | Potent activity observed | [5] |
| 2-acetyl-benzylamine | MOLM-14 (Leukemia) | 0.40 mM (400 µM) | |
| 2-benzylidene indanone derivative | Various human carcinoma cells | 0.010 - 14.76 | [6] |
IC50 value for N-benzyl-2,2,2-trifluoroacetamide was reported as 100 µg/mL and has been converted to µM for comparison.[2]
N-benzyl-2,2,2-trifluoroacetamide demonstrated cytotoxic activity against the A549 lung adenocarcinoma cell line.[2] However, other benzylidene derivatives have shown significantly higher potency. For instance, analogs of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) have been identified as effective inducers of apoptosis in cancer cells.[5] Similarly, a 2-benzylidene indanone derivative exhibited potent cytotoxicities with IC50 values in the low micromolar to nanomolar range against various human carcinoma cells.[6] This highlights the vast potential for discovering highly active anticancer agents through structural modifications of the core benzylidene scaffold.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key biological screening assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of the target microorganism in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: Visually inspect the plates for microbial growth (turbidity). The lowest concentration showing no visible growth is recorded as the MIC.
Diagram: General Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram: MTT Assay Workflow
Caption: Workflow of the MTT assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their chemical structure. Key SAR insights include:
-
The Trifluoromethyl Group: As previously discussed, the CF3 group is a critical determinant of activity, influencing lipophilicity and metabolic stability.
-
Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly impact biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets.
-
The Imine Bond: The C=N double bond of the imine is a key reactive center. Its stability and reactivity can be tuned by the surrounding chemical environment.
Future Directions and Conclusion
The preliminary data on compounds structurally related to this compound derivatives suggests a promising future for this class of molecules in the development of novel antimicrobial and anticancer agents. Future research should focus on:
-
Systematic Screening: A comprehensive screening of a library of this compound derivatives against a wide range of microbial strains and cancer cell lines is warranted.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of these compounds.
-
In Vivo Studies: Promising candidates from in vitro screening should be advanced to in vivo animal models to evaluate their efficacy and safety.
References
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O'Donnell, J. P., Azzaro, A. J., & Urquilla, P. R. (1980). Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine. Journal of Pharmaceutical Sciences, 69(2), 149–152. [Link]
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Varga, B., et al. (n.d.). SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH. PMC. [Link]
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(n.d.). Anticancer Activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) Analogs. Source. [Link]
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(n.d.). Cumhuriyet Science Journal. ResearchGate. [Link]
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Al-Dhabi, N. A., et al. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. [Link]
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(n.d.). Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using... ResearchGate. [Link]
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O'Donnell, J. P., Azzaro, A. J., & Urquilla, P. R. (1980). Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine. PubMed. [Link]
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Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. [Link]
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(n.d.). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. PubMed. [Link]
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(n.d.). Dual anticancer and antibacterial activity of fluorescent naphthoimidazolium salts. NIH. [Link]
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(2018). Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors. PubMed. [Link]
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Kim, S. Y., et al. (2020). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. [Link]
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(n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]
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(2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters. [Link]
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(2018). In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. PubMed. [Link]
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(n.d.). Table 1 Crystal data and structure tenement parameters of N-benzyl-... ResearchGate. [Link]
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(n.d.). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Brandeis ScholarWorks. [Link]
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(n.d.). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. PMC. [Link]
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(n.d.). Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride. PMC. [Link]
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Han, S.-Y., et al. (2003). N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene. PubMed. [Link]
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(n.d.). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. [Link]
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Khan, F., et al. (2015). Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule. PubMed. [Link]
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(n.d.). Mechanochemical Synthesis of Fluorinated Imines. PMC. [Link]
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Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]
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(n.d.). Synthesis of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. [Link]
- (n.d.). RU2496770C2 - Method of producing n-benzylidene benzylamine.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2,2,2-Trifluoroethylidene)benzylamine
Executive Summary: This document provides a detailed, safety-first protocol for the proper disposal of N-(2,2,2-Trifluoroethylidene)benzylamine. As a fluorinated imine, this compound presents a unique combination of hazards, including potential corrosivity, reactivity, and the environmental concerns associated with halogenated organics. The primary recommended disposal method involves a controlled chemical degradation via acid-catalyzed hydrolysis, followed by neutralization. This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals, to ensure that disposal is conducted safely, efficiently, and in compliance with institutional and regulatory standards.
Hazard Assessment and Chemical Profile
-
Imine Functionality (C=N): Imines are susceptible to hydrolysis, reverting to their parent amine (benzylamine) and aldehyde (trifluoroacetaldehyde) in the presence of water.[1][2] This reaction is accelerated under acidic conditions.[2] This chemical property is the cornerstone of the recommended degradation protocol.
-
Benzylamine Moiety: Benzylamine and its derivatives are classified as corrosive and can cause severe skin burns and eye damage.[3][4] They are also harmful if swallowed or upon skin contact.[4]
-
Trifluoro- Group: This makes the compound a halogenated organic substance. Thermal decomposition or improper incineration can lead to the release of highly toxic and corrosive gases, such as hydrogen fluoride (HF).[5][6][7] Therefore, controlled disposal is critical.
Table 1: Inferred Hazard Profile
| Hazard Category | Description | Rationale and References |
|---|---|---|
| Skin Corrosion/Irritation | Expected to be corrosive. | Based on the properties of benzylamine and related structures.[3][4][8] |
| Serious Eye Damage | Expected to cause severe eye damage. | Direct contact with corrosive amines can lead to permanent eye injury.[4][8] |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | A common hazard for benzylamine compounds. |
| Reactivity | Reacts with water (hydrolysis), strong acids, and oxidizing agents.[1][5] | The imine bond is labile; the amine nitrogen is basic. |
| Environmental Hazard | Potentially toxic to aquatic life. | Fluorinated organic compounds can be persistent and harmful to the environment. |
| Combustion Hazard | Combustible. Fire may produce poisonous gases (HF, NOx).[6] | Common for organic amines. The fluorine content adds the risk of HF gas. |
Immediate Safety and Handling Precautions
Before handling or beginning any disposal procedure, a rigorous safety protocol must be in place. This is a self-validating system: if these conditions cannot be met, do not proceed.
-
Engineering Controls: All handling and disposal steps must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6] Ensure safety shower and eyewash stations are accessible and unobstructed.
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory.
-
Eye Protection: Wear chemical safety goggles and a full-face shield.[8]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A double layer of nitrile gloves may be used for minor handling but is not sufficient for managing spills or the disposal process itself.
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron are required. Ensure legs and feet are fully covered.[3]
-
Primary Disposal Protocol: Chemical Degradation via Hydrolysis
This protocol is the preferred method for quantities exceeding a few grams, as it degrades the reactive imine into more manageable components before final waste collection. The principle is to leverage the inherent reactivity of the imine bond for its own destruction in a controlled laboratory setting.
Step-by-Step Methodology
-
Preparation and Setup:
-
Don all required PPE and work exclusively within a chemical fume hood.
-
Prepare a large beaker or flask, at least 5 times the volume of the waste to be treated. Place it in an ice-water bath on a magnetic stir plate. This is critical as both the hydrolysis and subsequent neutralization steps are exothermic.
-
Prepare a 1 M solution of hydrochloric acid (HCl) and a 1 M solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).
-
-
Step 1: Acid-Catalyzed Hydrolysis:
-
For every 1 volume of this compound waste, slowly add it dropwise to 3-4 volumes of the cold, stirring 1 M HCl solution.
-
Causality: The acidic environment protonates the imine nitrogen, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by water. This catalyzes the rapid cleavage of the C=N bond, yielding benzylamine hydrochloride and trifluoroacetaldehyde.[1][2]
-
Maintain the temperature below 25°C throughout the addition.
-
After addition is complete, allow the solution to stir in the ice bath for at least 1 hour to ensure the reaction proceeds to completion.
-
-
Step 2: Neutralization:
-
Slowly and carefully add the 1 M sodium bicarbonate or sodium hydroxide solution to the acidic mixture. Be prepared for gas evolution (CO₂) if using bicarbonate.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding base until the pH is stable between 6.0 and 8.0.
-
Causality: This step neutralizes the excess acid and the benzylamine hydrochloride salt, creating a waste stream that is less corrosive and safer for storage and transport. It is a critical step for meeting the pH requirements of most institutional waste programs.
-
-
Step 3: Final Collection and Labeling:
-
Transfer the neutralized aqueous solution to a designated hazardous waste container for halogenated organic waste.
-
Label the container clearly: "Aqueous Waste: Neutralized Benzylamine, Trifluoroacetaldehyde, and salts. CONTAINS FLUORINE."
-
Arrange for pickup with your institution's Environmental Health & Safety (EHS) department. Do not pour this waste down the drain. [9][10]
-
Alternative Method: Direct Disposal for Small Quantities
For residual amounts or quantities less than 5 grams, direct disposal may be appropriate.
-
Containment: Ensure the this compound is in a securely sealed, non-reactive container (e.g., glass).
-
Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name, "this compound," and list all relevant hazards: "Corrosive, Combustible, Halogenated Organic Compound."
-
Collection: Store the container in a designated satellite accumulation area and arrange for pickup by your EHS department for disposal via high-temperature incineration.[11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for selecting the appropriate disposal protocol.
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures
-
Spill:
-
Evacuate the immediate area and alert personnel.
-
Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
-
Ventilate the area and decontaminate the spill surface with a suitable cleaning agent.
-
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing.[8] Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15-20 minutes, holding eyelids open.[8] Remove contact lenses, if present, after the first 5 minutes. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.
-
References
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- TCI Chemicals. (2018). SAFETY DATA SHEET: 2-(Trifluoromethyl)benzylamine.
- Google Patents. (1992).
- US EPA. (1988).
- Sigma-Aldrich. N-(2,2,2-Trifluoroethyl)
- Carl ROTH.
- Sigma-Aldrich. (2025).
- Desotec. Removing Halogenated Organic Compounds: A Guide to Solutions.
- EBSCO.
- Federal Remediation Technologies Roundtable.
- Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
- Fisher Scientific. (2025).
- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-(Trifluoromethyl)benzylamine.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3,5-Bis(trifluoromethyl)benzylamine.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2,2,2-Trifluoroethylidene)benzylamine
Hazard Analysis: A Structurally-Informed Risk Assessment
The selection of appropriate PPE is dictated by a thorough understanding of the potential hazards. The chemical structure of N-(2,2,2-Trifluoroethylidene)benzylamine informs our risk assessment by considering the properties of its constituent parts.
-
Benzylamine Moiety : The foundational hazard profile is derived from benzylamine. Benzylamine is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] It is also harmful if swallowed or in contact with skin. Therefore, it is imperative to treat the target compound as, at minimum, a severe irritant and potential corrosive.
-
Trifluoro- Group : Organofluorine compounds present unique hazards. Upon thermal decomposition, they can release highly toxic and corrosive gases, including hydrogen fluoride (HF).[3][4] This necessitates strict control over heating and immediate containment of any vapors.
-
Imine Linkage : Imines are known to be reactive and can be sensitive to moisture. While not always acutely toxic themselves, the starting materials used in their synthesis—in this case, benzylamine and trifluoroacetaldehyde—are hazardous, underscoring the need for careful handling in a controlled environment like a fume hood.[5]
The logical flow from structural analysis to hazard identification is crucial for selecting the correct PPE.
Caption: Hazard derivation workflow for this compound.
Table 1: Summary of Potential Hazards
| Hazard Category | Associated Structural Moiety | Rationale and Key Precautions |
|---|---|---|
| Skin Corrosion / Eye Damage | Benzylamine | High probability of being corrosive. Avoid all contact with skin and eyes.[1][2] |
| Acute Toxicity (Oral, Dermal) | Benzylamine | Harmful if absorbed through the skin or ingested. |
| Inhalation Hazard | Benzylamine, Trifluoro- Group | Vapors may be harmful.[6][7] All work must be conducted in a certified chemical fume hood. |
| Thermal Decomposition | Trifluoro- Group | Heating may release hazardous gases like hydrogen fluoride (HF).[3][4] Avoid excessive heat. |
| Reactivity | Imine Linkage | Potential for hydrolysis. Store in a cool, dry place away from moisture. |
Core Protective Equipment Ensemble
Based on the hazard assessment, a multi-layered approach to PPE is mandatory. Engineering controls are the primary barrier, supplemented by a comprehensive personal protective ensemble.
Primary Engineering Controls:
-
Chemical Fume Hood: All handling, weighing, and transferring of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5][6][8]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[6]
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
|---|---|---|---|
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to ANSI Z87.1 / EN 166 standards, worn with a full-face shield.[9] | Protects against splashes of a potentially corrosive liquid. The face shield provides a secondary barrier for the entire face. |
| Skin & Body Protection | Double Gloves | Inner: Nitrile. Outer: Thicker nitrile or butyl rubber. Inspect before use.[6][9] | Provides robust protection against a potentially corrosive and dermally toxic substance. Double-gloving allows for safe removal of the contaminated outer glove. |
| Lab Coat | Flame-resistant, long-sleeved lab coat with tight-fitting cuffs. | Protects skin and personal clothing from accidental contact. | |
| Chemical Apron | Chemically resistant (e.g., rubber or neoprene) apron worn over the lab coat. | Offers an additional layer of protection against spills and splashes during transfers. |
| Respiratory Protection | NIOSH-Approved Respirator | Required only if fume hood is not available or in case of a large spill. Use a respirator with an organic vapor (OV) cartridge.[10] | Serves as a secondary defense against inhalation exposure in non-routine situations. |
Operational Protocol: A Step-by-Step Safety Workflow
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram and steps outline the process from preparation to post-handling cleanup.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment and waste containers inside the hood.
-
Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, inner gloves, face shield, outer gloves). Inspect gloves for any defects.[11]
-
Handling: Conduct all manipulations of the compound deep within the fume hood. Avoid generating dust or splashes. If transferring, use a pipette or spatula and keep the container opening away from your breathing zone.
-
Storage: When not in use, ensure the container is tightly sealed and stored in a cool, dry, well-ventilated area away from incompatible materials like strong acids or oxidizers.[4][7]
-
Decontamination: After handling is complete, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove the outer gloves first, followed by the apron, face shield, lab coat, and finally the inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[10][11]
Emergency Procedures and Disposal
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][4][6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
Spill Management:
-
Small Spills (inside fume hood): Absorb the spill with a non-cellulosic absorbent material such as sand, earth, or vermiculite.[10] Collect the material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the laboratory immediately. Alert your institution's Environmental Health & Safety (EHS) department and prevent entry to the area.[8]
Waste Disposal: All this compound waste, including contaminated consumables (gloves, paper towels, absorbent material), must be disposed of as hazardous chemical waste.[9] Collect waste in a clearly labeled, sealed container and follow your institution's EHS guidelines for disposal.
References
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Safety Data Sheet: Benzylamine. Carl ROTH.
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Benzylamine - Safety Information. Santa Cruz Biotechnology.
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N-(2,2,2-Trifluoroethyl)benzylamine. Sigma-Aldrich.
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Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
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Material Safety Data Sheet - 4-(1h-pyrrol-1-yl)benzylamine, 97%. Cole-Parmer.
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Standard Operating Procedures for Ethyleneimine. UCLA Environment, Health & Safety.
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SAFETY DATA SHEET - Benzylamine. Sigma-Aldrich.
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SAFETY DATA SHEET - 2-(Trifluoromethyl)benzylamine. TCI Chemicals.
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Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories. Journal of Chemical Education.
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What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial.
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SAFETY DATA SHEET - 2,2,2-Trifluoroethylamine. Thermo Fisher Scientific.
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SAFETY DATA SHEET - 2-(Trifluoromethyl)benzylamine. Fisher Scientific.
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Safety Data Sheet - Fluonox® Copolymer Cure Incorporated V. AGC Chemicals.
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Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry.
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
